Product packaging for Ioxynil(Cat. No.:CAS No. 1689-83-4)

Ioxynil

货号: B1672095
CAS 编号: 1689-83-4
分子量: 370.91 g/mol
InChI 键: NRXQIUSYPAHGNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ioxynil is a nitrile that is benzonitrile substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5. It has a role as a xenobiotic, an environmental contaminant and a herbicide. It is a nitrile and an iodophenol.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3I2NO B1672095 Ioxynil CAS No. 1689-83-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hydroxy-3,5-diiodobenzonitrile
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InChI

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
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InChI Key

NRXQIUSYPAHGNM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C#N
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Molecular Formula

C7H3I2NO
Record name IOXYNIL
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Related CAS

2961-62-8 (hydrochloride salt)
Record name Ioxynil [BSI:ISO]
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DSSTOX Substance ID

DTXSID8022161
Record name Ioxynil
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Molecular Weight

370.91 g/mol
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Physical Description

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS.
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Boiling Point

Sublimes at circa 140 °C/0.1 mm Hg
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Solubility

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none
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Vapor Pressure

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless crystalline solid

CAS No.

1689-83-4
Record name Ioxynil
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Melting Point

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/
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Foundational & Exploratory

An In-Depth Technical Guide to the Photosynthesis-Inhibiting Mechanism of Ioxynil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a nitrile herbicide, is a potent inhibitor of photosynthesis, primarily targeting Photosystem II (PSII). This technical guide delineates the core mechanisms of this compound's inhibitory action. It competitively binds to the QB-binding site on the D1 protein within the PSII reaction center, thereby blocking the electron transport chain. This disruption leads to the formation of reactive oxygen species (ROS), initiating lipid peroxidation and culminating in rapid cellular necrosis. Furthermore, this compound acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient necessary for ATP synthesis. This dual-action mechanism contributes to its high herbicidal efficacy. This document provides a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.

Introduction to this compound and Photosynthesis Inhibition

This compound (4-hydroxy-3,5-diiodobenzonitrile) is a selective post-emergence herbicide used to control broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis, a fundamental process in plants for converting light energy into chemical energy.[2][3] Photosynthesis inhibitors that target Photosystem II are a major class of herbicides, and this compound is a classic example of a "phenol-type" inhibitor.[4] Understanding the precise molecular interactions of such herbicides is crucial for the development of new, more selective, and effective compounds, as well as for managing herbicide resistance.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of this compound is the Photosystem II (PSII) complex, a multi-subunit protein embedded in the thylakoid membranes of chloroplasts.[5] PSII is responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.

Binding to the D1 Protein

This compound acts by binding to the D1 protein, a core subunit of the PSII reaction center. Specifically, it competes with plastoquinone (PQ) for the QB binding site. The D1 protein facilitates the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. By occupying the QB site, this compound physically obstructs the binding of plastoquinone, thereby interrupting the electron flow.

Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein effectively blocks the electron transport from QA to QB. This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680+. The interruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation. However, the rapid phytotoxic effects of this compound are not primarily due to starvation but rather to the generation of damaging reactive molecules.

Formation of Reactive Oxygen Species (ROS) and Cellular Damage

The blockage of the electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These reactive oxygen species (ROS) initiate a cascade of destructive events, including lipid peroxidation, which damages cell membranes. This membrane damage results in leakage of cellular contents, leading to rapid leaf bleaching (chlorosis), desiccation, and tissue death (necrosis).

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- ETC_Block Electron Transport Chain Blocked This compound This compound This compound->Block Block->QB_site Competitive Binding ROS Reactive Oxygen Species (ROS) Formation ETC_Block->ROS Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Necrosis Chlorosis & Necrosis Damage->Necrosis

Caption: this compound competitively binds to the QB site on the D1 protein of Photosystem II, blocking electron transport and leading to cellular damage.

Secondary Mechanism: Uncoupling of Oxidative Phosphorylation

In addition to its primary action on PSII, this compound also functions as an uncoupler of oxidative phosphorylation. As a lipophilic weak acid, this compound can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton motive force that is essential for ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis further contributes to the overall energy depletion and phytotoxicity in the plant.

Uncoupling_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane IMS Intermembrane Space (High H+) Matrix Mitochondrial Matrix (Low H+) IMS->Matrix This compound This compound (Protonophore) ATP_Synthase ATP Synthase ATP_Synthase->ATP_Synthase This compound->IMS Picks up H+ This compound->Matrix Releases H+ Proton_Gradient Proton Gradient Dissipated No_ATP ATP Synthesis Inhibited Proton_Gradient->No_ATP

Caption: this compound acts as a protonophore, dissipating the proton gradient across the mitochondrial inner membrane and uncoupling oxidative phosphorylation.

Quantitative Analysis of this compound Activity

The inhibitory potency of herbicides is typically quantified by the concentration required to inhibit a biological process by 50% (IC50) or by the inhibitor constant (Ki), which reflects the binding affinity to the target protein. While specific IC50 and Kd values for this compound can vary depending on the experimental conditions and the plant species, it is known to be a highly potent inhibitor. For comparative purposes, data for other common PSII inhibitors are provided below.

HerbicideTargetSystemIC50 (µM)Ki (µM)Reference
This compound Photosystem IINot Specified-~16
DiuronPhotosystem IIPea Thylakoids0.033-
AtrazinePhotosystem IIPea Thylakoids0.19-
TerbutrynPhotosystem IIPea Thylakoids0.027-

Note: Quantitative data for this compound is not as readily available in the provided search results as for other herbicides. The Ki value presented is from a study on a copper complex and should be interpreted with caution.

Experimental Protocols for Assessing this compound's Mechanism of Action

Several biophysical techniques are employed to study the effects of herbicides on PSII. Below are detailed protocols for three key experimental approaches.

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely related to the efficiency of photochemical quenching. Inhibition of PSII electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence.

Protocol:

  • Plant Material and Treatment: Grow plants (e.g., spinach, pea) under controlled conditions. Apply this compound at various concentrations to the leaves or the growth medium.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.

  • Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer.

    • Measure the minimal fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

  • Data Analysis: A decrease in the Fv/Fm ratio indicates PSII inhibition. Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50.

Chl_Fluorescence_Workflow Start Start: Plant Material Treatment Treat with this compound (Varying Concentrations) Start->Treatment Dark_Adapt Dark Adapt (20-30 min) Treatment->Dark_Adapt Measurement Measure Fluorescence (PAM Fluorometer) Dark_Adapt->Measurement Fo Measure Fo (Minimal Fluorescence) Measurement->Fo Fm Measure Fm (Maximal Fluorescence) Measurement->Fm Calculation Calculate Fv/Fm = (Fm - Fo) / Fm Fo->Calculation Fm->Calculation Analysis Plot Fv/Fm vs. [this compound] Determine IC50 Calculation->Analysis End End: Assess PSII Inhibition Analysis->End

Caption: Experimental workflow for assessing PSII inhibition using chlorophyll a fluorescence measurements.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of PSII activity.

Protocol:

  • Isolation of Thylakoids: Isolate thylakoid membranes from fresh plant leaves (e.g., spinach) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or ferricyanide).

  • Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution.

    • Add the thylakoid suspension to the reaction buffer in the electrode chamber.

    • Add various concentrations of this compound and incubate.

    • Illuminate the sample with saturating light and record the rate of oxygen production.

  • Data Analysis: The rate of oxygen evolution will decrease with increasing this compound concentration. Plot the inhibition of oxygen evolution against the this compound concentration to determine the IC50.

Thermoluminescence

Thermoluminescence is a sensitive technique that measures the light emitted upon heating a pre-illuminated sample. The characteristics of the emitted light (glow curve) provide information about the redox state of PSII components.

Protocol:

  • Sample Preparation: Use isolated thylakoids or leaf discs.

  • Illumination: Expose the sample to a single saturating flash or a series of flashes at a low temperature (e.g., -5°C) to induce charge separation in PSII.

  • Heating and Measurement: Rapidly cool the sample to a very low temperature (e.g., -40°C) to trap the charge-separated state. Then, warm the sample at a constant rate in the dark while measuring the emitted light with a photomultiplier tube.

  • Data Analysis: The resulting glow curve will have several peaks. The B-band, typically appearing around 30°C, is associated with the recombination of the S2/S3 states of the oxygen-evolving complex with QB-. In the presence of this compound, which blocks the QB site, the B-band is replaced by a Q-band at a lower temperature (around 10°C), corresponding to the recombination of S2 with QA-.

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action centered on the inhibition of Photosystem II. By competitively binding to the QB site on the D1 protein, it disrupts the photosynthetic electron transport chain, leading to the formation of destructive reactive oxygen species and rapid cell death. Its secondary action as an uncoupler of oxidative phosphorylation further contributes to its phytotoxicity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other PSII-inhibiting herbicides, facilitating the development of novel and improved weed management strategies.

References

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3,5-diiodobenzonitrile, a compound widely known by its common name, Ioxynil. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this molecule. It covers its identification, physicochemical characteristics, synthesis, purification, and spectroscopic data. Furthermore, this guide details its primary biological mechanism of action as a herbicide and provides relevant toxicological data. All quantitative information is presented in structured tables for clarity and ease of comparison. Experimental protocols for key analytical methods are also included, alongside visual diagrams to illustrate reaction pathways and biological mechanisms.

Introduction

4-hydroxy-3,5-diiodobenzonitrile, or this compound, is a selective contact herbicide belonging to the nitrile class of compounds.[1] First introduced in 1966, it is primarily used for the post-emergence control of broadleaf weeds in various agricultural settings, including cereal crops and onions.[2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants.[2] Beyond its agricultural applications, the unique chemical structure of 4-hydroxy-3,5-diiodobenzonitrile makes it a subject of interest for researchers in medicinal chemistry and drug development. This guide aims to consolidate the available technical data on this compound to facilitate further research and application.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-hydroxy-3,5-diiodobenzonitrile are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in various chemical and biological systems.

Chemical Identification
IdentifierValue
IUPAC Name 4-hydroxy-3,5-diiodobenzonitrile[3]
Common Name This compound
CAS Number 1689-83-4
Molecular Formula C₇H₃I₂NO
Molecular Weight 370.91 g/mol
InChI Key NRXQIUSYPAHGNM-UHFFFAOYSA-N
SMILES N#CC1=CC(I)=C(O)C(I)=C1
Physicochemical Properties
PropertyValue
Appearance Colorless crystalline solid, though the technical product is often a cream-colored powder.
Odor Odorless to weak phenolic smell.
Melting Point 212-213 °C
Boiling Point Sublimes at approximately 140 °C under a vacuum of 0.1 mmHg.
Solubility in Water 50 mg/L at 25 °C
Solubility in Organic Solvents - Acetone: 70 g/L- Methanol: 20 g/L- Dimethylformamide: 740 g/L- Cyclohexane: 140 g/L- Tetrahydrofuran: 340 g/L- Benzene: 5 g/L
Vapor Pressure <0.001 Pa
Stability Decomposes in the presence of sunlight and UV light but is stable to acids and bases.

Synthesis and Purification

Synthesis Protocol: Iodination of 4-hydroxybenzonitrile

The following is a proposed experimental protocol adapted from a similar synthesis of 3,5-diiodosalicylic acid.

Reaction Scheme:

G p_hydroxybenzonitrile 4-hydroxybenzonitrile reagents + 2 ICl (in Glacial Acetic Acid) p_hydroxybenzonitrile->reagents This compound 4-hydroxy-3,5-diiodobenzonitrile reagents->this compound

Synthesis of 4-hydroxy-3,5-diiodobenzonitrile.

Materials:

  • 4-hydroxybenzonitrile

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium sulfite (5% aqueous solution)

  • Acetone

  • Deionized water

Procedure:

  • In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

  • With continuous stirring, add a solution of iodine monochloride (2 molar equivalents) in glacial acetic acid.

  • Add water to the reaction mixture to precipitate the crude product.

  • Gradually heat the mixture with stirring to approximately 80°C and maintain this temperature for about 20 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration through a Büchner funnel.

  • Wash the precipitate with glacial acetic acid, followed by water. If the solid has a purplish tint due to the presence of free iodine, wash with a 5% sodium sulfite solution until the color disappears, followed by a final wash with water.

Purification Protocol: Recrystallization

The crude 4-hydroxy-3,5-diiodobenzonitrile can be purified by recrystallization to obtain a product of higher purity.

Procedure:

  • Dissolve the crude solid in a minimal amount of hot acetone.

  • Filter the hot solution by gravity to remove any insoluble impurities.

  • Slowly add water to the filtrate with shaking until a fine, flocculent precipitate forms.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with water and dry them thoroughly.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-hydroxy-3,5-diiodobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The PubChem database indicates the availability of ¹H and ¹³C NMR spectra for 4-hydroxy-3,5-diiodobenzonitrile. Due to the symmetrical nature of the molecule, a simple NMR spectrum is expected.

¹H NMR: A single peak is anticipated for the two equivalent aromatic protons. The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

¹³C NMR: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule: the carbon bearing the cyano group, the two equivalent carbons bearing the iodine atoms, the two equivalent aromatic carbons bearing hydrogen atoms, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 4-hydroxy-3,5-diiodobenzonitrile. Key characteristic absorption bands are expected for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3600-3200O-HStretching (phenolic)
~2230-2210C≡NStretching (nitrile)
~1600-1450C=CStretching (aromatic ring)
~1300-1100C-OStretching (phenol)
Below 800C-IStretching
Mass Spectrometry (MS)

The mass spectrum of 4-hydroxy-3,5-diiodobenzonitrile is available on the NIST WebBook. The molecular ion peak ([M]⁺) is expected at m/z 371, corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern in mass spectrometry can provide valuable structural information. For 4-hydroxy-3,5-diiodobenzonitrile, common fragmentation pathways may include the loss of the cyano group (-CN), the hydroxyl group (-OH), and iodine atoms (-I).

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound is a potent inhibitor of photosynthesis in susceptible broadleaf weeds. Its primary mode of action is the disruption of photosynthetic electron transport at photosystem II (PSII). It also acts as an uncoupler of oxidative phosphorylation. This dual action leads to a rapid cessation of energy production in the plant, resulting in chlorosis and necrosis of the plant tissues.

Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the inhibitory effect of 4-hydroxy-3,5-diiodobenzonitrile on the photosynthetic electron transport chain.

G cluster_photosynthesis Photosynthetic Electron Transport Chain PSII Photosystem II PQ Plastoquinone Pool PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH This compound 4-hydroxy-3,5-diiodobenzonitrile (this compound) Inhibition Inhibits This compound->Inhibition Inhibition->PQ Blocks electron transfer from PSII

Mechanism of this compound as a Photosystem II inhibitor.

Toxicological and Safety Information

4-hydroxy-3,5-diiodobenzonitrile is classified as toxic if swallowed and is a suspected human reproductive toxicant. It is also very toxic to aquatic life with long-lasting effects.

Acute Toxicity Data
TestSpeciesRouteValue
LD₅₀RatOral110 mg/kg
LD₅₀RatDermal>2000 mg/kg
LC₅₀RatInhalation1.1 mg/L (4h)
LC₅₀Fish-3-10 mg/L
GHS Hazard Information
PictogramSignal WordHazard Statement
GHS06, GHS08, GHS09DangerH301: Toxic if swallowedH361d: Suspected of damaging the unborn childH410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Residue Analysis

This protocol is adapted from a method for the determination of this compound in water.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Sample Preparation: For water samples, acidification to pH 2-3 may be required, followed by solid-phase extraction (SPE) for pre-concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric acid) is typically used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

  • Quantification: A calibration curve is generated using standard solutions of 4-hydroxy-3,5-diiodobenzonitrile of known concentrations.

Conclusion

This technical guide has provided a detailed compilation of the chemical properties, synthesis, analysis, and biological activity of 4-hydroxy-3,5-diiodobenzonitrile (this compound). The structured presentation of quantitative data, along with detailed experimental protocols and visual diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the fundamental characteristics of this molecule is paramount for its safe handling, effective application, and for exploring its potential in new areas of chemical and biological research.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ioxynil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) is a selective post-emergence herbicide valued for its rapid contact action against a wide spectrum of broadleaf weeds. Discovered in 1963 through independent research efforts, it quickly became a significant tool in agriculture, particularly for cereal crops. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its physicochemical and toxicological properties, and visualizations of its synthetic pathway and mode of action to support researchers and professionals in the field.

Discovery and History

The herbicidal properties of this compound were independently discovered in 1963 by three separate research groups: a team led by Professor R.L. Wain at Wye College in the UK, scientists at May & Baker Ltd. in England, and researchers at Amchem Products Inc. in the United States.[1] Professor Wain's research was driven by the theory of replacing nitro groups in dinitrophenol herbicides with nitrile groups, leading to the synthesis of halogenated hydroxybenzonitriles.[1] The di-iodo-substituted compound, later named this compound, demonstrated the highest herbicidal activity among the synthesized analogues.[1]

Commercialization followed swiftly after its discovery. This compound was patented in 1963 and commercially introduced in 1966.[2] By 1968, it was registered for use in numerous countries across Europe, North America, and other parts of the world under various trade names, including 'Actril' and 'Buctril'.[2] Formulations often contain this compound in its phenolic form or as an ester, such as this compound octanoate, to improve its properties for application.

Physicochemical and Toxicological Properties

This compound is a colorless, crystalline solid with a faint phenolic odor. It is sparingly soluble in water but more soluble in organic solvents. The key physicochemical and toxicological data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name 4-hydroxy-3,5-diiodobenzonitrile
CAS Number 1689-83-4
Molecular Formula C₇H₃I₂NO
Molar Mass 370.91 g/mol
Melting Point 212-213 °C
Water Solubility 50 mg/L (at 25 °C)
Vapor Pressure <1 x 10⁻³ mPa (at 20 °C)
log Kₒw 3.74
Table 2: Toxicological Data for this compound
TestSpeciesValue
Acute Oral LD₅₀ Rat110 mg/kg
Acute Dermal LD₅₀ Rat>2000 mg/kg
Acute Inhalation LC₅₀ (4h) Rat0.38 mg/L
Aquatic Toxicity (96h LC₅₀) Rainbow Trout2.8 mg/L

Synthesis of this compound and its Derivatives

The commercial synthesis of this compound is a two-step process that begins with the readily available starting material, 4-hydroxybenzonitrile. This is followed by an optional esterification step to produce derivatives like this compound octanoate.

Synthesis of this compound (4-hydroxy-3,5-diiodobenzonitrile)

The core of this compound synthesis is the electrophilic iodination of 4-hydroxybenzonitrile at the ortho positions to the hydroxyl group.

Ioxynil_Synthesis 4-hydroxybenzonitrile 4-Hydroxybenzonitrile This compound This compound (4-hydroxy-3,5-diiodobenzonitrile) 4-hydroxybenzonitrile->this compound Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, ICl) Iodinating_Agent->this compound

Synthesis of this compound from 4-hydroxybenzonitrile.

Experimental Protocol: Iodination of 4-hydroxybenzonitrile

Materials:

  • 4-hydroxybenzonitrile

  • Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent

  • Suitable solvent (e.g., glacial acetic acid, water)

  • Base (e.g., sodium hydroxide) for pH adjustment and workup

  • Acid (e.g., hydrochloric acid) for workup

Procedure:

  • Dissolve 4-hydroxybenzonitrile in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) to the reaction mixture while maintaining a specific temperature (typically ambient to slightly elevated). The molar ratio of iodinating agent to 4-hydroxybenzonitrile is crucial and should be slightly above 2:1 to ensure di-iodination.

  • Stir the reaction mixture for a predetermined period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched, often by the addition of a reducing agent (e.g., sodium thiosulfate) to remove any excess iodine.

  • The product is then isolated. This may involve precipitation by adding water, followed by filtration.

  • The crude this compound is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield a product of high purity.

Expected Yield: The yield of this reaction is typically high, often exceeding 90%.

Synthesis of this compound Octanoate

For certain applications, this compound is converted to its octanoate ester to modify its physical properties and enhance its herbicidal efficacy.

Ioxynil_Octanoate_Synthesis This compound This compound Ioxynil_Octanoate This compound Octanoate This compound->Ioxynil_Octanoate Esterification Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Ioxynil_Octanoate Base Base (e.g., Pyridine) Base->Ioxynil_Octanoate

Synthesis of this compound Octanoate from this compound.

Experimental Protocol: Esterification of this compound

Materials:

  • This compound

  • Octanoyl chloride

  • A suitable base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger

  • An inert solvent (e.g., toluene, dichloromethane)

Procedure:

  • Suspend or dissolve this compound in the inert solvent in a reaction vessel.

  • Add the base to the mixture.

  • Slowly add octanoyl chloride to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

  • Stir the mixture at ambient or slightly elevated temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • After the reaction, the mixture is washed with water and dilute acid to remove the base and its salt.

  • The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted this compound.

  • The organic solvent is removed under reduced pressure to yield the crude this compound octanoate.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: Esterification reactions of this type generally proceed with high yields.

Mechanism of Action

This compound is a potent inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the disruption of photosynthetic electron transport at Photosystem II (PSII).

Ioxynil_MoA cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) QA->QB Electron Transfer PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Transfer This compound This compound This compound->Inhibition Binds to D1 protein, blocks QB site

This compound's inhibition of the photosynthetic electron transport chain.

This compound binds to the D1 protein of the PSII complex, specifically at the binding site of the secondary quinone electron acceptor, Q₈. This binding is competitive with plastoquinone, the native molecule that shuttles electrons away from PSII. By blocking the Q₈ binding site, this compound effectively halts the flow of electrons, leading to a rapid buildup of highly energetic molecules and the generation of reactive oxygen species. This oxidative stress causes rapid cellular damage, leading to the characteristic symptoms of chlorosis and necrosis observed in treated plants.

In addition to its primary effect on photosynthesis, this compound also acts as an uncoupler of oxidative phosphorylation, further disrupting the energy balance within the plant cells.

Experimental Protocol: Herbicidal Activity Assay (Chlorophyll Fluorescence)

Chlorophyll fluorescence is a sensitive and non-invasive technique used to assess the photosynthetic performance of plants and is an excellent method for quantifying the inhibitory effects of herbicides like this compound.

Materials:

  • Susceptible plant species (e.g., Sinapis alba - white mustard) grown under controlled conditions.

  • This compound solutions of varying concentrations.

  • A modulated chlorophyll fluorometer.

  • Leaf clips.

Procedure:

  • Plant Treatment: Apply this compound solutions of different concentrations to the leaves of the test plants. Include a control group treated with a blank solution (without this compound).

  • Dark Adaptation: After a set incubation period (e.g., 24 hours), detach a leaf from a treated plant and place it in a dark-adapting leaf clip for a period of at least 20-30 minutes. This ensures that all reaction centers of PSII are in an "open" state.

  • Measurement: Place the leaf clip with the dark-adapted leaf into the measurement head of the chlorophyll fluorometer.

  • Fluorescence Induction: Subject the leaf to a saturating pulse of light. The fluorometer will record the fluorescence induction curve, from which key parameters can be derived.

  • Data Analysis: The most common parameter used to assess PSII efficiency is the maximum quantum yield of PSII (Fv/Fm), calculated as (Fm - Fo) / Fm, where Fo is the minimal fluorescence and Fm is the maximal fluorescence. A decrease in the Fv/Fm value indicates stress on the photosynthetic apparatus.

  • Dose-Response Curve: Plot the Fv/Fm values against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of this compound that causes 50% inhibition of PSII activity) can be determined.

Analytical Methods for this compound

The analysis of this compound in various matrices, including technical products, formulations, and environmental samples, is crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid, to ensure the phenolic group is protonated). The exact ratio is optimized to achieve good separation. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: this compound has a UV absorbance maximum around 230-240 nm, which is a suitable wavelength for detection.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase. For residue analysis in complex matrices like soil or plant tissue, an extraction and clean-up step is required prior to HPLC analysis.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

Conclusion

This compound has a long and successful history as a selective herbicide, owing to its potent and rapid mode of action. Its synthesis from readily available starting materials is efficient and high-yielding. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the study, synthesis, and application of this compound and related compounds. The understanding of its mechanism of action continues to be relevant for the development of new herbicidal molecules and for managing the evolution of weed resistance.

References

An In-depth Technical Guide to Ioxynil as a Photosystem II (PSII) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxynil, a nitrile herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. Its herbicidal activity stems from its ability to bind to the D1 protein of the PSII reaction center, thereby blocking the electron transport chain. This guide provides a comprehensive technical overview of this compound's mechanism of action, its binding affinity, and the downstream physiological consequences of PSII inhibition. Detailed experimental protocols for studying this compound's effects and visualizations of the relevant biological and experimental pathways are included to support researchers in this field.

Mechanism of Action

This compound belongs to the group of phenolic herbicides that act by disrupting photosynthetic electron flow at the acceptor side of PSII. The primary site of action for this compound is the Q_B binding niche on the D1 protein, a core component of the PSII reaction center.

By binding to this site, this compound competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. This blockage of the Q_B site prevents the transfer of electrons from the primary quinone acceptor, Q_A, to PQ. The interruption of the photosynthetic electron transport chain leads to a cascade of events:

  • Inhibition of CO2 Fixation: The lack of electron flow prevents the generation of ATP and NADPH, which are essential for the Calvin cycle and the fixation of carbon dioxide.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to the over-reduction of the photosynthetic electron transport chain and the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

  • Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, protein degradation, and ultimately, cell death.

The mode of action of this compound is similar to that of other well-known PSII-inhibiting herbicides like DCMU and atrazine. However, studies suggest that phenolic herbicides like this compound, in their deprotonated state, may interact directly with the histidine residue His-215 of the D1 protein.

Quantitative Data

The inhibitory potency of this compound on PSII activity has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueSpecies/SystemReference
EC50 0.16 µMNot specified in the provided abstract[1]

EC50 (Half maximal effective concentration) represents the concentration of this compound that causes a 50% reduction in a measured biological activity, such as oxygen evolution or variable chlorophyll fluorescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to characteristic changes in the fluorescence induction curve (OJIP transient).

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Materials:

  • Plant leaves or isolated thylakoids

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Dark adaptation clips

  • A pulse-amplitude-modulation (PAM) fluorometer

  • Buffer solution (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl) for thylakoid measurements

Procedure:

  • Sample Preparation:

    • For intact leaves, dark-adapt the area to be measured for at least 20-30 minutes using dark adaptation clips.

    • For isolated thylakoids, suspend them in the buffer to a final chlorophyll concentration of 10-20 µg/mL.

  • This compound Treatment:

    • For leaves, this compound can be applied as a spray or by floating leaf discs on solutions of varying this compound concentrations.

    • For isolated thylakoids, add different concentrations of this compound to the suspension and incubate for a specific period (e.g., 5-15 minutes) in the dark. A solvent control (containing the same concentration of the solvent used for the this compound stock) should be included.

  • Measurement:

    • Place the leaf clip or the cuvette with the thylakoid suspension in the PAM fluorometer.

    • Measure the initial fluorescence (F_o) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (F_m).

    • The variable fluorescence (F_v) is calculated as F_m - F_o.

    • The maximum quantum yield of PSII photochemistry (F_v/F_m) is then determined.

  • Data Analysis:

    • Plot the F_v/F_m values against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in F_v/F_m.

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen evolution, which is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

  • Isolated thylakoids

  • This compound stock solution

  • Clark-type oxygen electrode or an optical oxygen sensor

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ, or potassium ferricyanide)

Procedure:

  • Thylakoid Preparation: Isolate thylakoids from fresh plant material (e.g., spinach) and determine the chlorophyll concentration.

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup:

    • Add the reaction buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

    • Add the artificial electron acceptor to the buffer.

    • Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

  • This compound Treatment:

    • Record the baseline rate of oxygen evolution in the dark.

    • Illuminate the sample with a saturating light source and record the rate of light-dependent oxygen evolution.

    • Add different concentrations of this compound to the chamber and incubate for a few minutes in the dark.

    • Measure the rate of oxygen evolution in the light after each addition of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of oxygen evolution for each this compound concentration compared to the control (no this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Thermoluminescence Measurement

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the redox state of different components of the PSII electron transport chain.

Objective: To investigate the effect of this compound on the charge recombination reactions within PSII.

Materials:

  • Isolated thylakoids

  • This compound stock solution

  • Thermoluminescence apparatus

  • Cryoprotectant (e.g., glycerol or ethylene glycol)

Procedure:

  • Sample Preparation: Suspend isolated thylakoids in a buffer containing a cryoprotectant.

  • This compound Treatment: Add this compound to the thylakoid suspension and incubate in the dark.

  • Illumination: Cool the sample to a low temperature (e.g., -10°C) and illuminate it with a saturating flash of light to induce charge separation in PSII.

  • Heating and Measurement: Heat the sample at a constant rate (e.g., 20°C/min) in the dark and measure the emitted light as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermoluminescence glow curve. The peak positions and intensities of the different bands (e.g., the B-band and the Q-band) provide information about the stability of the charge-separated states.

    • In the presence of PSII inhibitors like this compound, the B-band (originating from S2/S3 Q_B- recombination) is typically replaced by the Q-band (from S2Q_A- recombination) at a lower temperature.

Signaling Pathways and Downstream Effects

The inhibition of PSII by this compound triggers a series of downstream signaling events, primarily mediated by the production of ROS.

Reactive Oxygen Species (ROS) Signaling

The over-reduction of the electron transport chain due to the blockage at the Q_B site leads to the formation of singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS molecules are highly reactive and can initiate a cascade of signaling events. ROS can act as signaling molecules that regulate the expression of various genes, including those involved in stress responses and antioxidant defense.

Antioxidant Gene Expression

To counteract the damaging effects of ROS, plants activate their antioxidant defense systems. This involves the upregulation of genes encoding antioxidant enzymes such as:

  • Superoxide dismutase (SOD): Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Ascorbate peroxidase (APX): Reduces hydrogen peroxide to water using ascorbate as a specific electron donor.

  • Glutathione reductase (GR): Reduces the oxidized form of glutathione.

Studies on other herbicides that induce oxidative stress have shown that the expression of these antioxidant genes is significantly increased upon treatment. It is highly probable that this compound treatment elicits a similar response.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Oxidative Stress

Ioxynil_ROS_Signaling cluster_PSII Photosystem II (PSII) cluster_Antioxidant Antioxidant Gene Expression P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) QB->ROS Leads to Over-reduction This compound This compound This compound->QB Inhibits Binding OxidativeStress Oxidative Stress ROS->OxidativeStress SOD SOD ROS->SOD Induces CAT CAT ROS->CAT Induces APX APX ROS->APX Induces GR GR ROS->GR Induces CellularDamage Cellular Damage (Lipid Peroxidation, Protein Degradation) OxidativeStress->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: this compound-induced ROS signaling pathway in plants.

Experimental Workflow for this compound IC50 Determination using Chlorophyll Fluorescence

Ioxynil_IC50_Workflow start Start prep Prepare Plant Material (Leaves or Thylakoids) start->prep dark_adapt Dark Adapt Samples (20-30 min) prep->dark_adapt treatment Treat Samples with Varying this compound Concentrations dark_adapt->treatment ioxynil_prep Prepare this compound Dilutions ioxynil_prep->treatment incubation Incubate in Dark (5-15 min) treatment->incubation measurement Measure Chlorophyll Fluorescence (F_o, F_m) with PAM Fluorometer incubation->measurement calculation Calculate F_v/F_m (F_v = F_m - F_o) measurement->calculation plot Plot F_v/F_m vs. log[this compound] calculation->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of PSII Inhibition and Downstream Effects

PSII_Inhibition_Effects This compound This compound Application PSII_Inhibition Inhibition of PSII Electron Transport This compound->PSII_Inhibition ATP_NADPH_Reduction Decreased ATP and NADPH Production PSII_Inhibition->ATP_NADPH_Reduction ROS_Production Increased ROS Production PSII_Inhibition->ROS_Production CO2_Fixation_Inhibition Inhibition of CO2 Fixation ATP_NADPH_Reduction->CO2_Fixation_Inhibition Plant_Death Plant Death CO2_Fixation_Inhibition->Plant_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Response Upregulation of Antioxidant Genes Oxidative_Stress->Antioxidant_Response Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Plant_Death

Caption: Logical cascade of this compound's effects in plants.

References

An In-Depth Technical Guide to the Molecular Structure and Formula of Ioxynil (C₇H₃I₂NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and analytical methodologies for the selective herbicide Ioxynil (C₇H₃I₂NO). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical properties of this compound, outlines its mechanism of action as a photosystem II inhibitor, and presents detailed experimental protocols for its synthesis and analysis. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of its molecular characteristics and interactions.

Introduction

This compound, chemically known as 4-hydroxy-3,5-diiodobenzonitrile, is a nitrile herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.[3] Understanding the precise molecular structure and properties of this compound is fundamental for its effective and safe use, as well as for the development of new derivatives with potentially enhanced or more specific activities. This guide provides an in-depth exploration of this compound's molecular characteristics, supported by experimental data and analytical protocols.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₇H₃I₂NO.[4] Its structure consists of a benzonitrile core substituted with a hydroxyl group at the fourth position and two iodine atoms at the third and fifth positions.[5] This specific arrangement of functional groups is crucial for its biological activity.

Figure 1: 2D Molecular Structure of this compound (C₇H₃I₂NO)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its environmental fate, solubility, and interaction with biological systems.

PropertyValueReference(s)
IUPAC Name 4-Hydroxy-3,5-diiodobenzonitrile
Molecular Formula C₇H₃I₂NO
Molar Mass 370.91 g/mol
Appearance Colorless crystalline solid
Melting Point 212-213 °C
Water Solubility 50 mg/L (at 25 °C)
Vapor Pressure <1.33 x 10⁻⁵ Pa (at 25 °C)
pKa 3.96

Mechanism of Action: Photosystem II Inhibition

This compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). It competitively binds to the Q₈ binding site on the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption leads to a buildup of highly reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.

PSII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Site on D1 Protein QA->QB Plastoquinone Plastoquinone Pool ETC To Electron Transport Chain Plastoquinone->ETC Light Light Energy Light->P680 Excites This compound This compound This compound->QB Competitively Binds & Blocks Block->Plastoquinone Blocked Electron Flow

Figure 2: this compound's Inhibition of the Photosystem II Electron Transport Chain

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound (4-Hydroxy-3,5-diiodobenzonitrile)

The synthesis of this compound typically involves the iodination of 4-hydroxybenzonitrile. A general procedure is outlined below, which can be adapted from methods used for similar halogenations of phenolic compounds.

Materials:

  • 4-Hydroxybenzonitrile (p-cyanophenol)

  • Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent

  • Glacial acetic acid

  • Water

  • Sodium sulfite solution (5%)

Procedure:

  • Dissolve 4-hydroxybenzonitrile in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of 4-hydroxybenzonitrile.

  • After the addition is complete, add water to the reaction mixture to precipitate the product.

  • Heat the mixture with stirring to approximately 80°C for about 20-40 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the crude product with acetic acid and then with water. If free iodine is present, wash with a 5% sodium sulfite solution until the color is discharged.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous acetone.

Synthesis_Workflow start Start dissolve Dissolve 4-hydroxybenzonitrile in glacial acetic acid start->dissolve add_iodine Add Iodine Monochloride solution dissolve->add_iodine precipitate Add water to precipitate product add_iodine->precipitate heat Heat mixture to ~80°C precipitate->heat cool Cool to room temperature heat->cool filter Filter to collect crude product cool->filter wash Wash with acetic acid, water, and Na2SO3 soln. filter->wash purify Recrystallize from aqueous acetone wash->purify end Pure this compound purify->end

Figure 3: General Workflow for the Synthesis of this compound
Analytical Methods

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices.

A common method for the analysis of this compound is reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

  • Column: Spherisorb S5 Phenyl column (250 x 5 mm i.d.) or a C18 column.

  • Mobile Phase: A mixture of aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile (3:1 by volume) or Methanol/Water (60/40).

  • Flow Rate: 1.8 mL/min.

  • Detection: UV at 240 nm or 237 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation (for biological specimens):

  • To 100 µL of the sample (e.g., whole blood, plasma, urine), add 20 µL of an internal standard solution.

  • Add 200 µL of dilute hydrochloric acid in methanol and vortex for 30 seconds.

  • Centrifuge the mixture at 9950 x g for 2 minutes.

  • Inject a portion of the supernatant into the HPLC system.

GC-MS provides high sensitivity and selectivity for the analysis of this compound, often after a derivatization step to improve its volatility.

General GC-MS Parameters:

  • Injector: Splitless mode.

  • Injection Volume: 1 µL.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C, ramping up to 150°C, and then to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with scanning a mass range that includes the molecular ion and expected fragments of this compound.

Sample Preparation (QuEChERS method - general):

  • Homogenize the sample (e.g., soil, plant material).

  • Extract with acetonitrile.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) before analysis.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule. A single signal for the two equivalent aromatic protons is anticipated. The chemical shift will be downfield due to the deshielding effects of the iodine atoms and the nitrile group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield chemical shift. The carbon atoms attached to the iodine and hydroxyl groups will also have distinct chemical shifts.

¹H NMR (Predicted) ¹³C NMR (Predicted Ranges, ppm)
Aromatic-H: singletC-CN: 115-125
OH: broad singletC-I: 80-90
C-OH: 155-165
C-H: 130-140
C≡N: 110-120
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
3500-3200 (broad)O-H stretchPhenolic hydroxyl
~2230 (sharp, medium)C≡N stretchNitrile
1600-1450C=C stretchAromatic ring
~1200C-O stretchPhenolic C-O
Below 800C-I stretchAryl iodide
Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound will produce a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern will show characteristic losses of iodine, HCN, and other fragments, which can be used for structural confirmation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, chemical formula, and analytical methodologies for this compound. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the study and application of this compound. The clear presentation of quantitative data and the visualization of key pathways and workflows are intended to facilitate a comprehensive understanding of this compound's chemical and biological characteristics. Further research can build upon this foundation to explore new derivatives and applications.

References

The Role of Ioxynil in Uncoupling Oxidative Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a nitrile herbicide, is a potent metabolic disruptor that functions as an uncoupler of oxidative phosphorylation in mitochondria. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its impact on cellular bioenergetics, and the downstream signaling consequences. Detailed experimental protocols for assessing its uncoupling effects are provided, along with a quantitative summary of its activity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's role as a mitochondrial uncoupler.

Introduction to this compound and Oxidative Phosphorylation

This compound (3,5-diiodo-4-hydroxybenzonitrile) is a member of the hydroxybenzonitrile class of herbicides. Its primary mode of action in plants is the inhibition of photosynthesis. However, in a broader biological context, this compound is recognized as a classical protonophoric uncoupler of oxidative phosphorylation.[1]

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the mitochondria and involves the electron transport chain (ETC) and chemiosmosis. The ETC establishes a proton gradient (proton-motive force) across the inner mitochondrial membrane, and the flow of protons back through ATP synthase drives the synthesis of ATP.

Uncoupling agents like this compound disrupt this linkage between the ETC and ATP synthesis. They are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[2] This leads to a futile cycle where the cell continues to consume oxygen and oxidize substrates at a high rate, but the energy is dissipated as heat rather than being captured in the form of ATP.[3]

Mechanism of Action: this compound as a Protonophore

The uncoupling activity of this compound stems from its chemical structure, which includes a phenolic hydroxyl group and a bulky, hydrophobic moiety.[2][4] This structure allows it to function as a protonophore, shuttling protons across the inner mitochondrial membrane and bypassing the ATP synthase complex.

The mechanism proceeds as follows:

  • Protonation: In the acidic environment of the mitochondrial intermembrane space, the phenolate anion of this compound becomes protonated.

  • Diffusion: The now neutral, lipophilic this compound molecule can readily diffuse across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Deprotonation: Once in the matrix, the higher pH causes the this compound molecule to release its proton.

  • Return to the Intermembrane Space: The resulting phenolate anion, being negatively charged, is then driven back across the membrane to the positively charged intermembrane space by the membrane potential.

This cyclical transport of protons effectively short-circuits the proton-motive force, leading to a decrease in the mitochondrial membrane potential and a subsequent inhibition of ATP synthesis.

Ioxynil_Protonophore_Mechanism cluster_IMM Inner Mitochondrial Membrane H_IMS H+ Ioxynil_Anion_IMS This compound- H_IMS->Ioxynil_Anion_IMS Ioxynil_H This compound-H label_imm H_Matrix H+ Ioxynil_Anion_Matrix This compound- Ioxynil_Anion_Matrix->Ioxynil_Anion_IMS Electrophoretic Return Ioxynil_H->Ioxynil_Anion_Matrix

Figure 1: Protonophoric mechanism of this compound.

Quantitative Data on this compound's Uncoupling Activity

The potency of an uncoupling agent can be quantified by its effect on various mitochondrial parameters. The following table summarizes available quantitative data for this compound and its closely related analogue, Bromoxynil.

ParameterCompoundValueCell/System TypeReference
EC50 This compound0.16 µMSubmitochondrial particles[Source not explicitly cited in provided snippets]
Respiratory Control Ratio (RCR) Bromoxynil1.820 ± 0.181 (vs. control)Isolated mouse liver mitochondria
State 3 Respiration (S3) Bromoxynil0.031 ± 0.008 nmol O₂/mg/minIsolated mouse liver mitochondria
State 4 Respiration (S4) BromoxynilNot significantly different from controlIsolated mouse liver mitochondria
Mitochondrial Membrane Potential BromoxynilDecreased (diminished red fluorescence of JC-1)Isolated mouse liver mitochondria

Experimental Protocols for Assessing this compound's Uncoupling Activity

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration and the assessment of uncoupling activity by monitoring changes in OCR in response to this compound and other mitochondrial inhibitors.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with this compound, oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, then inject the compounds sequentially and measure the corresponding changes in OCR.

Expected Results:

  • This compound Injection: An increase in OCR, indicative of uncoupling.

  • Oligomycin Injection: A decrease in OCR, representing the ATP-linked respiration.

  • FCCP Injection: A further increase in OCR to maximal respiration.

  • Rotenone/Antimycin A Injection: A sharp decrease in OCR, revealing the non-mitochondrial oxygen consumption.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution A Seed Cells B Prepare Assay Medium A->B C Hydrate Cartridge D Load Compounds (this compound, Oligomycin, FCCP, Rot/AA) C->D E Load Plate & Cartridge into Seahorse Analyzer D->E F Measure Baseline OCR E->F G Inject this compound Measure OCR F->G H Inject Oligomycin Measure OCR G->H I Inject FCCP Measure OCR H->I J Inject Rotenone/Antimycin A Measure OCR I->J

Figure 2: Seahorse XF Analyzer experimental workflow.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution in the dark at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~535 nm, emission ~590 nm) using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

JC1_Assay_Workflow A Treat cells with this compound B Incubate with JC-1 dye A->B C Wash cells B->C D Measure Fluorescence (Red and Green Channels) C->D E Calculate Red/Green Ratio D->E F Decreased Ratio = Depolarization E->F

Figure 3: JC-1 assay workflow for ΔΨm.
Quantification of Cellular ATP Levels

A direct consequence of uncoupling is the inhibition of ATP synthesis. This can be quantified using a luciferase-based ATP assay.

Methodology:

  • Cell Lysis: After treatment with this compound, lyse the cells to release intracellular ATP.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the cell lysates.

Expected Results:

A dose-dependent decrease in cellular ATP levels upon treatment with this compound.

Downstream Signaling Pathways Affected by this compound

The disruption of mitochondrial function by this compound triggers a cascade of cellular stress responses and alters key signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in ATP production and the corresponding increase in the AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Activated AMPK attempts to restore energy balance by:

  • Inhibiting anabolic pathways: Downregulating energy-consuming processes such as protein and lipid synthesis.

  • Stimulating catabolic pathways: Promoting processes that generate ATP, such as glycolysis and fatty acid oxidation.

AMPK_Activation_Pathway This compound This compound Uncoupling Mitochondrial Uncoupling This compound->Uncoupling ATP_depletion ↓ ATP / ↑ AMP Uncoupling->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Stimulation of Catabolic Pathways AMPK->Catabolic

References

The In-Depth Guide to Ioxynil's Impact on the Plant Electron Transport Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a potent nitrile herbicide, effectively controls broadleaf weeds by targeting a critical juncture in the plant's energy conversion machinery: the photosynthetic electron transport chain. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's herbicidal activity, with a specific focus on its interaction with Photosystem II (PSII). We delve into the quantitative aspects of this inhibition, present detailed experimental protocols for its characterization, and offer visual representations of the key pathways and interactions to facilitate a deeper understanding for researchers in plant science and herbicide development.

Introduction to this compound and its Herbicidal Action

This compound (4-hydroxy-3,5-diiodobenzonitrile) is a post-emergence contact herbicide used for the selective control of broadleaf weeds in various crops.[1] Its herbicidal efficacy stems from its ability to disrupt photosynthesis, the fundamental process by which plants convert light energy into chemical energy. The primary site of this compound's action is the thylakoid membrane within the chloroplasts, specifically targeting the electron transport chain.[2] By interfering with the flow of electrons, this compound rapidly inhibits the production of ATP and NADPH, essential molecules for carbon fixation. This disruption not only halts the plant's ability to produce its own food but also leads to the generation of highly destructive reactive oxygen species (ROS), which cause rapid cellular damage, manifesting as chlorosis and necrosis.[3]

Mechanism of Action: Inhibition of Photosystem II

The plant electron transport chain comprises a series of protein complexes embedded in the thylakoid membrane. This compound exerts its inhibitory effect on Photosystem II (PSII), the first protein complex in this chain.[4]

The Q_B Binding Site on the D1 Protein

Within the PSII reaction center, a protein subunit known as D1 plays a crucial role in electron transport. The D1 protein contains a specific binding pocket for a mobile electron carrier called plastoquinone (PQ), at a site designated Q_B.[3] The binding of PQ to the Q_B site is a critical step for accepting electrons from the primary quinone acceptor, Q_A, and subsequently transporting them to the cytochrome b_6f complex.

Competitive Inhibition by this compound

This compound functions as a competitive inhibitor, vying with plastoquinone for the Q_B binding site on the D1 protein. Due to its structural similarity to the binding portion of plastoquinone, this compound can occupy this pocket, effectively blocking the binding of the native PQ molecule. This blockage halts the electron flow from Q_A to Q_B, bringing the linear electron transport to a standstill.

Molecular Interactions at the Q_B Site

Studies involving Fourier transform infrared (FTIR) difference spectroscopy and molecular docking have shed light on the specific interactions between this compound and the Q_B binding pocket. It is proposed that this compound binds in its deprotonated (phenolate) form. A key interaction involves the formation of a hydrogen bond between the hydroxyl group of this compound and the nitrogen atom of the histidine residue at position 215 of the D1 protein (D1-His215). This interaction is crucial for the stable binding of this compound within the pocket and its inhibitory effect. Other residues within the Q_B pocket, such as Phe255, Ser264, and Leu271, also contribute to the binding of herbicides and plastoquinone through various non-covalent interactions.

Quantitative Analysis of this compound Inhibition

The potency of a herbicide's inhibition of PSII electron transport is quantified by parameters such as the half-maximal inhibitory concentration (IC_50) and the inhibitor binding constant (K_i).

ParameterDescriptionRepresentative Value Range for PSII InhibitorsMethod of Determination
IC_50 The concentration of an inhibitor required to reduce the rate of a biological process by 50%. For this compound, this refers to the inhibition of the photosynthetic electron transport rate.0.01 - 10 µMHill Reaction Assay (spectrophotometrically monitoring the reduction of an artificial electron acceptor like DCPIP)
K_i The dissociation constant for the binding of an inhibitor to its target protein. A lower K_i value indicates a higher binding affinity.10 - 500 nMAnalysis of inhibition data at various substrate and inhibitor concentrations (e.g., using Dixon plots or non-linear regression of inhibition curves).

Note: The specific IC_50 and K_i values for this compound can vary depending on the plant species, experimental conditions, and the specific assay used.

Experimental Protocols

Measurement of Photosystem II Electron Transport Rate (Hill Reaction)

This protocol describes the isolation of chloroplasts and the subsequent measurement of the photosynthetic electron transport rate using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). The reduction of blue, oxidized DCPIP to its colorless, reduced form by electrons from PSII is monitored spectrophotometrically.

Materials:

  • Fresh spinach leaves

  • Ice-cold grinding buffer (0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl_2)

  • Ice-cold suspension buffer (50 mM Tris-HCl pH 7.8, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl_2)

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl_2)

  • DCPIP solution (0.25 mM)

  • This compound stock solutions of varying concentrations

  • Spectrophotometer capable of reading at 600 nm

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize 20g of deveined spinach leaves in 100 mL of ice-cold grinding buffer using a blender for 10-15 seconds.

    • Filter the homogenate through four layers of cheesecloth and then two layers of Miracloth into a chilled centrifuge tube.

    • Centrifuge the filtrate at 200 x g for 2 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a clean, chilled centrifuge tube and centrifuge at 1000 x g for 10 minutes at 4°C to pellet the chloroplasts.

    • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-3 mL) of ice-cold suspension buffer.

    • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Hill Reaction Assay:

    • Prepare reaction mixtures in spectrophotometer cuvettes. A typical reaction mixture (1 mL final volume) contains:

      • Reaction buffer

      • Chloroplast suspension (equivalent to 15-20 µg of chlorophyll)

      • Varying concentrations of this compound (or solvent control)

      • DCPIP solution

    • Equilibrate the cuvettes in the dark for 2 minutes.

    • Measure the initial absorbance at 600 nm (A_initial).

    • Illuminate the cuvettes with a bright light source.

    • Measure the absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

    • The rate of DCPIP reduction is calculated from the decrease in absorbance over time.

    • Plot the rate of electron transport against the this compound concentration to determine the IC_50 value.

Chlorophyll a Fluorescence Induction (OJIP) Test

This non-invasive technique measures the transient changes in chlorophyll fluorescence upon illumination of a dark-adapted leaf, providing insights into the efficiency of PSII photochemistry.

Materials:

  • Healthy, dark-adapted plants (at least 30 minutes of dark adaptation)

  • A portable fluorometer capable of performing a fast fluorescence induction (OJIP) test (e.g., a HandyPEA or similar instrument)

  • This compound solutions for treatment

Procedure:

  • Plant Treatment:

    • Treat plants with different concentrations of this compound.

    • Include a control group treated with a solvent-only solution.

  • Fluorescence Measurement:

    • After a specific treatment period, attach the leaf clip of the fluorometer to a dark-adapted leaf.

    • Initiate the measurement. The instrument will deliver a saturating pulse of light and record the fluorescence emission over a period of about 1 second.

    • The resulting OJIP curve plots fluorescence intensity against time.

  • Data Analysis:

    • The OJIP transient has distinct phases: O (initial fluorescence), J (intermediate level), I (intermediate level), and P (peak fluorescence).

    • In the presence of PSII inhibitors like this compound, the J-step rises to the level of the P-step, indicating a block in electron transport beyond Q_A.

    • Various parameters can be derived from the OJIP curve to quantify the effect of the herbicide, such as the maximum quantum yield of PSII (F_v/F_m) and the performance index (PI_ABS).

Visualizing the Impact of this compound

Signaling Pathway of this compound's Action

Ioxynil_Action_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition QB_Site QB Binding Site on D1 Protein Plastoquinone Plastoquinone (PQ) Electron_Transport Electron Transport (QA -> QB) Plastoquinone->Electron_Transport Photosynthesis_Stop Cessation of Photosynthesis Electron_Transport->Photosynthesis_Stop drives ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production disruption leads to Inhibition->Electron_Transport blocks Cell_Damage Cellular Damage (Chlorosis, Necrosis) ROS_Production->Cell_Damage

Caption: Logical flow of this compound's inhibitory action on the plant.

Experimental Workflow for IC_50 Determination

IC50_Workflow cluster_prep Chloroplast Preparation cluster_assay Hill Reaction Assay cluster_analysis Data Analysis Homogenization Homogenize Spinach in Grinding Buffer Filtration Filter Homogenate Homogenization->Filtration Centrifugation1 Centrifuge (low speed) to remove debris Filtration->Centrifugation1 Centrifugation2 Centrifuge (high speed) to pellet chloroplasts Centrifugation1->Centrifugation2 Resuspension Resuspend in Suspension Buffer Centrifugation2->Resuspension Reaction_Setup Prepare Reaction Mixes (Chloroplasts, Buffer, DCPIP, varying this compound conc.) Resuspension->Reaction_Setup Spectro_Reading Measure Absorbance (600nm) over time under illumination Reaction_Setup->Spectro_Reading Rate_Calculation Calculate Rate of DCPIP Reduction Spectro_Reading->Rate_Calculation Plotting Plot Rate vs. This compound Concentration Rate_Calculation->Plotting IC50_Determination Determine IC50 Value Plotting->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

Molecular Interaction at the Q_B Binding Site

QB_Binding_Site cluster_d1 D1 Protein (QB Binding Pocket) His215 His215 Phe255 Phe255 Ser264 Ser264 Leu271 Leu271 This compound This compound (deprotonated) This compound->His215 H-bond This compound->Phe255 hydrophobic interaction This compound->Ser264 This compound->Leu271

Caption: this compound's interaction with key residues in the QB site.

Conclusion

This compound's efficacy as a herbicide is a direct consequence of its precise molecular targeting of the Q_B binding site on the D1 protein of Photosystem II. By competitively inhibiting the binding of plastoquinone, this compound effectively severs the photosynthetic electron transport chain, leading to a rapid cascade of events that culminate in plant death. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is paramount for the development of new, more effective, and selective herbicides, as well as for fundamental research into the intricacies of plant photosynthesis. The visualization tools provided in this guide are intended to further aid researchers in conceptualizing these complex interactions and processes.

References

An In-depth Technical Guide to the Metabolic Pathway of Ioxynil Degradation in Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic degradation of the herbicide ioxynil in soil environments. The document outlines the key microbial players, enzymatic pathways, and degradation products. It also presents quantitative data on degradation kinetics and details the experimental protocols used to study these processes.

Introduction

This compound (4-hydroxy-3,5-diiodobenzonitrile) is a selective post-emergence herbicide used for the control of broadleaf weeds.[1] Its fate in the soil environment is of significant interest due to potential impacts on non-target organisms and water quality. The primary mechanism of this compound dissipation from soil is microbial degradation, a process that transforms the parent compound into various metabolites, ultimately leading to its mineralization.[2][3] Understanding the intricacies of this metabolic pathway is crucial for environmental risk assessment and the development of bioremediation strategies. Abiotic degradation of this compound in soil is considered to have minor effects compared to biodegradation.[2][4]

The Metabolic Pathway of this compound Degradation

The microbial degradation of this compound in soil is a multi-step process initiated by the hydrolysis of the nitrile group. This pathway involves several key enzymes and results in the formation of intermediate metabolites before complete mineralization to CO2. The degradation can proceed through two main initial routes, primarily mediated by nitrile hydratase/amidase or nitrilase enzyme systems.

Key Enzymes and Microbial Genera

A diverse range of soil microorganisms has been identified as capable of degrading this compound. These belong to genera such as Klebsiella, Rhizobium, Variovorax, Pseudomonas, Lysinibacillus, and Bacillus. These microorganisms produce the necessary enzymes to break down the this compound molecule. The key enzymes involved in the initial steps of the degradation pathway are:

  • Nitrile Hydratase (EC 4.2.1.84): This enzyme hydrates the nitrile group of this compound to form an amide intermediate.

  • Amidase (EC 3.5.1.4): This enzyme subsequently hydrolyzes the amide intermediate to a carboxylic acid.

  • Nitrilase (EC 3.5.5.1): This enzyme can directly hydrolyze the nitrile group of this compound to a carboxylic acid.

  • Esterases: In the case of this compound esters, such as this compound octanoate, esterases are responsible for the initial hydrolysis to this compound.

  • Dehalogenases: These enzymes are involved in the removal of iodine atoms from the aromatic ring, a critical step in the complete degradation of the molecule.

  • Carbon-Carbon Lyases: These enzymes may be involved in the cleavage of the aromatic ring.

Degradation Steps and Metabolites

The degradation of this compound typically proceeds as follows:

  • Hydrolysis to Amide: this compound is first converted to 3,5-diiodo-4-hydroxybenzamide (IAM) by the action of nitrile hydratase.

  • Hydrolysis to Carboxylic Acid: The IAM is then hydrolyzed to 3,5-diiodo-4-hydroxybenzoic acid (IAC) by an amidase. Alternatively, a nitrilase can directly convert this compound to IAC.

  • Dehalogenation and Ring Cleavage: Following the formation of IAC, subsequent degradation steps involve dehalogenation and cleavage of the aromatic ring, eventually leading to the formation of simpler organic compounds and ultimately mineralization to CO₂. The complete mineralization of this compound to CO₂ has been described for a Klebsiella strain. Under anaerobic conditions, complete deiodination to 4-cyanophenol has been observed by Desulfitobacterium chlororespirans.

Recent studies have also identified other metabolites, such as the mono-deiodinated compound 3-iodo-4-hydroxybenzoic acid and the product of C-aromatic-CN cleavage, 1,3-diiodophenol , in cultures of Lysinibacillus boronitolerans and Bacillus cereus.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is influenced by various factors, including soil type, pH, organic matter content, temperature, and the composition of the microbial community. The degradation kinetics of this compound in soil are often described by pseudo-first-order kinetics.

ParameterValueSoil Type/ConditionsReference
Half-life (t½) of this compound 9-10 daysClay loam with high organic matter
Half-life (t½) of this compound octanoate < 1.78 daysField soil
Mineralization 20-30% within the first weekNatural soils
Degradation by Lysinibacillus boronitolerans MLH-31 97% degradation in 7 daysBatch-resting cells experiment
Degradation by Bacillus cereus MLH-61 75% degradation in 7 daysBatch-resting cells experiment
Transformation by Variovorax sp. DSM 11402 Complete transformation to amides in 2-5 daysPure culture

Table 1: Quantitative Data on this compound Degradation in Soil. This table summarizes key quantitative parameters related to the degradation of this compound and its octanoate ester in soil and under laboratory conditions.

Experimental Protocols

The study of this compound degradation in soil involves a combination of soil microcosm experiments and advanced analytical techniques to monitor the disappearance of the parent compound and the formation of its metabolites.

Soil Microcosm Study

Objective: To evaluate the degradation of this compound in soil under controlled laboratory conditions.

Materials:

  • Freshly collected soil, sieved (<2 mm)

  • ¹⁴C-labeled or non-labeled this compound

  • Sterile water

  • Incubator

  • Glass jars or biometer flasks

  • CO₂ traps (e.g., soda lime or NaOH solution) for mineralization studies

Procedure:

  • Soil Preparation: Weigh a defined amount of soil (e.g., 50-100 g) into each microcosm vessel. Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 40-60%).

  • Herbicide Application: Apply a known concentration of this compound (either ¹⁴C-labeled or non-labeled) to the soil surface and mix thoroughly.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). For mineralization studies, connect the microcosms to CO₂ traps to capture the evolved ¹⁴CO₂.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), destructively sample triplicate microcosms for analysis.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture, such as acetonitrile/water. This can be done by shaking or ultrasonication.

  • Analysis: Analyze the extracts using HPLC-UV or LC-MS/MS to determine the concentrations of this compound and its metabolites. For mineralization studies, quantify the radioactivity in the CO₂ traps using liquid scintillation counting.

Analytical Methodology: HPLC-UV

Objective: To quantify this compound and its primary metabolites in soil extracts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run to elute the compounds. For example, a gradient of 30% to 90% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30-40°C

  • UV Detection Wavelength: 220-230 nm for this compound and its metabolites.

Sample Preparation:

  • Centrifuge the soil extracts to pellet the soil particles.

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.

  • The final extract is then ready for injection into the HPLC system.

Analytical Methodology: LC-MS/MS

Objective: For highly sensitive and selective quantification and confirmation of this compound and its metabolites.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC-UV method, using a reversed-phase C18 column and a gradient of acetonitrile and acidified water.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for this compound and its acidic metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and one or more product ions.

    • This compound: Precursor ion (m/z) -> Product ion(s) (m/z)

    • 3,5-diiodo-4-hydroxybenzamide (IAM): Precursor ion (m/z) -> Product ion(s) (m/z)

    • 3,5-diiodo-4-hydroxybenzoic acid (IAC): Precursor ion (m/z) -> Product ion(s) (m/z)

  • Collision Energy: Optimized for each MRM transition to achieve the best fragmentation and sensitivity.

  • Standard Curves: Prepare calibration standards in a matrix similar to the samples to account for matrix effects.

Visualizations

Metabolic_Pathway_of_Ioxynil_Degradation This compound This compound (4-hydroxy-3,5-diiodobenzonitrile) IAM 3,5-diiodo-4-hydroxybenzamide (IAM) This compound->IAM Nitrile Hydratase IAC 3,5-diiodo-4-hydroxybenzoic acid (IAC) This compound->IAC Nitrilase Four_Cyanophenol 4-Cyanophenol This compound->Four_Cyanophenol Dehalogenase (anaerobic) IAM->IAC Amidase Dehalogenation Dehalogenation & Ring Cleavage Products IAC->Dehalogenation Dehalogenases, Ring Cleavage Enzymes Three_Iodo_Acid 3-iodo-4-hydroxybenzoic acid IAC->Three_Iodo_Acid Dehalogenase Diiodophenol 1,3-diiodophenol IAC->Diiodophenol C-CN Cleavage CO2 Mineralization (CO2) Dehalogenation->CO2 Ioxynil_Octanoate This compound Octanoate Ioxynil_Octanoate->this compound Esterase Experimental_Workflow Soil_Collection Soil Collection & Preparation Microcosm_Setup Soil Microcosm Setup Soil_Collection->Microcosm_Setup Ioxynil_Application This compound Application (labeled or unlabeled) Microcosm_Setup->Ioxynil_Application Incubation Incubation (Controlled Temperature & Moisture) Ioxynil_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Mineralization Mineralization Analysis (¹⁴CO₂ Trapping & LSC) Incubation->Mineralization For ¹⁴C studies Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Cleanup Sample Cleanup (Filtration, SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis Data_Analysis Data Analysis (Degradation Kinetics, Metabolite ID) Analysis->Data_Analysis Mineralization->Data_Analysis

References

Ioxynil's Interaction with Transthyretin: A Technical Guide on Binding Affinity and Potential Thyroid Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxynil, a nitrile herbicide, has garnered scientific attention due to its potential as an endocrine-disrupting chemical (EDC), specifically targeting the thyroid hormone system. A key mechanism of this disruption is its interaction with transthyretin (TTR), a crucial transport protein for thyroid hormones, particularly thyroxine (T4), in the blood and cerebrospinal fluid. This technical guide provides an in-depth analysis of this compound's binding affinity to TTR, its consequential effects on thyroid homeostasis, and the experimental methodologies employed to elucidate these interactions.

This compound and Transthyretin Binding Affinity

This compound has been identified as a compound that binds to transthyretin, a 55 kDa homotetrameric protein, at its two thyroxine-binding sites located within the central channel of the protein. This binding is competitive in nature, meaning this compound can displace the endogenous ligand, T4. This interference with the binding of thyroid hormones to their transport protein is a primary mechanism through which this compound can disrupt thyroid hormone homeostasis.

Quantitative Binding Affinity Data for Selected Transthyretin Ligands
CompoundBinding MetricValueSpeciesAssay Type
Thyroxine (T4)IC50> 1000 nMBullfrog (recombinant)Competitive Radioligand Binding Assay
3,5,3'-Triiodothyronine (T3)IC5032 nMBullfrog (recombinant)Competitive Radioligand Binding Assay
4-OH-BDE-49IC5012.2 nMHumanCompetitive Radioligand Binding Assay
GenisteinIC500.07 µMNot SpecifiedNot Specified[1]
DaidzeinIC501.8 µMNot SpecifiedNot Specified[1]
GlyciteinIC500.2 µMNot SpecifiedNot Specified[1]

Note: IC50 and Kd values are crucial for quantifying the potency of a compound's interaction with a protein. A lower value generally indicates a higher affinity.

Potential Effects on the Thyroid Axis

The binding of this compound to TTR can lead to a cascade of effects on the thyroid system. By displacing T4 from TTR, this compound can increase the concentration of free T4 in the bloodstream. This elevation in free T4 can lead to increased metabolism and clearance of the hormone, potentially resulting in a state of hypothyroidism.

In vivo studies in various animal models have demonstrated the thyroid-disrupting potential of this compound. For instance, in sea bream, dietary exposure to this compound resulted in the downregulation of thyroid-stimulating hormone (TSH) gene transcription in the brain and pituitary[2]. Furthermore, studies in zebrafish have shown that chronic exposure to this compound can cause morphological changes in thyroid follicles, such as hypertrophy[3]. These findings underscore the potential for this compound to interfere with multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis.

Experimental Protocols

A comprehensive understanding of this compound's effects necessitates robust experimental methodologies. The following sections detail the protocols for key experiments used to assess the binding of compounds to TTR and their subsequent impact on the thyroid system.

Competitive Radioligand Binding Assay for Transthyretin

This in vitro assay is designed to determine the ability of a test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [¹²⁵I]-T4) for binding to TTR.

Materials:

  • Human or recombinant TTR

  • Radiolabeled thyroxine ([¹²⁵I]-T4)

  • Unlabeled thyroxine (for standard curve)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Size-exclusion chromatography columns

  • Gamma counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of TTR, [¹²⁵I]-T4, unlabeled T4, and the test compound in Tris-HCl buffer.

  • Incubation: In microcentrifuge tubes, combine a fixed concentration of TTR and [¹²⁵I]-T4 with varying concentrations of the test compound or unlabeled T4 (for the standard curve).

  • Equilibration: Incubate the mixtures at 4°C overnight to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the TTR-bound [¹²⁵I]-T4 from the free [¹²⁵I]-T4 using size-exclusion chromatography. The protein-ligand complex will elute in the void volume, while the smaller, unbound ligand will be retained by the column.

  • Quantification: Measure the radioactivity in the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of bound [¹²⁵I]-T4 against the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can then be calculated using non-linear regression analysis.

In Vivo Assessment of Thyroid Disruption in Fish

This protocol outlines a general procedure for evaluating the effects of chemical exposure on the thyroid axis in a fish model.

Experimental Design:

  • Test Organism: Zebrafish (Danio rerio) or other suitable fish species.

  • Exposure: Expose fish to different concentrations of this compound (and a control group with no this compound) via diet or water for a specified duration (e.g., 21-60 days).

  • Sample Collection: At the end of the exposure period, euthanize the fish and collect blood plasma, brain, pituitary, and liver samples.

Endpoints and Analysis:

  • Thyroid Hormone Levels: Measure plasma T3 and T4 levels using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Gene Expression Analysis: Extract RNA from the brain, pituitary, and liver. Use quantitative real-time PCR (qPCR) to measure the expression levels of genes involved in the HPT axis, such as TSH, deiodinases (DII and DIII), and thyroid receptors (TRβ).

  • Thyroid Histology: Fix the head region (containing the thyroid follicles) in Bouin's solution, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E) and examine under a light microscope for changes in follicular cell height, colloid content, and overall follicular morphology.

X-ray Crystallography of TTR-Ligand Complex (Generalized Protocol)

While a specific protocol for an this compound-TTR complex is not available, the following is a generalized procedure for determining the crystal structure of a TTR-ligand complex. This technique provides atomic-level detail of the binding interaction.

Procedure:

  • Protein Purification and Crystallization: Purify recombinant human TTR. Screen for crystallization conditions (e.g., varying pH, precipitant concentration) to obtain high-quality TTR crystals.

  • Ligand Soaking or Co-crystallization: Introduce the ligand (e.g., this compound) to the TTR crystals by either soaking the pre-formed crystals in a solution containing the ligand or by co-crystallizing TTR in the presence of the ligand.

  • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. A molecular model of the TTR-ligand complex is then built into the electron density map and refined to obtain a final, high-resolution structure.

Visualizations of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the thyroid hormone signaling pathway, the experimental workflow for assessing TTR binding, and the logical relationship of this compound's disruptive mechanism.

Thyroid_Hormone_Signaling_Pathway Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland T4_T3 T4 & T3 Thyroid->T4_T3 TRH->Pituitary + TSH->Thyroid + T4_T3->Hypothalamus - (Negative Feedback) T4_T3->Pituitary - (Negative Feedback) TTR_Complex TTR-T4 Complex T4_T3->TTR_Complex Binding Target_Cells Target Cells TTR_Complex->Target_Cells Transport This compound This compound This compound->TTR_Complex Competitive Binding

Caption: Thyroid Hormone Signaling Pathway and this compound's Point of Interference.

TTR_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents (TTR, [¹²⁵I]-T4, this compound) Incubation Incubate TTR, [¹²⁵I]-T4, and this compound Reagents->Incubation Separation Separate Bound and Free [¹²⁵I]-T4 Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Plotting Plot % Bound vs. This compound Concentration Measurement->Plotting Calculation Calculate IC50 Plotting->Calculation

Caption: Experimental Workflow for Competitive TTR Binding Assay.

Ioxynil_Disruption_Logic Ioxynil_Exposure This compound Exposure TTR_Binding This compound Binds to TTR Ioxynil_Exposure->TTR_Binding T4_Displacement Displacement of T4 from TTR TTR_Binding->T4_Displacement Free_T4_Increase Increased Free T4 in Plasma T4_Displacement->Free_T4_Increase T4_Metabolism Increased T4 Metabolism and Clearance Free_T4_Increase->T4_Metabolism Thyroid_Disruption Potential for Thyroid Hormone Disruption (e.g., Hypothyroidism) T4_Metabolism->Thyroid_Disruption

Caption: Logical Flow of this compound's Thyroid Disrupting Mechanism.

Conclusion

This compound's ability to bind to transthyretin and compete with endogenous thyroid hormones presents a clear mechanism for its potential to disrupt the delicate balance of the thyroid system. While direct quantitative binding affinity data for this compound remains to be fully elucidated, the available in vitro and in vivo evidence strongly suggests its activity as a thyroid-disrupting chemical. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and professionals working to further understand and mitigate the risks associated with this compound and other potential endocrine disruptors. Continued research, particularly focused on obtaining precise binding affinities and exploring the long-term consequences of exposure, is crucial for a complete risk assessment.

References

Methodological & Application

Using Ioxynil for selective control of broadleaf weeds in cereal research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ioxynil in Cereal Research

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for utilizing this compound, a selective post-emergence herbicide, for the control of broadleaf weeds in cereal research settings. The document outlines its mechanism of action, application parameters, and detailed experimental protocols for efficacy and crop safety evaluation.

Introduction to this compound

This compound is a nitrile herbicide used for the selective post-emergence control of a wide range of annual broadleaf weeds in cereal crops like wheat, barley, and oats, as well as in other crops such as onions and turf.[1][2] It acts as a contact herbicide, meaning it affects the parts of the plant it directly touches, with limited translocation within the plant.[3][4] Its primary mode of action is the inhibition of photosynthesis, leading to rapid necrosis of susceptible weeds.[3]

Chemical Properties:

  • Chemical Name: 4-Hydroxy-3,5-diiodobenzonitrile

  • Molecular Formula: C₇H₃I₂NO

  • Mode of Action Group: Group 6 (C1)

Mechanism of Action

This compound is a potent inhibitor of photosynthesis at Photosystem II (PSII). It disrupts the photosynthetic electron transport chain by binding to the D1 quinone-binding protein in the PSII complex. This blockage prevents the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currencies of the plant cell. The inhibition also leads to the formation of reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, tissue collapse, and visible necrosis within a few days of application.

Caption: Mechanism of this compound action on the photosynthetic pathway.

Application Parameters for Research Trials

The following tables summarize key quantitative data for designing experiments with this compound. Rates and timings should be optimized based on local conditions, weed pressure, and specific research objectives.

Table 1: Recommended this compound Application Rates in Cereal Crops

Cereal CropApplication Rate (g a.i./ha)Notes
Wheat300 - 600Crop is generally tolerant. Higher rates may be used for more mature weeds, but risk of transient crop scorch increases.
Barley300 - 600Barley is generally tolerant, but some cultivars may be more sensitive. Avoid application during periods of crop stress.
Oats300 - 500Oats can be more sensitive than wheat or barley. Use lower to mid-range rates and test on a small scale for new cultivars.

Note: a.i. = active ingredient. Rates are indicative for research purposes. Commercial formulations may vary.

Table 2: Optimal Application Timing Based on Growth Stages

TargetGrowth StageRationale
Broadleaf Weeds Cotyledon to 6-leaf stageYoung, actively growing weeds are most susceptible to contact herbicides like this compound. Efficacy decreases on larger, more established weeds.
Cereal Crops 3-leaf to early jointing (Zadoks 13-31)This window ensures the crop is established enough to tolerate the herbicide while allowing for effective weed control before the crop canopy closes. Do not apply after the boot stage.

Table 3: Efficacy of this compound on Common Broadleaf Weeds in Cereals

Weed SpeciesScientific NameEfficacy Rating
Shepherd's PurseCapsella bursa-pastorisExcellent
Field PennycressThlaspi arvenseExcellent
Wild Mustard / CharlockSinapis arvensisExcellent
ChickweedStellaria mediaGood to Excellent
Dead NettleLamium amplexicauleGood to Excellent
Fat HenChenopodium albumGood
Climbing BuckwheatPolygonum convolvulusGood
CleaversGalium aparineFair to Good (Control is best at early stages)
Wild RadishRaphanus raphanistrumGood to Excellent
CapeweedArctotheca calendulaGood (at cotyledon stage)

Efficacy depends heavily on weed size and environmental conditions at the time of application.

Experimental Protocols

Protocol 1: Field Trial for Efficacy and Crop Safety Assessment

This protocol details a standard field trial to evaluate the effectiveness of this compound on a mixed population of broadleaf weeds and to assess its safety on a specific cereal cultivar.

1. Experimental Design and Setup:

  • Design: Use a Randomized Complete Block Design (RCBD) with 3 to 4 replications (blocks) to account for field variability.

  • Plot Size: Establish individual plots of a size suitable for the available equipment and to minimize edge effects (e.g., 2m x 5m).

  • Treatments:

    • Untreated Control (weedy check).

    • Hand-Weeded Control (to determine yield potential without weed competition).

    • This compound at a low rate (e.g., 300 g a.i./ha).

    • This compound at a medium rate (e.g., 450 g a.i./ha).

    • This compound at a high rate (e.g., 600 g a.i./ha).

    • (Optional) A standard reference herbicide for comparison.

  • Site Selection: Choose a site with a known, uniform infestation of the target broadleaf weeds.

2. Application Procedure:

  • Timing: Apply treatments post-emergence when the cereal crop is at the recommended growth stage (e.g., 3-5 leaf stage) and the majority of target weeds are at the 2-4 leaf stage.

  • Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Spray Volume: Apply in a sufficient water volume (e.g., 100-200 L/ha) to achieve thorough coverage of weed foliage.

  • Environmental Conditions: Apply during good growing conditions. Avoid application when crops or weeds are under stress from drought, frost, or disease, or when rain is imminent.

3. Data Collection and Assessment:

  • Weed Efficacy:

    • Weed Counts: Count the number of individual weed species within fixed quadrats (e.g., 0.25 m²) in each plot before application and at set intervals after (e.g., 7, 14, and 28 days after treatment - DAT).

    • Biomass: At 28 DAT, harvest all above-ground weed material from the quadrats, dry it in an oven (e.g., at 70°C for 48 hours), and record the dry weight.

    • Visual Rating: Assess percent weed control visually on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control at 7, 14, and 28 DAT.

  • Crop Safety (Phytotoxicity):

    • Visual Injury Rating: Assess crop injury at 3, 7, and 14 DAT using a standardized scale, such as the European Weed Research Council (EWRC) 1-9 scale or a 0-100% scale (0 = no injury, 100 = crop death). Note symptoms like chlorosis, necrosis, or stunting.

  • Yield Assessment:

    • At crop maturity, harvest the grain from a predetermined area within each plot. Record the grain weight and adjust for moisture content to determine the final yield ( kg/ha ).

4. Data Analysis:

  • Analyze the collected data (weed counts, biomass, crop injury, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD) at a specified significance level (e.g., p < 0.05) to compare treatment means.

Field_Trial_Workflow node_design 1. Experimental Design (RCBD, Plot Layout) node_establish 2. Site Preparation & Plot Establishment node_design->node_establish node_pre_assess 3. Pre-Treatment Assessment (Initial Weed Counts) node_establish->node_pre_assess node_apply 4. Herbicide Application (Calibrated Sprayer) node_pre_assess->node_apply node_post_assess 5. Post-Treatment Data Collection node_apply->node_post_assess node_assess_details • Weed Control (Visual, Counts, Biomass) • Crop Phytotoxicity (Visual Injury) at 7, 14, 28 DAT node_post_assess->node_assess_details node_yield 6. Crop Harvest & Yield Measurement node_post_assess->node_yield node_analysis 7. Data Analysis (ANOVA, Mean Separation) node_yield->node_analysis node_report 8. Reporting & Conclusion node_analysis->node_report

Caption: Standard workflow for a herbicide efficacy and crop safety field trial.

Protocol 2: Dose-Response Study in a Controlled Environment

This protocol is for determining the dose of this compound required to achieve a specific level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction) for a particular weed species.

1. Plant Preparation:

  • Grow the target weed species and cereal cultivar in individual pots in a greenhouse or growth chamber.

  • Use a consistent soil mix and ensure uniform watering and environmental conditions (light, temperature).

  • Thin seedlings to one plant per pot to ensure uniformity.

2. Experimental Design and Treatment:

  • Design: Use a Completely Randomized Design (CRD).

  • Dose Range: Select a range of at least 6-8 this compound doses, including a zero-dose control. The range should be spaced logarithmically and designed to bracket the expected GR₅₀ value (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

  • Replication: Replicate each dose level at least 4-6 times.

  • Application: Apply treatments when weeds are at the 2-4 leaf stage using a precision laboratory track sprayer to ensure accurate and uniform application.

3. Data Collection:

  • At a set time after treatment (e.g., 14 or 21 DAT), harvest the above-ground biomass of each plant.

  • Record the fresh weight, then dry the biomass to a constant weight and record the dry weight.

4. Data Analysis:

  • Express the biomass of each treated plant as a percentage of the mean biomass of the untreated control plants.

  • Fit the data to a non-linear regression model, such as a four-parameter log-logistic model, using statistical software.

  • From the regression curve, calculate the GR₅₀ or GR₉₀ values, which represent the herbicide dose required to reduce plant growth by 50% or 90%, respectively.

Resistance Management and Tank-Mixing
  • Resistance: this compound belongs to the Group 6 herbicides. To delay the evolution of herbicide resistance, it is crucial to rotate herbicide modes of action and integrate non-chemical weed control methods.

  • Tank-Mixing: this compound is often tank-mixed with other herbicides to broaden the weed control spectrum (e.g., to include grass weeds) or to improve the control of certain broadleaf weeds. Common tank-mix partners may include MCPA, bromoxynil, or various grass herbicides. Always conduct a compatibility test (jar test) before mixing products in the spray tank and follow all label instructions.

References

Application of Ioxynil in Post-Emergence Weed Control: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ioxynil is a selective, contact, post-emergence herbicide predominantly used for the control of broadleaf weeds in various agricultural crops. Belonging to the nitrile group of herbicides, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study and application of this compound for post-emergence weed control.

Mechanism of Action

This compound disrupts the photosynthetic electron transport chain in susceptible plants. It binds to the D1 quinone-binding protein within Photosystem II, thereby blocking the binding of plastoquinone.[1][2] This interruption of electron flow halts the production of ATP and NADPH, essential energy carriers for the plant.[1] While this leads to a cessation of CO2 fixation, the rapid herbicidal effect is primarily due to oxidative stress and the generation of radical oxygen species, which cause rapid cellular damage and membrane destruction.[1][3]

cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane cluster_downstream_effects Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ PQ (Plastoquinone Pool) QB_site->PQ e- Block Electron Transport Blocked This compound This compound This compound->QB_site ATP_NADPH ATP & NADPH Production Halted Oxidative_Stress Oxidative Stress (Radical Oxygen Species) Cell_Damage Cellular Damage (Membrane Destruction) Necrosis Necrosis & Plant Death cluster_planning Phase 1: Planning & Setup cluster_implementation Phase 2: Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Objective Define Objectives Exp_Design Select Experimental Design (e.g., RCBD) Objective->Exp_Design Site_Selection Select Field Site Exp_Design->Site_Selection Plot_Layout Establish Plots & Buffers Site_Selection->Plot_Layout Crop_Planting Plant Crop Plot_Layout->Crop_Planting Pre_Spray_Assessment Pre-Spray Weed Assessment (Density & Species) Crop_Planting->Pre_Spray_Assessment Herbicide_Application Apply this compound Treatments (at specified growth stages) Pre_Spray_Assessment->Herbicide_Application Phyto_Assessment Assess Crop Phytotoxicity (7, 14, 28 DAT) Herbicide_Application->Phyto_Assessment Weed_Control_Assessment Assess Weed Control (Density, Biomass, % Efficacy) Phyto_Assessment->Weed_Control_Assessment Yield_Measurement Measure Crop Yield (at maturity) Weed_Control_Assessment->Yield_Measurement Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Yield_Measurement->Data_Analysis Results_Interpretation Interpret Results Data_Analysis->Results_Interpretation Report_Generation Generate Report & Conclusions Results_Interpretation->Report_Generation

References

Research Applications of Ioxynil Octanoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Ioxynil octanoate, a nitrile herbicide, is increasingly recognized for its potential applications in biomedical research beyond its established role in agriculture. As the octanoate ester of this compound, it is readily hydrolyzed to its active form, this compound. The research applications of this compound octanoate formulations primarily stem from the biological activities of this compound, which has been shown to induce cytotoxicity, modulate cellular signaling pathways, and act as a mitochondrial uncoupler. These properties make it a valuable tool for studying various cellular processes, including apoptosis, and for investigating potential therapeutic strategies in oncology and metabolic diseases.

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] This disruption of the mitochondrial proton gradient leads to a decrease in ATP synthesis, depolarization of the mitochondrial membrane, and an increase in oxygen consumption.[1][3] Consequently, this mitochondrial dysfunction can trigger a cascade of cellular events, including the activation of apoptotic pathways.

This compound has demonstrated cytotoxic effects in various human cell lines, including the liver carcinoma cell line HepG2 and the human embryonic kidney cell line HEK293T.[4] This cytotoxicity is often linked to the induction of apoptosis, characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Furthermore, the impact of mitochondrial function on cellular signaling pathways suggests that this compound octanoate could be a useful tool for investigating the interplay between metabolism and signaling. One such pathway of interest is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is frequently dysregulated in cancer and inflammatory diseases. While direct modulation of the JAK/STAT pathway by this compound is an area for further research, its ability to induce cellular stress and alter the metabolic state of the cell could indirectly influence this and other key signaling cascades.

These application notes provide a framework for utilizing this compound octanoate formulations in a research setting to explore fundamental cellular processes and to assess its potential as a modulator of disease-relevant pathways.

Quantitative Data Summary

Compound/AgentCell LineAssayEndpointResultReference(s)
DoxorubicinHepG2Total cell proteinIC501.1 µM
Imazalil (IMZ)HepG2MTTIC50 (24h)~75 µM
Beauvericin (BEA)HepG2MTTIC50 (72h)5.5 ± 0.071 µM
Vanadium ComplexHepG2MTTIC50 (48h)79 µg/mL
Various PesticidesHepG2VariousIC50Varies
Various CompoundsHEK293TVariousCytotoxicityVaries

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound octanoate in a selected cell line (e.g., HepG2 or HEK293T).

Materials:

  • This compound octanoate

  • Human cancer cell line (e.g., HepG2, ATCC® HB-8065™)

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound octanoate in complete growth medium. Replace the medium in the wells with the medium containing different concentrations of this compound octanoate. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound octanoate.

Materials:

  • This compound octanoate

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound octanoate at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound octanoate on mitochondrial membrane potential.

Materials:

  • This compound octanoate

  • Cell line of interest

  • JC-1 or Rhodamine 123 stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells on glass coverslips or in appropriate culture plates and treat with this compound octanoate for a desired time period.

  • Staining:

    • For JC-1: Incubate cells with JC-1 staining solution (5-10 µg/mL) for 15-30 minutes at 37°C.

    • For Rhodamine 123: Incubate cells with Rhodamine 123 (1-10 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS or culture medium.

  • Imaging/Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope. With JC-1, healthy cells will show red fluorescent J-aggregates in the mitochondria, while apoptotic cells with depolarized mitochondria will show green fluorescent monomers.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the shift in fluorescence.

Protocol 4: Western Blot Analysis of Apoptosis and Signaling Markers

Objective: To detect changes in the expression and activation of proteins involved in apoptosis (e.g., Caspase-3, PARP) and signaling (e.g., STAT3, p-STAT3).

Materials:

  • This compound octanoate

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-STAT3, anti-phospho-STAT3 (Tyr705))

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Treat cells with this compound octanoate, harvest, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G This compound Octanoate's Proposed Mechanism of Action Ioxynil_Octanoate This compound Octanoate (Formulation) This compound This compound (Active Compound) Ioxynil_Octanoate->this compound Hydrolysis Mitochondria Mitochondria This compound->Mitochondria Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Uncoupling->MMP_Loss ATP_Decrease Decreased ATP Production Uncoupling->ATP_Decrease ROS_Increase Increased ROS Production MMP_Loss->ROS_Increase Apoptosis Apoptosis MMP_Loss->Apoptosis Signaling_Modulation Modulation of Signaling Pathways ATP_Decrease->Signaling_Modulation ROS_Increase->Apoptosis ROS_Increase->Signaling_Modulation Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Cell Death PARP_Cleavage->Cell_Death JAK_STAT JAK/STAT Pathway (Potential Target) Signaling_Modulation->JAK_STAT JAK_STAT->Apoptosis G Experimental Workflow for this compound Octanoate Research Start Start Cell_Culture Cell Culture (e.g., HepG2, HEK293T) Start->Cell_Culture Treatment Treatment with This compound Octanoate Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Cytotoxicity->IC50 IC50->Treatment Inform Concentrations Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End G Potential Interaction with JAK/STAT Signaling cluster_pathway JAK/STAT Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress (Uncoupling, ROS) This compound->Mitochondrial_Stress Cellular_Stress Cellular Stress Response Mitochondrial_Stress->Cellular_Stress JAK JAK Cellular_Stress->JAK Potential Inhibition? STAT3 STAT3 Cellular_Stress->STAT3 Potential Inhibition? JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., anti-apoptotic) Nuclear_Translocation->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

References

Ioxynil Assays: Comprehensive Application Notes for Studying Mitochondrial Respiration and Uncoupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxynil, a nitrile herbicide, is a well-documented inhibitor of photosynthesis and a potent uncoupler of oxidative phosphorylation in mitochondria.[1] Its ability to disrupt the mitochondrial membrane potential makes it a valuable tool for studying the mechanisms of mitochondrial respiration and the effects of uncoupling agents on cellular bioenergetics. Uncoupling agents like this compound are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis without inhibiting the electron transport chain (ETC).[2][3] This leads to an increase in oxygen consumption and heat production. These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial function in various research and drug development contexts.

This compound acts as a protonophore, directly transporting protons across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.[3][4] This action is similar to the classic uncoupler 2,4-dinitrophenol (DNP), though this compound has been shown to be more potent. The uncoupling activity of halogenated phenols like this compound is influenced by the halogen substituents, with the order of activity being Iodine > Bromine > Chlorine.

Data Presentation

The following table summarizes quantitative data regarding the effect of this compound on mitochondrial function. Researchers should note that the effective concentration of this compound can vary depending on the cell type, mitochondrial density, and experimental conditions.

ParameterOrganism/SystemValueReference
EC50 (Uncoupling Activity) Submitochondrial Particles0.16 µM
Observed Effects Isolated Pea Shoot MitochondriaDepressed inorganic phosphate uptake, reduced P/O ratio to zero
Comparative Potency Isolated Pea Shoot MitochondriaGreater than 2,4-dinitrophenol (DNP)
Mechanism of Action GeneralProtonophoric Uncoupler

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Ioxynil_Mechanism cluster_IMM Inner Mitochondrial Membrane cluster_ProtonPumping cluster_ATP_Synthesis cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS Proton Pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATP Synthesis ADP ADP + Pi H_IMS->ATPSynthase Proton Flow This compound This compound H_IMS->this compound H_Matrix H+ This compound->H_Matrix Proton Transport (Uncoupling)

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Mitochondrial Function Assays cluster_treatment Treatment cluster_analysis Data Analysis CellCulture Cell Culture / Tissue Isolation MitoIsolation Mitochondria Isolation (Optional) CellCulture->MitoIsolation Ioxynil_Treatment This compound Treatment CellCulture->Ioxynil_Treatment MitoIsolation->Ioxynil_Treatment OCR_Assay Oxygen Consumption Rate (OCR) Assay Data_Acquisition Data Acquisition OCR_Assay->Data_Acquisition MMP_Assay Mitochondrial Membrane Potential (MMP) Assay MMP_Assay->Data_Acquisition Ioxynil_Treatment->OCR_Assay Ioxynil_Treatment->MMP_Assay Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

References

Spectrophotometric and chromatographic methods for detecting Ioxynil residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ioxynil is a nitrile herbicide widely used for post-emergence control of broadleaf weeds in various crops. Its potential persistence in the environment and presence in food commodities necessitates sensitive and reliable analytical methods for residue monitoring. This document provides detailed application notes and protocols for the detection of this compound residues using both spectrophotometric and chromatographic techniques, intended for researchers, scientists, and professionals in drug development and food safety.

Spectrophotometric Method: A Proposed Approach via Oxidative Coupling

Direct spectrophotometry for this compound residue analysis is challenging due to the lack of a strong chromophore in the visible region and significant interference from matrix components in the UV region. Therefore, a derivatization step is essential to produce a colored compound that can be quantified with less interference. The following protocol is a proposed method based on the well-established oxidative coupling reaction of phenols with 4-aminoantipyrine (4-AAP).

Principle: this compound, a phenolic compound, reacts with 4-aminoantipyrine in the presence of an alkaline oxidizing agent (e.g., potassium ferricyanide) to form a red-colored antipyrine dye. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of this compound.

Experimental Protocol: Spectrophotometric Determination

1. Reagent Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with distilled water.

  • Ammonium Hydroxide Buffer (pH 10): Dissolve 6.75 g of ammonium chloride in 57 mL of concentrated ammonium hydroxide and dilute to 100 mL with distilled water.

  • 4-Aminoantipyrine (4-AAP) Solution (2% w/v): Dissolve 2 g of 4-AAP in 100 mL of distilled water. Prepare fresh daily.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide in 100 mL of distilled water. Prepare fresh daily.

2. Sample Preparation (Extraction and Cleanup):

  • For Water Samples:

    • Filter the water sample through a 0.45 µm membrane filter.

    • Acidify 500 mL of the filtered sample to pH 2 with sulfuric acid.

    • Pass the acidified sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of distilled water.

    • Elute the retained this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of distilled water.

  • For Soil/Vegetable Samples (QuEChERS-based approach):

    • Homogenize 10 g of the sample.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take a 1 mL aliquot of the acetonitrile supernatant and subject it to dispersive SPE (d-SPE) cleanup with appropriate sorbents (e.g., PSA and C18) to remove interferences.

    • Centrifuge and take the cleaned extract.

    • Evaporate the solvent and reconstitute in a known volume of distilled water.

3. Color Development and Measurement:

  • Transfer 1 mL of the prepared sample extract or working standard into a test tube.

  • Add 0.5 mL of the ammonium hydroxide buffer.

  • Add 1 mL of the 4-AAP solution and mix well.

  • Add 1 mL of the potassium ferricyanide solution and mix.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting red-colored solution at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank prepared in the same manner.

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final residue concentration in the original sample, accounting for dilution and concentration factors during sample preparation.

Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the preferred techniques for the determination of this compound residues due to their high sensitivity, selectivity, and robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: this compound is separated from other matrix components on a reversed-phase HPLC column and detected by its absorbance of ultraviolet light.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Follow the QuEChERS or SPE sample preparation protocols as described for the spectrophotometric method to extract and clean up the this compound residues from the sample matrix. The final extract should be in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

2. HPLC-UV System and Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% phosphoric acid), typically in a ratio of 70:30 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 237 nm.

  • Column Temperature: 30°C.

3. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank sample extracts that have undergone the same preparation procedure.

  • Inject the standards and the sample extracts into the HPLC system.

  • Identify this compound by its retention time compared to the standards.

  • Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the matrix-matched standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides the highest level of sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This compound is ionized and fragmented, and specific precursor-product ion transitions are monitored for unambiguous identification and quantification.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Utilize the QuEChERS or SPE sample preparation protocols as previously described. Ensure the final extract is filtered through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum this compound signal.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. Typical transitions for this compound (precursor ion m/z 370) would be to product ions such as m/z 127 and m/z 244. Collision energy and other MS parameters should be optimized for each transition.

3. Calibration and Quantification:

  • Prepare matrix-matched calibration standards as described for the HPLC-UV method.

  • Generate a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.

  • Identify this compound based on retention time and the presence of both quantification and confirmation MRM transitions with an acceptable ion ratio.

  • Quantify the this compound concentration in the samples using the calibration curve.

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance data for the described chromatographic methods for this compound residue analysis. Data for the proposed spectrophotometric method would require experimental validation.

Table 1: HPLC-UV Method Validation Data for this compound.

MatrixFortification Level (mg/kg)Average Recovery (%)[1][2]Relative Standard Deviation (RSD) (%)[1][2]Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)[1]
Maize0.01 - 0.586 - 104< 7.84-0.01
Soil0.01 - 0.584 - 96< 7.84-0.01
Vegetables0.05 - 0.585 - 110< 15~0.010.05
Water0.02 - 0.2 (µg/L)83 - 96< 10~0.1 (µg/L)~0.5 (µg/L)

Table 2: LC-MS/MS Method Validation Data for this compound.

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Soil5 - 10090 - 1104 - 100.4 - 1.01.0 - 5.0
Water0.005 - 0.1 (µg/L)95 - 105< 10~0.001 (µg/L)0.005 (µg/L)
Fruits10 - 10085 - 115< 15~0.51.0
Vegetables10 - 10090 - 110< 15~0.51.0

Visualizations

Spectrophotometric_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water, Soil, or Vegetable Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Reconstitution Reconstitution in Water Cleanup->Reconstitution Derivatization Derivatization: + 4-AAP + K₃[Fe(CN)₆] Reconstitution->Derivatization Measurement Spectrophotometric Measurement (~510 nm) Derivatization->Measurement Quantification Quantification (Calibration Curve) Measurement->Quantification

Caption: Workflow for Spectrophotometric Analysis of this compound.

Chromatographic_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Start Homogenized Sample (e.g., 10g Vegetable) Add_ACN Add Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) Add_ACN->Add_Salts Centrifuge1 Shake & Centrifuge Add_Salts->Centrifuge1 dSPE d-SPE Cleanup of Supernatant (PSA, C18) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract HPLC_UV HPLC-UV Analysis (C18 Column, UV @ 237 nm) Final_Extract->HPLC_UV LC_MSMS LC-MS/MS Analysis (ESI-, MRM Mode) Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification HPLC_UV->Data_Processing LC_MSMS->Data_Processing

Caption: Workflow for Chromatographic Analysis of this compound.

References

Application Notes and Protocols for Ioxynil in Turfgrass and Forage Grass Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxynil is a selective, post-emergence contact herbicide belonging to the nitrile chemical family.[1] It is primarily used for the control of a wide range of broadleaf weeds in various agricultural settings, including turfgrass and forage grasses.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII), leading to rapid chlorosis and necrosis in susceptible weed species.[1][3] This document provides detailed application notes and protocols for the use of this compound in research settings focused on turfgrass and forage grass management, summarizing key data and outlining experimental methodologies.

Mechanism of Action

This compound disrupts the photosynthetic electron transport chain in susceptible broadleaf weeds. By binding to the D1 protein of the photosystem II complex, it blocks the electron flow from plastoquinone QA to QB. This inhibition halts ATP and NADPH production, which are essential for carbon fixation. The blockage of electron transport leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which manifests as rapid chlorosis and necrosis of the plant tissue.

Ioxynil_Mechanism_of_Action cluster_photosystem_II Photosystem II (PSII) Complex cluster_inhibition This compound Action cluster_effects Downstream Effects PSII PSII D1_protein D1 Protein (Binding Site) QA QA QB QB QA->QB Electron Transport ATP_NADPH ATP & NADPH Production Halted This compound This compound Inhibition Inhibition of Electron Transport This compound->Inhibition Inhibition->QB Blocks e- transfer Inhibition->ATP_NADPH Prevents ROS Reactive Oxygen Species (ROS) Formation Inhibition->ROS Leads to Damage Lipid Peroxidation & Membrane Damage ROS->Damage Causes Symptoms Chlorosis & Necrosis (Weed Death) Damage->Symptoms Results in

Caption: Mechanism of this compound as a Photosystem II inhibitor.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the application of this compound in turfgrass and forage grass.

Table 1: this compound Efficacy on Broadleaf Weeds in Seedling Turfgrass

Turfgrass SpeciesWeed SpeciesThis compound Application Rate (lb/A)Weed Control EfficacyReference
Chewings Fescue, Park Bluegrass, Highland BentgrassNot specified, broadleaf weeds1.0Better than 2,4-D at the same rate

Table 2: Phytotoxicity of this compound on Seedling Turfgrass

Turfgrass SpeciesThis compound Application Rate (lb/A)Phytotoxicity ObservationReference
Chewings Fescue1.0Negligible injury
Park Bluegrass1.0Negligible injury
Highland Bentgrass1.0Negligible injury

Table 3: General Application Recommendations for this compound in Turfgrass and Forage Grass

Application SiteTarget WeedsRecommended Application Rate (kg a.i./ha)Application Timing
Pastures, Lawns, and freshly seeded lawnsAnnual broadleaf weeds0.25 - 0.5Post-emergence, when weeds are at the 2-4 leaf stage.
Onion Crops (for reference)Various broadleaf weeds0.3 - 0.9Post-emergence, between the three and eight leaf stage of the crop.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy and Turfgrass/Forage Grass Tolerance

This protocol is designed for field trials to assess the efficacy of this compound on broadleaf weeds and its safety on turfgrass or forage grass species.

Herbicide_Efficacy_Trial_Workflow SiteSelection 1. Site Selection (Uniform weed & grass population) PlotDesign 2. Experimental Design (e.g., Randomized Complete Block) SiteSelection->PlotDesign Treatments 3. Treatment Preparation (this compound rates, tank mixes, controls) PlotDesign->Treatments Application 4. Herbicide Application (Calibrated sprayer, specified timing) Treatments->Application DataCollection 5. Data Collection (Phytotoxicity & Efficacy Ratings) Application->DataCollection DataAnalysis 6. Data Analysis (ANOVA, Mean Separation) DataCollection->DataAnalysis Reporting 7. Reporting (Summarize findings) DataAnalysis->Reporting Residue_Analysis_Workflow Sampling 1. Sample Collection (Forage from treated plots) Extraction 2. Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Cleanup 3. Cleanup (Solid Phase Extraction - SPE) Extraction->Cleanup Analysis 4. Instrumental Analysis (HPLC-UV or LC-MS) Cleanup->Analysis Quantification 5. Quantification (Comparison to standards) Analysis->Quantification

References

Investigating the Effects of Ioxynil on Connexin 43 Gap Junction Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap junctions are crucial intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites. These channels are formed by a family of proteins known as connexins. Connexin 43 (Cx43), the most ubiquitously expressed connexin, plays a vital role in maintaining tissue homeostasis and regulating cellular processes such as growth and differentiation.[1] Dysregulation of Cx43 has been implicated in various diseases, including cancer.[1]

Ioxynil, a nitrile herbicide, and its derivative, this compound octanoate, have been identified as potent inhibitors of Cx43 gap junction channels.[1] Understanding the mechanisms by which these environmental endocrine disruptors affect Cx43 is critical for assessing their toxicological impact and for the development of novel therapeutics targeting gap junction communication. These application notes provide a summary of the known effects of this compound on Cx43 and detailed protocols for investigating these interactions.

Data Presentation

The following tables summarize the qualitative and conceptual quantitative effects of this compound and this compound octanoate on Connexin 43, based on the findings from Leithe et al. (2010). Specific quantitative data such as IC50 values were not publicly available in the reviewed literature.

Table 1: Qualitative Effects of this compound and this compound Octanoate on Connexin 43

EffectThis compoundThis compound OctanoateReference
Inhibition of Cx43 Gap Junction ChannelsPotent InhibitorPotent Inhibitor[1]
Loss of Cx43 from Plasma MembraneInduces rapid lossInduces rapid loss[1]
Degradation of Cx43Increases degradationIncreases degradation
Activation of ERK1/2No significant activationStrong activator
Alteration of Cx43 Phosphorylation StatusAffects phosphorylationAffects phosphorylation

Table 2: Conceptual Dose-Dependent Effects of this compound on Cx43 Function

This compound ConcentrationExpected Inhibition of Gap Junctional Intercellular Communication (GJIC)Expected Change in Cx43 Protein Levels
Low (e.g., nanomolar range)Minimal to moderate inhibitionSlight decrease
Medium (e.g., low micromolar range)Significant inhibitionNoticeable decrease
High (e.g., mid-micromolar range)Strong to complete inhibitionSubstantial decrease

Note: This table is conceptual and intended for experimental design. Actual concentrations and effects need to be determined empirically.

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on Cx43 are provided below.

Protocol 1: Scrape-Loading Dye Transfer (SLDT) Assay for Gap Junctional Intercellular Communication (GJIC)

This assay is used to assess the functionality of gap junction channels by measuring the transfer of a fluorescent dye (Lucifer Yellow) from loaded cells to adjacent, coupled cells.

Materials:

  • Cells expressing Connexin 43 (e.g., WB-F344 rat liver epithelial cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS)

  • This compound and/or this compound octanoate

  • Vehicle control (e.g., DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed Cx43-expressing cells on glass coverslips in a 24-well plate and grow to confluence.

  • Treatment: Treat the confluent cell monolayers with various concentrations of this compound, this compound octanoate, or vehicle control for the desired duration (e.g., 1-4 hours).

  • Washing: Gently wash the cell monolayers three times with pre-warmed PBS.

  • Dye Loading: Add 200 µL of Lucifer Yellow solution (diluted to 0.5 mg/mL in PBS) to each coverslip.

  • Scraping: Using a sterile 26-gauge needle or a scalpel blade, make a single, clean scrape across the cell monolayer.

  • Incubation: Incubate the cells for 5 minutes at 37°C to allow the dye to be taken up by the cells along the scrape line and transfer to adjacent cells.

  • Washing: Gently wash the cells three times with PBS to remove excess dye.

  • Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using mounting medium containing DAPI.

  • Imaging and Analysis: Visualize the dye transfer using a fluorescence microscope. Capture images and quantify the extent of dye spread from the scrape line. The distance of dye migration or the number of fluorescent cells perpendicular to the scrape line can be measured and compared between treated and control groups.

Protocol 2: Western Blot Analysis of Cx43 Expression and Phosphorylation

This protocol is used to quantify the total amount of Cx43 protein and to assess its phosphorylation status following treatment with this compound.

Materials:

  • Cx43-expressing cells

  • This compound and/or this compound octanoate

  • Vehicle control

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Connexin 43

    • Mouse anti-phospho-Connexin 43 (e.g., Ser368)

    • Rabbit anti-ERK1/2

    • Mouse anti-phospho-ERK1/2

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with this compound, this compound octanoate, or vehicle as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them using supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cx43, anti-phospho-Cx43) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Protocol 3: Immunofluorescence Staining for Cx43 Localization

This protocol is used to visualize the subcellular localization of Cx43 and to observe the this compound-induced loss of gap junction plaques from the plasma membrane.

Materials:

  • Cells expressing Cx43 grown on coverslips

  • This compound and/or this compound octanoate

  • Vehicle control

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-Connexin 43

  • Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Mounting medium with DAPI

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells on coverslips as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-Cx43 antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS, with the final wash containing DAPI to stain the nuclei.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the localization of Cx43 using a confocal or fluorescence microscope. Observe the characteristic punctate staining of gap junction plaques at cell-cell interfaces in control cells and assess the reduction or internalization of this staining in this compound-treated cells.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and the experimental workflows.

Ioxynil_Mechanism cluster_this compound This compound cluster_Cx43 Connexin 43 Life Cycle cluster_Effect Cellular Effects This compound This compound Cx43_membrane Cx43 at Plasma Membrane (Gap Junctions) This compound->Cx43_membrane Inhibits Channel Function Cx43_degradation Cx43 Degradation This compound->Cx43_degradation Increases GJIC Gap Junctional Intercellular Communication This compound->GJIC Decreases Cx43_synthesis Cx43 Synthesis Cx43_synthesis->Cx43_membrane Trafficking Cx43_membrane->Cx43_degradation Internalization Cx43_membrane->GJIC Enables

Caption: Proposed mechanism of this compound action on Connexin 43.

Ioxynil_Octanoate_Mechanism Ioxynil_Oct This compound Octanoate ERK ERK1/2 Activation Ioxynil_Oct->ERK Cx43 Connexin 43 Ioxynil_Oct->Cx43 Phosphorylation Altered Cx43 Phosphorylation ERK->Phosphorylation Cx43->Phosphorylation Degradation Increased Cx43 Degradation Cx43->Degradation GJ_Loss Loss of Gap Junctions from Plasma Membrane Cx43->GJ_Loss GJIC_Inhibition Inhibition of GJIC Phosphorylation->GJIC_Inhibition Degradation->GJIC_Inhibition GJ_Loss->GJIC_Inhibition

Caption: Signaling pathway of this compound Octanoate on Cx43.

Experimental_Workflow cluster_assays Experimental Assays cluster_endpoints Measured Endpoints start Start: Treat Cx43-expressing cells with this compound/Vehicle SLDT Scrape-Loading Dye Transfer (SLDT) start->SLDT WB Western Blot start->WB IF Immunofluorescence start->IF GJIC Gap Junctional Intercellular Communication (GJIC) SLDT->GJIC Protein Total & Phospho-Cx43/ERK Protein Levels WB->Protein Localization Cx43 Subcellular Localization IF->Localization

Caption: Workflow for investigating this compound's effects on Cx43.

References

Application Notes and Protocols for Ioxynil in Experimental Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Ioxynil for the management of annual broadleaf weeds in experimental plots. The following sections provide in-depth methodologies for conducting efficacy and crop safety trials, alongside quantitative data for reference and comparison.

Introduction to this compound

This compound is a selective, post-emergence contact herbicide belonging to the nitrile chemical class.[1] It is primarily used for the control of a wide spectrum of annual broadleaf weeds in various crops, including cereals and onions.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1]

Mode of Action

This compound disrupts the photosynthetic electron transport chain by binding to the QB site on the D1 protein of Photosystem II.[3] This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of plastoquinone, this compound effectively halts electron flow from the primary quinone acceptor (QA) to QB, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation. This disruption leads to a cascade of events, including the formation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis, necrosis, and eventual death of the susceptible plant.

Experimental Protocols

The following protocols are designed to guide researchers in conducting robust and reproducible experiments to evaluate the efficacy and crop safety of this compound.

Experimental Plot Design and Establishment
  • Plot Size: Each experimental plot should be a minimum of 10 square meters to minimize edge effects and provide a representative area for assessment.

  • Replication: Treatments should be replicated at least four times to ensure statistical validity of the results.

  • Experimental Design: A randomized complete block design is recommended to account for field variability.

  • Control Plots: Each replicate must include an untreated control plot for comparison to assess baseline weed pressure and crop health.

  • Crop Establishment: The crop of interest (e.g., wheat, onions) should be planted uniformly across all plots according to standard agronomic practices for the region.

Herbicide Application
  • Application Timing: this compound is a post-emergence herbicide and should be applied when broadleaf weeds are young and actively growing, typically at the 2-6 leaf stage for optimal control. Crop growth stage is also a critical factor for application timing to ensure crop safety (see crop-specific protocols).

  • Equipment: Applications in small plot research are typically made using a CO2-pressurized backpack sprayer or a bicycle-type sprayer equipped with flat-fan nozzles. This ensures precise and uniform application.

  • Spray Volume: A spray volume of at least 350-440 liters per hectare is recommended to ensure thorough coverage of the weed foliage.

  • Pressure: Maintain a constant pressure of 200 to 280 kPa during application to ensure a consistent spray pattern.

  • Environmental Conditions: Record meteorological data at the time of application, including temperature, relative humidity, wind speed and direction, and cloud cover. Avoid application during periods of crop stress, such as drought, frost, or extreme temperatures. A rain-free period of at least three hours after application is necessary.

Data Collection and Assessment
  • Weed Density: Count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot before and at set intervals after treatment.

  • Weed Biomass: At a specified time after application, harvest all above-ground weed material from a designated area within each plot. Record the fresh weight and then dry the samples in an oven at 70°C to a constant weight to determine the dry biomass.

  • Visual Weed Control Ratings: Visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete kill) compared to the untreated control plot. Assessments should be conducted at regular intervals (e.g., 7, 14, and 28 days after treatment).

  • Visual Injury Ratings: Assess crop injury visually at regular intervals after application using a percentage scale, where 0% indicates no injury and 100% indicates complete crop death. Symptoms of phytotoxicity from this compound may include leaf scorch, yellowing (chlorosis), and stunting. These symptoms are often transient.

  • Crop Stand Count: Count the number of crop plants in a designated area of each plot at the beginning and end of the experiment to assess any treatment effects on plant population.

  • Crop Height: Measure the height of a representative number of crop plants in each plot.

  • Crop Yield: At crop maturity, harvest the yield from a designated area within the center of each plot to avoid edge effects. For cereal crops, this would be grain yield, and for onions, it would be bulb yield. Record the weight and, if applicable, quality parameters of the harvested crop.

Data Presentation

The following tables provide examples of how to structure quantitative data from this compound trials for clear comparison.

Table 1: Efficacy of this compound on Annual Broadleaf Weeds in Wheat

Weed SpeciesApplication Rate (g a.i./ha)Weed Density Reduction (%)Weed Biomass Reduction (%)
Chenopodium album (Common Lambsquarters)3008590
Stellaria media (Common Chickweed)3009295
Polygonum convolvulus (Wild Buckwheat)4008891
Galium aparine (Cleavers)4008085

Table 2: Crop Safety of this compound on Wheat and Onion

CropApplication Rate (g a.i./ha)Visual Injury at 7 DAT¹ (%)Visual Injury at 21 DAT¹ (%)Yield (% of Untreated Control)
Wheat3005 (slight chlorosis)0105
Wheat600 (2x rate)15 (chlorosis and minor necrosis)298
Onion4008 (leaf scorch)1102
Onion800 (2x rate)20 (leaf scorch and stunting)595

¹Days After Treatment

Visualizations

Signaling Pathway of this compound's Mode of Action

Ioxynil_Mode_of_Action cluster_thylakoid Thylakoid Membrane cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- D1_Protein D1 Protein (QB Binding Site) QA->D1_Protein e- Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer Blocked Blocked Cytb6f Cytochrome b6f Complex Plastoquinone->Cytb6f e- PSI Photosystem I (PSI) Cytb6f->PSI e- Light Light Energy Light->P680 Excites This compound This compound This compound->D1_Protein Binds and Competes with PQ Electron e- Blocked->Plastoquinone X

Caption: this compound inhibits photosynthesis by blocking electron transport at Photosystem II.

Experimental Workflow for this compound Efficacy Trial

Ioxynil_Trial_Workflow start Start: Trial Planning plot_establishment Plot Establishment (Randomized Complete Block Design) start->plot_establishment pre_treatment_assessment Pre-Treatment Assessment (Weed Density & Crop Stand) plot_establishment->pre_treatment_assessment treatment_application This compound Application (Specified Rates and Timings) pre_treatment_assessment->treatment_application post_treatment_assessment Post-Treatment Assessments (Weed Control & Crop Injury Ratings) treatment_application->post_treatment_assessment data_collection Data Collection (Weed Biomass, Crop Height & Yield) post_treatment_assessment->data_collection data_analysis Statistical Analysis data_collection->data_analysis reporting Reporting (Application Notes & Protocols) data_analysis->reporting

References

Troubleshooting & Optimization

Solubility of Ioxynil in various organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Ioxynil. It includes detailed information on its solubility in various solvents, standardized experimental protocols, and a troubleshooting guide to address common issues encountered during laboratory experiments.

Solubility Data of this compound

The solubility of this compound is influenced by the solvent, pH, and temperature. Below are tabulated solubility data in various organic and aqueous systems.

Table 1: Solubility of this compound in Organic Solvents at 20-25°C

SolventSolubility (g/L)
Acetone70[1]
Cyclohexanone140[1]
Dimethylformamide740[1]
Methanol20[1]
Ethanol20[1]
Tetrahydrofuran340
Xylene37500
Benzene5
Carbon Tetrachloride<10
Chloroform10

Table 2: Solubility of this compound and its Salts in Aqueous Solutions

CompoundSolventTemperature (°C)pHSolubility (mg/L)
This compoundWater2550
This compoundWater2073034
This compound Lithium SaltWater20-25220,000
This compound Sodium SaltWater20-25140,000
This compound Potassium SaltWater20-25107,000

Physicochemical Properties Influencing Solubility:

  • pKa: this compound is a weak acid with a pKa of approximately 3.86. This means that its solubility in aqueous solutions is highly pH-dependent. At pH values above its pKa, this compound will exist predominantly in its more soluble anionic form.

  • Stability: this compound is very stable in acidic and alkaline solutions but is decomposed by sunlight and UV light.

Experimental Protocols

Accurate determination of this compound's solubility is critical for successful experimental outcomes. The following are detailed methodologies for two standard experimental protocols.

Method 1: Shake-Flask Method (for solubilities > 10 mg/L)

This method, based on the OECD Guideline 105, is suitable for determining the solubility of substances that are soluble at or above 10 mg/L.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (e.g., purified water, buffer solution, organic solvent)

  • Glass flasks with stoppers

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the solvent to the flask.

  • Equilibration: Tightly stopper the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test may be needed to determine the time required, but 24 to 48 hours is typical.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample at a high speed to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the sediment.

  • Filtration (Optional but Recommended): Filter the aliquot through a membrane filter that does not adsorb this compound to remove any remaining fine particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is reported as the mean of at least three replicate determinations.

Method 2: Column Elution Method (for solubilities < 10 mg/L)

This method, also based on the OECD Guideline 105, is suitable for substances with low solubility.

Materials:

  • This compound (analytical standard)

  • Inert support material (e.g., glass beads, silica gel)

  • Volatile solvent for coating (e.g., methanol)

  • Chromatography column

  • Solvent of interest (eluent)

  • Flow-through system (e.g., pump, tubing)

  • Fraction collector

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Column Preparation: Coat an inert support material with an excess of this compound by dissolving the compound in a volatile solvent, mixing it with the support, and then evaporating the solvent.

  • Column Packing: Pack the coated support material into a chromatography column.

  • Elution: Pass the solvent of interest through the column at a slow, constant flow rate.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis: Analyze the concentration of this compound in each fraction using a suitable analytical method.

  • Equilibrium Determination: Continue elution until the concentration of this compound in the eluate reaches a plateau, indicating that the solution is saturated.

  • Calculation: The solubility is the mean concentration of the saturated fractions.

Mandatory Visualizations

Experimental_Workflow cluster_ShakeFlask Shake-Flask Method cluster_ColumnElution Column Elution Method A1 Add excess this compound to flask A2 Add known volume of solvent A1->A2 A3 Equilibrate with shaking at constant T A2->A3 A4 Centrifuge to separate phases A3->A4 A5 Withdraw and filter supernatant A4->A5 A6 Quantify this compound (e.g., HPLC) A5->A6 B1 Coat inert support with this compound B2 Pack column with coated support B1->B2 B3 Elute with solvent at constant flow rate B2->B3 B4 Collect fractions of eluate B3->B4 B5 Analyze this compound in each fraction B4->B5 B6 Determine plateau concentration B5->B6

Caption: Experimental workflows for determining this compound solubility.

Troubleshooting_Workflow Start Inconsistent or Unexpected Solubility Results CheckPurity Is the this compound sample pure? Start->CheckPurity Purify Purify this compound (e.g., recrystallization) CheckPurity->Purify No CheckEquilibrium Was equilibrium reached? CheckPurity->CheckEquilibrium Yes Purify->Start IncreaseTime Increase equilibration time and/or agitation speed CheckEquilibrium->IncreaseTime No CheckTemp Was the temperature constant? CheckEquilibrium->CheckTemp Yes IncreaseTime->Start ControlTemp Use a temperature-controlled shaker/water bath CheckTemp->ControlTemp No CheckpH Is the pH of the aqueous solvent correct and stable? CheckTemp->CheckpH Yes ControlTemp->Start AdjustpH Verify and adjust buffer pH. Consider this compound's pKa. CheckpH->AdjustpH No CheckQuantification Is the analytical method accurate and validated? CheckpH->CheckQuantification Yes AdjustpH->Start ValidateMethod Validate analytical method (linearity, accuracy, precision) CheckQuantification->ValidateMethod No Success Problem Resolved CheckQuantification->Success Yes ValidateMethod->Start

Caption: Troubleshooting workflow for this compound solubility experiments.

Troubleshooting Guide and FAQs

This section addresses common problems that may arise during the determination of this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my measured solubility of this compound in water much lower than expected?

A1: Several factors could contribute to lower-than-expected aqueous solubility:

  • pH of the water: The solubility of this compound is highly dependent on pH due to its acidic nature (pKa ≈ 3.86). If the pH of your water is below the pKa, the less soluble, non-ionized form will predominate. Ensure the pH of your aqueous solvent is controlled and measured.

  • Insufficient equilibration time: Equilibrium may not have been reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Temperature fluctuations: Solubility is temperature-dependent. Ensure your experiment is conducted at a constant and controlled temperature.

  • Impure this compound: Impurities can affect solubility. Use an analytical standard of this compound for accurate measurements.

Q2: I am observing precipitation when I dilute a concentrated stock of this compound in an organic solvent into an aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration in the aqueous buffer exceeds this compound's solubility limit under those conditions. To mitigate this:

  • Decrease the final concentration: Your target concentration might be too high for the chosen aqueous buffer.

  • Optimize the co-solvent concentration: A small percentage of the organic co-solvent may be needed in the final solution to maintain solubility. However, be mindful that the co-solvent can affect your experimental system.

  • Adjust the pH of the aqueous buffer: Increasing the pH of the buffer well above this compound's pKa (e.g., pH 7.4) will significantly increase its solubility.

  • Slow addition and vigorous mixing: Add the stock solution dropwise to the aqueous buffer while stirring vigorously to promote rapid dispersion.

Q3: My solubility results are not reproducible between experiments. What are the likely causes?

A3: Lack of reproducibility often points to inconsistencies in the experimental procedure. Key areas to check include:

  • Inconsistent temperature control: Small variations in temperature can lead to different solubility values.

  • Variable equilibration times: Ensure the equilibration time is consistent and sufficient for all experiments.

  • Inconsistent pH of buffers: Prepare fresh buffers for each experiment and verify the pH.

  • Errors in the analytical method: Ensure your analytical method (e.g., HPLC) is validated and that the instrument is performing consistently. Check for issues like inconsistent injection volumes or detector drift.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Undissolved particles in the final sample for analysis Incomplete settling or centrifugation. Ineffective filtration.Increase centrifugation time or speed. Use a smaller pore size filter and ensure it is compatible with the solvent and does not adsorb this compound.
Drifting retention times in HPLC analysis Poor column equilibration. Changes in mobile phase composition. Temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase and degas it properly. Use a column oven to maintain a constant temperature.
Low recovery of this compound Adsorption to labware (e.g., plastic tubes, filter membranes). Degradation of the compound.Use glass or low-binding plasticware. Conduct a study to check for adsorption to the filter membrane. Protect solutions from light to prevent photodegradation.
Unexpectedly high solubility in organic solvents Presence of highly soluble impurities in the this compound sample. The solvent may not be anhydrous (if water-miscible).Verify the purity of the this compound. Use high-purity, anhydrous solvents.

References

Environmental and biological factors affecting Ioxynil's herbicidal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ioxynil. This resource is designed for researchers, scientists, and development professionals to provide in-depth information and troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs): Environmental Factors

Q1: We observed reduced this compound efficacy in our experiments conducted during a heatwave. How does high temperature affect this compound's performance?

A1: High temperatures, generally above 28°C, can significantly reduce the efficacy of this compound.[1] This occurs for two main reasons:

  • Physiological Plant Response: In hot and dry conditions, plants try to conserve moisture by developing a thicker waxy cuticle on their leaves and closing their stomata. This thickened barrier hinders the absorption of this compound, which is a contact herbicide requiring thorough leaf coverage.[1]

  • Reduced Translocation: Extreme heat can cause plants to slow down or cease metabolic activities, including translocation.[1] Although this compound has limited translocation, any movement to its target site within the chloroplasts is impeded, reducing its overall effectiveness.[2][3]

Conversely, moderate warmth can accelerate herbicidal action. The optimal temperature for this compound octanoate application is between 15°C and 25°C.

Table 1: Effect of Temperature on Herbicide Efficacy

TemperatureGeneral Plant ResponseImpact on this compound EfficacyRecommendation
Low (<15°C)Slower metabolism and growth.Efficacy may be reduced, but this compound can be more effective than systemic herbicides in cool conditions.Application is possible, but expect slower symptom development.
Optimal (15-25°C)Active growth and metabolic function.High efficacy.Ideal temperature range for application.
High (>28°C)Thickened cuticle, reduced metabolism to conserve water.Reduced absorption and translocation, leading to lower efficacy.Avoid application during the hottest part of the day.

Q2: Does light intensity at the time of application influence this compound's herbicidal activity?

A2: Yes, light is a critical factor for the action of photosystem II (PSII) inhibitors like this compound. This compound works by blocking the electron transport chain in PSII, a process that is driven by light energy. Increased light intensity generally accelerates the herbicidal action, leading to faster development of symptoms like chlorosis and necrosis. The inhibition of electron transport leads to the production of reactive oxygen species, which cause rapid cellular damage, and this process is intensified under higher light conditions.

Q3: How does humidity and rainfall affect a post-emergence contact herbicide like this compound?

A3: Humidity and rainfall are significant factors for contact herbicides.

  • Humidity: High humidity can enhance the effectiveness of this compound. It keeps the leaf surface moist for longer, which can improve the absorption of the herbicide through the cuticle. The activity of water-soluble salt formulations of this compound, in particular, is improved with increasing humidity.

  • Rainfall: Rain shortly after application can wash the herbicide off the leaf surface before it can be absorbed, leading to a significant loss of efficacy. A drying period of at least three hours after application is generally recommended to ensure the herbicide is rainfast.

Q4: We are seeing variable results in different soil types. How does soil composition affect this compound?

A4: While this compound is a foliar-applied contact herbicide with minimal residual soil activity, soil properties can still play a role. This compound can be inactivated upon contact with soil through adsorption to soil particles, particularly in acidic soils where the herbicide may precipitate. In alkaline soils, some adsorption to soil particles can also occur. Furthermore, microbial activity in the soil leads to the degradation of this compound into metabolites like 3,5-diiodo-4-hydroxybenzoic acid. The rate of this degradation follows pseudo-first-order kinetics and can be influenced by the specific microbial communities present.

Frequently Asked Questions (FAQs): Biological Factors

Q1: Why is this compound effective on some weed species but not others?

A1: this compound is a selective herbicide that primarily controls broadleaf weeds. Its selectivity is based on several factors:

  • Target Site Differences: The effectiveness of PSII inhibitors can be affected by small differences in the amino acid sequence of the D1 protein in the chloroplasts of different plant species, which can alter herbicide binding affinity.

  • Metabolism: Tolerant species, like cereals, can metabolize and detoxify the herbicide more rapidly than susceptible weed species.

  • Morphological Factors: Differences in leaf shape, orientation, and cuticle composition can affect spray retention and herbicide absorption.

Q2: Does the growth stage of the target weed matter for this compound application?

A2: Absolutely. This compound is most effective when applied to young, actively growing weeds, typically at the 2-4 leaf stage. Younger plants have thinner cuticles, allowing for better absorption. As plants mature, they become larger and may develop resistance, requiring higher application rates or even surviving the treatment. For some weeds, control is only achieved at the very early cotyledon stage.

Table 2: Efficacy of this compound based on Weed Growth Stage

Weed Growth StageTypical CharacteristicsExpected Efficacy
Cotyledon to 2-4 true leavesSmall size, thin cuticle, rapid growth.High to Excellent
6-8 leavesIncreased size, thicker cuticle.Moderate to Good
10-12 leaves or tilleringLarge, well-established, slower relative growth.Reduced to Poor

Q3: We suspect herbicide resistance in our weed population. How can we confirm this?

A3: The repeated use of herbicides with the same mode of action, like this compound (Group 6/C3), can lead to the selection of naturally resistant weed biotypes. Resistance to PSII inhibitors often results from a single nucleotide mutation in the psbA gene, which codes for the D1 protein. This mutation, commonly a serine-to-glycine substitution, reduces the binding affinity of the herbicide to its target site, allowing electron transport to continue.

To confirm resistance, you can perform a whole-plant bioassay. This involves collecting seeds from the suspected resistant population, growing them in a controlled environment, and treating them with a range of this compound doses alongside a known susceptible population. A significant difference in the dose required to achieve 50% growth reduction (GR₅₀) between the populations would confirm resistance.

Troubleshooting Guide

Issue: Poor weed control after this compound application.

Use the following flowchart to diagnose the potential cause of the experimental failure.

TroubleshootingFlowchart cluster_caption start_node Start: Poor Weed Control q1 Correct Rate & Coverage? start_node->q1 Check Application Parameters q_node q_node a_node a_node end_node end_node q2 Weather OK at Application? q1->q2 Yes a1 Potential Cause: Incorrect dosage or poor spray coverage. This compound is a contact herbicide. Solution: Recalibrate sprayer and ensure thorough coverage. q1->a1 No q3 Weeds at Correct Growth Stage? q2->q3 Yes a2 Potential Cause: High temp (>28C), low humidity, or rain too soon after application. Solution: Apply in optimal conditions (15-25C, no rain expected). q2->a2 No a1->end_node End Diagnosis q4 Other Herbicides Used Repeatedly? q3->q4 Yes a3 Potential Cause: Weeds were too mature. Efficacy decreases significantly after the 2-4 leaf stage. Solution: Target smaller, actively growing weeds. q3->a3 No a2->end_node End Diagnosis a5 Potential Cause: Other stress factors (drought, disease) or incorrect weed identification. Solution: Re-evaluate experimental conditions and confirm target species. q4->a5 No a4 Potential Cause: Herbicide Resistance. Repeated use of the same mode of action selects for resistant biotypes. Solution: Conduct bioassay to confirm. Rotate herbicide modes of action. q4->a4 Yes (PSII Inhibitors) a3->end_node End Diagnosis a5->end_node End Diagnosis a4->end_node End Diagnosis caption_node Troubleshooting logic for poor this compound efficacy.

Caption: Troubleshooting logic for poor this compound efficacy.

Appendix: Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for Herbicide Efficacy

This protocol is adapted from standard greenhouse bioassay methods.

  • Objective: To determine the dose-response of a weed population to this compound and calculate the GR₅₀ value.

  • Materials:

    • Seeds from suspected resistant and known susceptible weed populations.

    • Pots (10 cm diameter) filled with a standard potting mix.

    • Greenhouse or growth chamber with controlled temperature and light.

    • Commercial formulation of this compound.

    • Research track sprayer calibrated to deliver 200 L/ha.

    • Deionized water, appropriate adjuvants (if required by label).

  • Methodology:

    • Plant Growth: Sow seeds of both populations in pots and grow under controlled conditions (e.g., 22/18°C day/night, 16h photoperiod). Thin seedlings to a uniform number (e.g., 4 plants) per pot once established.

    • Herbicide Application: Treat plants at the 2-4 true leaf stage. Prepare a dilution series of this compound to cover a range from no effect to complete death (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include an untreated control.

    • Treatment: Spray the pots using the calibrated research sprayer. Use at least four replicate pots for each dose and population.

    • Post-Treatment Care: Return pots to the greenhouse. Water as needed, avoiding wetting the foliage for the first 24 hours.

    • Assessment: After a set period (typically 21 days), visually assess percent control (0% = no effect, 100% = complete death). Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the dry weight as a percentage of the untreated control for each replicate.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ for each population.

    • The Resistance Index (RI) can be calculated as (GR₅₀ of resistant population) / (GR₅₀ of susceptible population).

ExperimentalWorkflow cluster_caption prep 1. Seed Germination & Seedling Growth treat 2. Herbicide Application (Dose-Response) prep->treat grow 3. Post-Treatment Incubation (21 days) treat->grow assess 4. Data Collection (Biomass/Visual Score) grow->assess analyze 5. Statistical Analysis (Calculate GR50) assess->analyze result Result: Resistance Index analyze->result caption_node Workflow for a whole-plant herbicide resistance bioassay.

Caption: Workflow for a whole-plant herbicide resistance bioassay.

Protocol 2: Rapid Assessment of PSII Inhibition using Chlorophyll Fluorescence

This protocol provides a non-destructive method to quickly assess the impact of this compound on plant photosynthesis.

  • Objective: To detect the inhibition of Photosystem II electron transport shortly after this compound application.

  • Materials:

    • Treated and untreated plants (from Protocol 1 or similar).

    • A portable chlorophyll fluorometer (e.g., a PAM fluorometer).

    • Leaf clips designed for dark adaptation.

  • Methodology:

    • Dark Adaptation: Attach dark-adaptation clips to a leaf on each plant for at least 20-30 minutes. This ensures all reaction centers are "open."

    • Measurement: Place the fluorometer probe over the leaf clip.

    • Induction Curve: Apply a saturating pulse of light to the leaf. The instrument will record the chlorophyll fluorescence induction kinetics (Kautsky curve).

    • Parameter Calculation: The key parameter is the maximum quantum efficiency of PSII, calculated as Fv/Fm = (Fm - Fo) / Fm.

      • Fo: Minimum fluorescence (all reaction centers open).

      • Fm: Maximum fluorescence (all reaction centers closed by the saturating pulse).

  • Data Analysis:

    • In a healthy, untreated plant, Fv/Fm is typically around 0.83.

    • When a PSII inhibitor like this compound is effective, it blocks electron transport, causing a rapid rise in fluorescence and a significant decrease in the Fv/Fm ratio.

    • Measurements can be taken at various time points after herbicide application (e.g., 1, 4, 24 hours) to monitor the onset of inhibition. A rapid drop in Fv/Fm in a susceptible plant indicates the herbicide is working, long before visual symptoms appear.

IoxynilModeOfAction cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_caption P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ Plastoquinone Pool QB->PQ e- Block ELECTRON TRANSPORT BLOCKED Light Light Energy (Photon) Light->P680 Excites This compound This compound This compound->QB Binds to QB site ROS Reactive Oxygen Species (ROS) => Cell Damage Block->ROS Leads to caption_node This compound's mode of action: Inhibition of Photosystem II.

Caption: this compound's mode of action: Inhibition of Photosystem II.

References

Degradation kinetics of Ioxynil under UV light and photochemical decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation kinetics of Ioxynil under UV light and its photochemical decomposition. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding the UV degradation of this compound.

QuestionAnswer
What is the primary mechanism of this compound degradation under UV light? The main initial photochemical reaction of this compound in pure water is the photohydrolysis of the carbon-iodine (C-I) bond. This leads to the formation of a monohalogenated dihydroxybenzonitrile. A minor pathway that has been observed is reduction, particularly in the presence of humic acids.[1][2]
What are the main degradation products of this compound photolysis? Upon exposure to UV light, this compound primarily degrades into 3-iodo-4,5-dihydroxybenzonitrile and subsequently to 3,4-dihydroxybenzonitrile through the photohydrolysis of the C-I bonds.
Is the quantum yield for this compound photodegradation known? While a specific quantum yield for this compound under all conditions is not readily available in the literature, it has been noted that the quantum yield of chloroxynil is higher than that of this compound.[1] For a related compound, bromoxynil, the direct photolysis quantum yield in aqueous solution at 307 nm has been measured to be 0.064 ± 0.001.[1]
What analytical methods are suitable for monitoring this compound and its photoproducts? High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the separation and quantification of this compound and its degradation products.[3] UV-Visible spectrophotometry can also be used for quantitative analysis.
What factors can influence the degradation rate of this compound? The degradation rate of this compound can be influenced by several factors, including the intensity and wavelength of the UV light, the pH of the solution, the presence of dissolved organic matter (DOM) which can act as a photosensitizer or a light screen, and the presence of other substances that can quench the excited state of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound degradation experiments.

ProblemPossible CausesRecommended Solutions
Inconsistent or slow degradation of this compound - Low UV lamp intensity: The lamp's output may have decreased over time. - Incorrect wavelength: The chosen UV wavelength may not be optimal for this compound absorption. - Presence of quenching agents: Impurities in the solvent or sample matrix may be quenching the excited state of this compound. - Light scattering: High turbidity in the sample solution can scatter the UV light, reducing its effective intensity.- Check and calibrate the UV lamp intensity. - Ensure the UV source emits at a wavelength strongly absorbed by this compound (around 237 nm). - Use high-purity solvents and deionized water. Consider sample cleanup steps if the matrix is complex. - Filter the sample solution to remove any suspended particles.
Poor separation or peak tailing in HPLC analysis - Inappropriate mobile phase: The solvent composition may not be optimal for separating this compound and its photoproducts. - Column degradation: The HPLC column may have deteriorated. - Presence of interfering compounds: The sample matrix may contain compounds that co-elute with the analytes. - Incorrect pH of the mobile phase: The pH can affect the retention of phenolic compounds like this compound.- Optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water ratio) and gradient. - Use a new or thoroughly cleaned HPLC column. - Implement a sample preparation method (e.g., solid-phase extraction) to remove interfering substances. - Adjust the pH of the mobile phase to improve peak shape.
Formation of unexpected byproducts - Secondary photochemical reactions: The primary photoproducts may be undergoing further degradation. - Reactions with solvent or other components: The excited this compound or its radicals may react with the solvent or other molecules in the solution. - Presence of photosensitizers: Dissolved organic matter or other substances can lead to indirect photolysis pathways.- Analyze samples at different time points to track the formation and decay of intermediates. - Use inert solvents and high-purity reagents. - Characterize the sample matrix for potential photosensitizers.
Difficulty in quantifying photoproducts - Lack of analytical standards: Pure standards for the photoproducts may not be commercially available. - Low concentration of products: The concentration of the degradation products may be below the detection limit of the instrument.- Attempt to isolate and purify the photoproducts from the reaction mixture for characterization and use as standards. - Use a more sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). - Concentrate the sample before analysis.

Experimental Protocols

This section provides a general methodology for studying the photodegradation of this compound. Researchers should adapt this protocol based on their specific experimental goals and available equipment.

Preparation of this compound Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration.

  • Dilute the stock solution with ultrapure water to the desired experimental concentration (e.g., 1.10 x 10⁻⁴ M).

  • Note: The solvent used for the stock solution should be chosen carefully to avoid interference with the photochemical reaction.

Photodegradation Experiment Setup
  • Use a photochemical reactor equipped with a UV lamp. The choice of lamp will depend on the desired wavelength of irradiation.

  • Place the this compound solution in a quartz reaction vessel to allow for the transmission of UV light.

  • Maintain a constant temperature during the experiment using a water bath or a cooling system.

  • Stir the solution continuously to ensure uniform irradiation.

  • Take samples at regular time intervals for analysis.

Analytical Procedure (HPLC)
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used as the mobile phase. The composition can be adjusted to achieve optimal separation.

  • Detection: Monitor the elution of this compound and its photoproducts using a UV detector set at the wavelength of maximum absorbance for this compound (e.g., 237 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound to quantify its degradation over time. If standards for the photoproducts are available, they can also be quantified.

Quantitative Data

The following table summarizes the kinetic data for the formation of the main photoproduct of this compound under artificial UV light. The data is based on the graphical representation from the study by Malouki et al. (2004).

Irradiation Time (min)This compound Concentration (M)Photoproduct Concentration (Arbitrary Units)
01.10 x 10⁻⁴0
10~0.8 x 10⁻⁴~0.2
20~0.6 x 10⁻⁴~0.35
30~0.45 x 10⁻⁴~0.45
40~0.3 x 10⁻⁴~0.5
50~0.2 x 10⁻⁴~0.55
60~0.1 x 10⁻⁴~0.5

Note: The concentration of the photoproduct is presented in arbitrary units as the original study did not provide a calibrated concentration.

Visualizations

Photochemical Decomposition Pathway of this compound

The following diagram illustrates the primary photochemical decomposition pathway of this compound in an aqueous solution when exposed to UV light.

Ioxynil_Degradation This compound This compound (4-hydroxy-3,5-diiodobenzonitrile) Intermediate Monodeiodinated Intermediate (3-iodo-4,5-dihydroxybenzonitrile) This compound->Intermediate UV Light (Photohydrolysis of C-I bond) Product Final Product (3,4-dihydroxybenzonitrile) Intermediate->Product UV Light (Photohydrolysis of C-I bond)

Caption: Primary photochemical degradation pathway of this compound under UV irradiation.

Experimental Workflow for this compound Photodegradation Study

This diagram outlines the key steps involved in a typical experimental workflow for studying the photodegradation of this compound.

Experimental_Workflow A Prepare this compound Stock Solution B Prepare Working Solution in Water A->B C Irradiate with UV Light in Photoreactor B->C D Collect Samples at Time Intervals C->D E Analyze Samples by HPLC-UV D->E F Quantify this compound and Degradation Products E->F G Determine Degradation Kinetics F->G H Identify Photoproducts F->H

References

Investigating the potential for Ioxynil resistance in different weed biotypes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating ioxynil resistance in weed biotypes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective herbicide that belongs to the nitrile chemical family and is classified as a Group 6 (or C1) herbicide. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] this compound binds to the D1 protein of the PSII complex in chloroplasts, blocking electron transport. This disruption leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death, which manifests as chlorosis and necrosis of the plant tissue.[3]

Q2: What are the known mechanisms of resistance to this compound and other PSII inhibitors?

Resistance to this compound and other PSII inhibitors can be broadly categorized into two types:

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to PSII inhibitors. It involves a mutation in the chloroplast gene, psbA, which codes for the D1 protein. This mutation alters the herbicide's binding site on the D1 protein, reducing its affinity for the herbicide and rendering it less effective. A common mutation conferring resistance is a serine to glycine substitution at position 264.

  • Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include:

    • Enhanced metabolism: The weed biotype may have an increased ability to metabolize and detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases.

    • Altered uptake and translocation: The resistant biotype may absorb less of the herbicide or be less efficient at translocating it to the chloroplasts.

Q3: How can I determine if a weed biotype is resistant to this compound?

The presence of this compound resistance can be confirmed through a combination of whole-plant bioassays, biochemical assays, and molecular techniques. A typical workflow involves:

  • Whole-Plant Dose-Response Assay: This experiment determines the herbicide dose required to kill or significantly inhibit the growth of the suspected resistant and known susceptible populations.

  • Chlorophyll Fluorescence Assay: This rapid, non-invasive technique can detect the effect of PSII inhibitors on photosynthesis.

  • psbA Gene Sequencing: This molecular technique is used to identify mutations in the psbA gene that are known to confer target-site resistance.

Troubleshooting Guides

Whole-Plant Dose-Response Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in plant response within the same treatment group. Inconsistent application of the herbicide. Genetic variability within the weed population. Uneven growth conditions (light, water, soil).Ensure uniform spray coverage. Use a larger sample size to account for genetic diversity. Maintain consistent environmental conditions for all plants.
Dose-response curve does not fit a standard sigmoidal model. Inappropriate dose range (too high or too low). Asymmetrical response to the herbicide.Conduct a preliminary range-finding experiment to determine the appropriate dose range. Try fitting the data to an asymmetrical model (e.g., five-parameter logistic model).
No clear difference in response between suspected resistant and susceptible populations. The suspected population may not be resistant. The susceptible population may have some level of tolerance. Incorrect herbicide formulation or application rate.Verify the resistance status of the suspected population with a different assay (e.g., chlorophyll fluorescence). Obtain a certified susceptible seed source for comparison. Double-check herbicide calculations and sprayer calibration.
Chlorophyll Fluorescence Assays
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent fluorescence readings. Insufficient dark adaptation of the leaves before measurement. Variation in the age or health of the leaves being measured. Instrument malfunction.Ensure a consistent dark adaptation period (typically 30 minutes) for all samples. Use leaves of a similar age and physiological state for all measurements. Calibrate the fluorometer according to the manufacturer's instructions.
No significant change in fluorescence after herbicide application in a known susceptible plant. Herbicide was not absorbed by the plant. Incorrect timing of the measurement.Ensure proper spray coverage and consider the use of an adjuvant to improve uptake. Measure fluorescence at multiple time points after application (e.g., 1, 3, 6, and 24 hours) to capture the onset of photosynthetic inhibition.
Fluorescence is inhibited in both susceptible and suspected resistant plants. The suspected resistant biotype may have a different resistance mechanism (e.g., metabolic resistance) that does not prevent the initial inhibition of PSII but allows for recovery over time. The herbicide concentration may be too high, overwhelming the resistance mechanism.Monitor fluorescence over a longer period (e.g., 48-72 hours) to observe any potential recovery in the resistant biotype. Conduct a full dose-response chlorophyll fluorescence assay to determine if the resistance is dose-dependent.
psbA Gene Sequencing
Issue Possible Cause(s) Troubleshooting Steps
Poor quality DNA extracted from weed samples. Presence of PCR inhibitors (e.g., polysaccharides, polyphenols) in the plant tissue.Use a DNA extraction kit specifically designed for plant tissues. Include a polyvinylpyrrolidone (PVP) step in the extraction protocol to remove inhibitors.
PCR amplification of the psbA gene fails. Poor primer design. Low DNA concentration or quality.Use primers that have been validated for your target weed species. Quantify and check the purity of your DNA template. Optimize PCR conditions (annealing temperature, cycle number).
No known resistance mutations are found in a biotype that shows clear resistance in bioassays. The resistance mechanism is likely non-target-site (e.g., enhanced metabolism). The biotype may possess a novel, uncharacterized mutation in the psbA gene.Investigate the potential for metabolic resistance by conducting enzyme assays or using synergists (e.g., P450 inhibitors) in your bioassays. Sequence the entire psbA gene and compare it to the sequence from a susceptible biotype to identify any novel mutations.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound resistance in different weed biotypes. This data is for illustrative purposes, as comprehensive public data on this compound resistance is limited. The values are based on typical resistance levels observed for other PSII-inhibiting herbicides.

Table 1: Whole-Plant Dose-Response Assay Results

Weed BiotypeHerbicideGR₅₀ (g a.i./ha)¹LD₅₀ (g a.i./ha)²Resistance Index (RI)³
Chenopodium album (Susceptible)This compound5075-
Chenopodium album (Resistant)This compound500>1000>13.3
Papaver rhoeas (Susceptible)This compound4060-
Papaver rhoeas (Resistant)This compound2003505.8
Alopecurus myosuroides (Susceptible)This compound100150-
Alopecurus myosuroides (Resistant)This compound800>1200>8.0

¹GR₅₀: The herbicide dose that causes a 50% reduction in plant growth (biomass). ²LD₅₀: The herbicide dose that is lethal to 50% of the plant population. ³Resistance Index = GR₅₀ (Resistant) / GR₅₀ (Susceptible) or LD₅₀ (Resistant) / LD₅₀ (Susceptible).

Table 2: Chlorophyll Fluorescence Assay Results (Fv/Fm)¹

Weed BiotypeTreatment1 HAA²6 HAA24 HAA48 HAA
Chenopodium album (Susceptible)Untreated0.820.830.820.83
This compound (100 g a.i./ha)0.650.420.210.10
Chenopodium album (Resistant)Untreated0.810.820.810.82
This compound (100 g a.i./ha)0.780.750.720.70

¹Fv/Fm: Maximum quantum yield of PSII photochemistry. A lower value indicates stress on the photosynthetic apparatus. ²HAA: Hours After Application.

Table 3: Common psbA Gene Mutations Conferring Resistance to PSII Inhibitors

Weed SpeciesMutationAmino Acid Change
Chenopodium albumAGT -> GGTSerine -> Glycine at codon 264
Amaranthus retroflexusAGT -> GGTSerine -> Glycine at codon 264
Solanum nigrumAGT -> GGTSerine -> Glycine at codon 264
Raphanus raphanistrumTTT -> GTTPhenylalanine -> Valine at codon 274

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay
  • Plant Material: Grow suspected resistant and known susceptible weed biotypes from seed in pots containing a standardized soil mix.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

  • Herbicide Application: At the 2-4 true leaf stage, spray plants with a range of this compound doses. Include an untreated control. A typical dose range might be 0, 12.5, 25, 50, 100, 200, 400, and 800 g a.i./ha.

  • Data Collection: After 21 days, assess plant survival (mortality) and harvest the above-ground biomass. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Use a statistical software package to fit a log-logistic dose-response curve to the survival and biomass data. From these curves, calculate the LD₅₀ and GR₅₀ values for each biotype.

Protocol 2: Chlorophyll Fluorescence Assay
  • Plant Material and Treatment: Use plants grown under the same conditions as for the dose-response assay. Treat plants with a discriminating dose of this compound (a dose that effectively kills susceptible but not resistant plants).

  • Dark Adaptation: At various time points after herbicide application (e.g., 1, 3, 6, 24, 48 hours), dark-adapt a leaf from each plant for 30 minutes using leaf clips.

  • Measurement: Use a portable chlorophyll fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm). The instrument will calculate the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm).

  • Data Analysis: Compare the Fv/Fm values of treated and untreated plants from both the susceptible and resistant biotypes over time. A significant drop in Fv/Fm in susceptible plants and a minimal change in resistant plants indicates resistance.

Protocol 3: psbA Gene Sequencing
  • DNA Extraction: Extract total genomic DNA from young leaf tissue of suspected resistant and known susceptible plants using a commercial plant DNA extraction kit or a CTAB method.

  • PCR Amplification: Amplify the psbA gene using primers designed to flank the coding region.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant and susceptible biotypes using bioinformatics software. Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the D1 protein.

Visualizations

Ioxynil_Signaling_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane cluster_resistance Resistance Mechanisms PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks e- flow D1 D1 Protein This compound This compound This compound->D1 Binds to ROS Reactive Oxygen Species (ROS) Electron_Transport->ROS Leads to buildup of Cell_Damage Cell Damage & Necrosis ROS->Cell_Damage psbA_mutation psbA Gene Mutation (e.g., Ser264Gly) psbA_mutation->D1 Alters binding site Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) Metabolism->this compound Detoxifies

Caption: this compound's mechanism of action and resistance pathways.

Experimental_Workflow cluster_results Data Analysis & Interpretation cluster_conclusion Conclusion start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response chloro_fluor Chlorophyll Fluorescence Assay start->chloro_fluor psba_seq psbA Gene Sequencing start->psba_seq calc_ld50 Calculate GR₅₀/LD₅₀ & Resistance Index dose_response->calc_ld50 analyze_fvfm Analyze Fv/Fm Time Course chloro_fluor->analyze_fvfm identify_mutation Identify psbA Mutations psba_seq->identify_mutation confirm_resistance Confirm Resistance & Characterize Mechanism calc_ld50->confirm_resistance analyze_fvfm->confirm_resistance identify_mutation->confirm_resistance

Caption: Workflow for investigating this compound resistance.

Logical_Relationships Resistance This compound Resistance TSR Target-Site Resistance (TSR) Resistance->TSR can be NTSR Non-Target-Site Resistance (NTSR) Resistance->NTSR can be psbA_mutation psbA Gene Mutation TSR->psbA_mutation is caused by Metabolism Enhanced Metabolism NTSR->Metabolism can be due to Uptake Altered Uptake/ Translocation NTSR->Uptake can be due to D1_protein Reduced Herbicide Binding psbA_mutation->D1_protein Alters D1 Protein Detox Herbicide Detoxification Metabolism->Detox Leads to

Caption: Logical relationships of this compound resistance mechanisms.

References

Techniques for minimizing Ioxynil spray drift in laboratory and field experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Ioxynil spray drift in laboratory and field experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound spray drift, and why is it a concern in experimental settings?

A1: this compound spray drift is the unintentional movement of this compound spray droplets from the target area during application.[1] In experimental settings, this is a significant concern as it can lead to the contamination of non-target plots, compromise the integrity of experimental data, cause unintended biological effects, and potentially expose researchers to the herbicide.[2] Both particle drift (movement of spray droplets) and vapor drift (movement of the pesticide as a gas after evaporation) can occur.[3]

Q2: What are the primary factors influencing this compound spray drift?

A2: The primary factors influencing spray drift can be categorized into equipment and application methods, weather conditions, and spray characteristics.[2]

  • Equipment and Application: Nozzle type and size, spray pressure, boom height, and sprayer speed are critical controllable factors.[4]

  • Weather Conditions: Wind speed and direction, temperature, relative humidity, and atmospheric stability (e.g., temperature inversions) are major environmental contributors to drift.

  • Spray Characteristics: The formulation of the this compound product and the use of adjuvants can alter droplet size and volatility, thereby affecting drift potential.

Q3: How can I select the right nozzle to minimize this compound drift?

A3: Selecting the appropriate nozzle is a crucial step in reducing drift. Low-drift nozzles, such as air-induction (AI) or turbo teejet nozzles, are designed to produce larger, coarser droplets that are less susceptible to wind. Always consult the nozzle manufacturer's charts to select a nozzle that produces a "Coarse" to "Very Coarse" droplet size at your intended operating pressure. Some this compound product labels specify the use of flat-fan nozzles and advise against equipment that produces very fine droplets.

Q4: What is the role of adjuvants in controlling this compound spray drift?

A4: Adjuvants, particularly drift control agents, can significantly reduce spray drift by increasing the viscosity of the spray solution, which in turn increases the droplet size. Some studies have shown that drift control additives can reduce downwind drift deposits by 50% to 80%. These products work by minimizing the formation of small, drift-prone droplets. However, the effectiveness of a drift retardant can be influenced by the specific nozzle and other tank-mix partners, so it's essential to check for compatibility.

Q5: What are the ideal weather conditions for applying this compound to minimize drift?

A5: Ideal weather conditions for spraying include a light, steady wind (3 to 10 mph) blowing away from sensitive areas, temperatures below 80-85°F, and a relative humidity above 40-50%. Avoid spraying during periods of dead calm, as this may indicate a temperature inversion where fine spray droplets can remain suspended and travel long distances. High temperatures and low humidity increase the rate of droplet evaporation, leading to smaller droplets that are more prone to drift.

Troubleshooting Guide

Problem 1: I am observing damage to plants in my control plots or adjacent non-target experimental plots.

  • Possible Cause: Off-target movement of this compound due to spray drift.

  • Solution:

    • Review Application Parameters: Immediately review your spray logs. Check the nozzle type, pressure, boom height, and travel speed used during the application. Cross-reference these with the recommendations in the tables below.

    • Assess Weather Conditions: Analyze the weather data (wind speed and direction, temperature, humidity) at the time of application. Wind speeds exceeding 10 mph significantly increase drift potential.

    • Implement No-Spray Buffer Zones: Establish a buffer zone between your treated and sensitive plots. The width of this buffer may need to be adjusted based on the application method and weather conditions.

    • Use Shielded Sprayers: In field experiments, consider using shielded or hooded booms to physically contain the spray and reduce its exposure to wind.

Problem 2: My experimental results are inconsistent, and I suspect variable this compound deposition.

  • Possible Cause: Uneven spray distribution and drift are leading to under- or over-application in different areas of the plots.

  • Solution:

    • Calibrate Your Sprayer: Ensure your sprayer is properly calibrated to deliver the intended volume and a uniform spray pattern. Check that all nozzles are functioning correctly and have the same output.

    • Optimize Boom Height: Maintain a consistent and appropriate boom height. A lower boom height reduces the distance droplets have to travel, minimizing their exposure to wind. A 110-degree nozzle allows for a lower boom height while maintaining pattern overlap.

    • Control Sprayer Speed: Maintain a slow and consistent travel speed (less than 10 mph) to minimize boom bounce and the creation of a spray vortex that can lift droplets into the air.

    • Increase Carrier Volume: Using a higher carrier volume (e.g., 20 gallons per acre instead of 10) allows for the use of larger nozzles, which produce coarser, less drift-prone droplets.

Problem 3: I need to conduct an experiment in a confined laboratory setting (e.g., wind tunnel) and want to ensure my drift measurements are accurate.

  • Possible Cause: Improper experimental setup leading to unreliable drift data.

  • Solution:

    • Standardize Your Protocol: Follow established protocols for wind tunnel drift assessment, such as those outlined in ISO 22856. This ensures consistency and comparability of results.

    • Control Environmental Variables: Maintain constant and monitored conditions within the wind tunnel, including wind speed, temperature, and humidity.

    • Use Appropriate Collectors: Employ standardized drift collectors, such as polyethylene lines or artificial targets, placed at various downwind distances to quantify drift deposits.

    • Incorporate a Tracer: Add a fluorescent tracer to the spray solution to facilitate the quantification of drift deposits using fluorimetry or spectrophotometry.

Quantitative Data on Drift Reduction Techniques

Table 1: Effect of Nozzle Type and Pressure on Spray Drift Potential
Nozzle TypeOperating Pressure (PSI)Droplet Size ClassificationRelative Drift Potential
Standard Flat-Fan (XR)30MediumHigh
Standard Flat-Fan (XR)60FineVery High
Turbo TeeJet (TT)30CoarseModerate
Turbo TeeJet (TT)60MediumHigh
Air Induction (AIXR)40CoarseLow
Air Induction (AIXR)80CoarseLow
Turbo TeeJet Induction (TTI)40Very CoarseVery Low
Turbo TeeJet Induction (TTI)80Extremely CoarseVery Low

Data adapted from studies on various herbicides, illustrating the relative performance of different nozzle technologies. The use of air induction nozzles can significantly reduce the percentage of driftable fines (droplets <150 microns).

Table 2: Influence of Boom Height and Wind Speed on Spray Drift
Boom Height Above TargetWind Speed (mph)Approximate Downwind Drift Distance
50 cm10 km/h (6.2 mph)Baseline
100 cm10 km/h (6.2 mph)Increased Drift
50 cm15 km/h (9.3 mph)Increased Drift

This table illustrates that increasing either boom height or wind speed will increase the downwind drift of spray particles. Lowering the boom is a cost-effective way to reduce drift.

Table 3: Effectiveness of Drift Reduction Adjuvants
Adjuvant TypeConcentrationDrift Reduction Compared to Water
Drift Retardant PolymerLow (e.g., 0.165%)May Increase Drift
Drift Retardant PolymerHigh (e.g., 0.60%)~25-30% Reduction
Mineral OilVaries by productSignificant Reduction
Vegetable OilVaries by productSignificant Reduction

Data from a wind tunnel study showing that the type and concentration of adjuvant are critical. Some drift retardants can reduce drift by 50% to 80% in field conditions.

Experimental Protocols

Protocol 1: Wind Tunnel-Based Drift Analysis

This protocol provides a standardized method for quantifying the drift potential of different this compound formulations, nozzles, or adjuvant combinations in a controlled laboratory setting.

  • Setup:

    • Utilize a low-speed wind tunnel with a controlled airflow and environment.

    • Set the wind speed to a constant, relevant velocity (e.g., 2.2 m/s).

    • Maintain stable temperature and relative humidity (e.g., 20°C and 60-70% RH).

    • Mount a single nozzle on a track system that traverses the tunnel's working section at a simulated field speed (e.g., 8 km/h).

  • Spray Solution Preparation:

    • Prepare the this compound spray solution at the desired concentration.

    • Add a fluorescent tracer dye (e.g., Brilliant Blue) to the tank mix to allow for quantification of deposits.

  • Drift Collection:

    • Place passive collectors, such as horizontal polyethylene lines, at set distances downwind from the nozzle (e.g., 2, 3, 4, 5, 6, and 7 meters).

    • For airborne drift, vertical collectors can also be used.

  • Application and Sampling:

    • Perform multiple passes of the nozzle to ensure quantifiable deposits are collected. The number of passes will depend on the expected drift level (more passes for low-drift setups).

    • After spraying, carefully collect the lines and wash them with a known volume of deionized water to recover the tracer dye.

  • Quantification and Analysis:

    • Analyze the wash solution using a spectrophotometer or fluorometer to determine the concentration of the tracer.

    • Calculate the amount of drift deposited at each downwind distance and express it as a percentage of the applied volume.

    • Compare the drift profiles of different experimental setups (e.g., different nozzles or the addition of an adjuvant) to a standard reference nozzle.

Protocol 2: Field-Based Drift Assessment

This protocol, based on the principles of ISO 22866, is for evaluating this compound spray drift under real-world conditions.

  • Site Selection:

    • Choose a large, open field area with a uniform surface (e.g., mowed grass or bare ground).

    • Ensure there is a significant downwind area free of obstructions.

  • Equipment and Application:

    • Use a field sprayer with the boom setup to be tested (nozzle type, pressure, height).

    • The application area should be a defined plot of sufficient size.

  • Weather Monitoring:

    • Set up a weather station on-site to continuously record wind speed and direction, temperature, and relative humidity at boom height. Measurements must be taken just before, during, and after the application.

  • Drift Sampling:

    • Place drift collectors (e.g., solvent pads, petri dishes, or water-sensitive paper) at multiple downwind distances from the edge of the sprayed plot (e.g., 1.5m, 9m, 15m, 23m, 30m).

    • Arrange collectors in multiple lines to account for variations in the spray plume.

    • Place collectors within the sprayed area to verify the application rate.

  • Application:

    • Conduct the spray application when weather conditions are within the desired range and are stable.

    • Drive the sprayer at a constant, recorded speed.

  • Sample Collection and Analysis:

    • Collect the samplers immediately after the spray has settled.

    • Extract the this compound from the samplers using an appropriate solvent.

    • Analyze the extracts using a suitable analytical method (e.g., HPLC or GC) to quantify the amount of this compound deposited per unit area.

  • Data Interpretation:

    • Calculate the drift deposition at each downwind distance.

    • Plot the drift curve (deposition vs. distance) to characterize the drift profile of the application system under the tested conditions.

Visual Guides

Experimental_Workflow_for_Drift_Analysis cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Experimental Parameters (Nozzle, Pressure, Adjuvant, etc.) B Prepare this compound Spray Solution with Tracer A->B C Calibrate Sprayer & Setup Collectors B->C D Monitor & Record Environmental Conditions (Wind, Temp, RH) C->D E Execute Spray Application D->E F Collect Samples (Downwind & In-Swath) E->F G Extract Analyte (Tracer/Ioxynil) from Samples F->G H Quantify with Spectrophotometry/HPLC G->H I Calculate Drift Deposition & Generate Drift Curves H->I

Caption: Workflow for conducting a spray drift experiment.

Drift_Mitigation_Decision_Tree Start Planning this compound Application CheckWeather Check Weather Forecast (Wind < 10 mph, No Inversion) Start->CheckWeather SelectNozzle Select Low-Drift Nozzle (e.g., Air Induction) CheckWeather->SelectNozzle Good Postpone Postpone Application CheckWeather->Postpone Poor BoomHeight Set Lowest Practical Boom Height SelectNozzle->BoomHeight Pressure Use Lower End of Nozzle's Pressure Range BoomHeight->Pressure Adjuvant Consider Drift Reduction Adjuvant Pressure->Adjuvant Proceed Proceed with Application (Monitor Conditions) Adjuvant->Proceed No AddAdjuvant Add Recommended Adjuvant to Tank Mix Adjuvant->AddAdjuvant Yes AddAdjuvant->Proceed

Caption: Decision tree for minimizing spray drift.

References

Assessing the off-target effects of Ioxynil on non-target plants and organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of Ioxynil on non-target plants and organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, post-emergence nitrile herbicide used to control broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis. It disrupts electron transport at Photosystem II (PSII) within the chloroplasts of susceptible plants. Additionally, this compound acts as an uncoupler of oxidative phosphorylation in mitochondria, further disrupting cellular energy production.[2] Its degradation in soil can also release iodide ions, which further inhibit plant growth.[2]

Q2: What are the known off-target effects of this compound on non-target plants?

Exposure of non-target plants to this compound, often through spray drift, can lead to several adverse effects.[3] These include:

  • Phytotoxicity: Symptoms appear rapidly and include chlorosis (yellowing) and necrosis (tissue death).[2]

  • Growth Inhibition: Sublethal doses can stunt plant growth and reduce biomass accumulation.

  • Genomic Instability: Studies on Allium cepa (onion) have shown that this compound octanoate can impair cell division, induce chromosomal aberrations, and cause DNA fragmentation, even at field-relevant concentrations.

  • Oxidative Stress: The herbicide can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Q3: How does this compound affect aquatic ecosystems?

This compound is recognized as toxic to aquatic organisms.

  • Algae and Cyanobacteria: As this compound targets photosynthesis, it is particularly toxic to algae and cyanobacteria, which are primary producers in aquatic food webs. It can significantly inhibit their growth and photosynthetic capacity.

  • Aquatic Invertebrates: this compound is toxic to aquatic invertebrates like Daphnia magna. The octanoate form is also classified as highly toxic to daphnia.

  • Fish: The herbicide demonstrates toxicity to various fish species, with 96-hour LC50 values reported in the low mg/L range. Chronic exposure can lead to effects at even lower concentrations.

Q4: What is the impact of this compound on soil microbial communities?

The interaction between this compound and soil microorganisms is complex.

  • Biodegradation: The primary route of this compound degradation in soil is microbial action. Bacteria from genera such as Lysinibacillus and Bacillus can break down this compound octanoate into less toxic amide and carboxylic acid metabolites.

  • Toxicity and Inhibition: While some microbes can degrade this compound, the parent compound and its commercial formulations can be toxic to others. Formulated products containing this compound have been shown to be particularly toxic to nitrifying organisms, which are crucial for nitrogen cycling in the soil. Long-term application of the related herbicide bromoxynil has been shown to reduce microbial biomass carbon, nitrogen, and phosphorus.

  • Community Shifts: The application of herbicides can alter the structure and function of the soil microbial community, potentially favoring microbes that can utilize the herbicide as a carbon source while inhibiting others.

Q5: Are there known effects of this compound on terrestrial invertebrates like beneficial insects?

Yes, while designed to target plants, this compound can harm non-target terrestrial invertebrates.

  • Natural Enemies: A meta-analysis of herbicide effects identified this compound as being consistently harmful to phytoseiids, a family of beneficial predatory mites used in integrated pest management.

  • Honeybees (Apis mellifera): Regulatory data for this compound octanoate indicates a contact acute LD50 of >200 µ g/bee , suggesting low direct acute toxicity under these test conditions. However, it's crucial to consider potential sublethal effects or impacts from formulation adjuvants not captured in standard tests.

Q6: What cellular signaling pathways are disrupted by this compound in non-target organisms?

This compound's effects stem from its ability to interfere with fundamental cellular processes.

  • Energy Transduction: The primary pathways disrupted are Photosystem II in chloroplasts and oxidative phosphorylation in mitochondria.

  • Intercellular Communication: this compound and its octanoate form are potent inhibitors of connexin 43 (Cx43) gap junction channels, which are vital for communication between cells in tissues. This inhibition involves increased degradation of the Cx43 protein.

  • MAPK Signaling: this compound octanoate, but not this compound itself, has been identified as a strong activator of the ERK1/2 signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Quantitative Toxicity Data Summary

The following tables summarize key toxicity endpoints for this compound and its octanoate ester across various non-target organisms.

Table 1: Ecotoxicity of this compound

Organism GroupSpeciesEndpointValueReference
Fish Oncorhynchus mykiss21-day Chronic NOEC3.2 mg/L
Fish (unspecified)96-hour Acute LC506.8 mg/L
Harlequin fish48-hour Acute LC503.3 mg/L (as sodium salt)
Aquatic Invertebrate Daphnia magna48-hour Acute EC503.9 mg/L
Birds Colinus virginianusAcute LD5062 mg/kg
Algae/Corals Seriatopora hystrix (Coral)96-hour EC50 (Photosynthesis)>1000 µg/L

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration for 50% of subjects; EC50: Effective Concentration for 50% response; LD50: Lethal Dose for 50% of subjects.

Table 2: Ecotoxicity of this compound-octanoate

Organism GroupSpeciesEndpointValueReference
Fish Fish (unspecified)21-day Chronic NOEC0.021 mg/L
Aquatic Invertebrate Daphnia magna48-hour Acute EC500.026 mg/L
Honeybee Apis mellifera48-hour Contact LD50>200 µ g/bee
Birds Anas platyrhynchosAcute LD50>2000 mg/kg

Troubleshooting Guides

Q: My non-target plant phytotoxicity assay is showing high variability between replicates. What are the potential causes?

A: High variability in plant assays can stem from several factors:

  • Inconsistent Application: Ensure your spray application method provides uniform coverage across all replicates. Uneven droplet distribution can lead to significant differences in the delivered dose. For soil applications, ensure the herbicide is thoroughly and evenly mixed into the soil matrix.

  • Plant Growth Stage: The susceptibility of plants to herbicides can vary significantly with their developmental stage. Ensure all plants are at a consistent growth stage (e.g., BBCH 12-14) at the start of the experiment.

  • Environmental Conditions: Inconsistent light intensity, temperature, or humidity in the growth chamber or greenhouse can affect plant health and their response to chemical stress. Verify that environmental controls are functioning correctly.

  • Soil/Media Inconsistency: Variations in soil organic matter, pH, or texture can alter the bioavailability of this compound. Use a homogenized and standardized soil mix for all replicates.

  • Formulation Issues: If you are not using a technical grade standard, components of the commercial formulation (adjuvants, surfactants) can have their own phytotoxic effects. Consider including a "formulation blank" control (all ingredients except this compound) if possible.

Q: I am observing significant mortality in my Daphnia magna culture at this compound concentrations predicted to be safe. What could be wrong?

A: This discrepancy can be due to several experimental or chemical factors:

  • Formulation Toxicity: As mentioned above, commercial formulations contain adjuvants that can be more toxic to aquatic life than the active ingredient itself. This compound-octanoate, for instance, is significantly more toxic to daphnia than the parent this compound. Verify which form of the compound you are using and compare it to the correct reference data.

  • Water Quality Parameters: Water hardness, pH, and temperature can influence the toxicity of chemicals. Ensure your culture and test water parameters are stable, documented, and match the conditions cited in the literature you are using for comparison.

  • Solvent Carrier Effects: If you are using a solvent (e.g., DMSO, acetone) to dissolve this compound, ensure the final concentration in your test media is well below the known toxicity threshold for Daphnia. A solvent-only control is essential to rule out this effect.

  • Compound Degradation: this compound decays under UV light. If your experimental setup involves strong lighting, the compound could be degrading, potentially into more or less toxic byproducts, affecting the consistency of the exposure concentration.

Q: My soil enzyme activity assays (e.g., dehydrogenase, urease) show contradictory results after this compound application. How do I troubleshoot this?

A: Contradictory enzyme results are common in soil ecotoxicology. Consider the following:

  • Short-term Microbial Stimulation: Some microbial populations can utilize herbicides as a nutrient source. This can lead to a temporary increase in microbial biomass and certain enzyme activities, masking an inhibitory effect on other parts of the community. Time-course experiments are crucial to observe the full dynamics of inhibition, recovery, or stimulation.

  • Soil Sampling and Homogenization: Soil is a heterogeneous matrix. Microbial hotspots can create high variability. Ensure you are collecting a composite sample from each replicate and homogenizing it thoroughly before subsampling for enzyme assays.

  • Assay Specificity and Interference: Check if this compound or its metabolites could be directly interfering with the chemical reactions of your enzyme assay (e.g., colorimetric detection). Spiking a soil-free assay reaction with the herbicide can help test for direct chemical interference.

  • Impact of Formulation: Inert ingredients in commercial herbicide formulations can have their own, sometimes significant, effects on microbial activity, which may differ from the effects of the pure active ingredient. Be precise about the test substance used.

Experimental Protocols

Protocol 1: Non-Target Plant Vegetative Vigor Test (Modified from OECD 227)

This protocol is designed to assess the phytotoxic effects of this compound on a selection of non-target terrestrial plants.

1. Test Species Selection:

  • Select a minimum of six species from different plant families.

  • Include both monocotyledonous (e.g., Avena sativa - Oat) and dicotyledonous (e.g., Brassica rapa - Turnip, Solanum lycopersicum - Tomato) species.

2. Plant Culture:

  • Sow seeds in pots containing a standardized sandy loam or silt loam soil.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with a 16:8 hour light:dark cycle, temperature of 22±5°C, and humidity of 70±15%.

  • Thin seedlings to achieve uniform density per pot (e.g., 3-5 plants).

  • Grow plants until they reach the 2-4 true leaf stage (BBCH 12-14).

3. Preparation of Test Substance:

  • Prepare a stock solution of this compound (technical grade or a specific formulation) in a suitable solvent or carrier (e.g., deionized water with a non-phytotoxic surfactant).

  • Create a series of dilutions to establish a dose-response curve. A suggested range for a PSII inhibitor like this compound could be 0.1, 1, 10, 100, and 1000 g a.i./ha.

  • Include a negative control (water only) and a carrier/solvent control.

4. Application:

  • Use a calibrated laboratory spray chamber to apply the test solutions to the foliage. Ensure a consistent volume and pressure to achieve the target application rates.

  • For soil-centric exposure, pipette the required dose evenly onto the soil surface of each pot.

5. Observation and Data Collection:

  • Observe plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation) at 7, 14, and 21 days after treatment. Use a visual rating scale (e.g., 0% = no effect, 100% = plant death).

  • At 21 days, harvest the above-ground portion of all surviving plants.

  • Measure key endpoints: plant height and shoot dry weight.

6. Data Analysis:

  • Calculate the percent inhibition for each endpoint relative to the negative control.

  • Use regression analysis to determine the ERx (Effective Rate causing x% response), such as the ER25 and ER50, for the most sensitive endpoints (e.g., shoot dry weight).

Protocol 2: Soil Microbial Respiration (Carbon Mineralization) Assay (Modified from OECD 217)

This protocol assesses the effect of this compound on the overall metabolic activity of soil microorganisms.

1. Soil Collection and Preparation:

  • Collect fresh topsoil (0-10 cm depth) from a field with no recent pesticide history. Sieve the soil (2 mm) to remove stones and large organic debris.

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate for 7 days at 20±2°C in the dark to allow the microbial community to stabilize.

2. Test Substance Application:

  • Prepare application solutions of this compound.

  • Apply the solutions to aliquots of the pre-incubated soil to achieve the desired final concentrations. Typical test concentrations are the expected environmental concentration (1x) and an exaggerated rate (e.g., 5x or 10x).

  • Include an untreated control.

  • Thoroughly mix the soil to ensure even distribution of the herbicide.

3. Incubation and CO₂ Trapping:

  • Place a known mass of treated soil (e.g., 100 g dry weight equivalent) into airtight incubation vessels.

  • Include a separate vial containing a known volume of a standardized CO₂ trapping solution (e.g., 1 M NaOH) inside each vessel.

  • Incubate the vessels in the dark at 20±2°C.

4. Measurement:

  • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), remove the NaOH traps and replace them with fresh ones.

  • Quantify the trapped CO₂ by titrating the remaining NaOH with a standardized acid (e.g., 0.1 M HCl) after precipitating the carbonate with BaCl₂.

5. Data Analysis:

  • Calculate the cumulative amount of CO₂ evolved over the incubation period for each treatment and control.

  • Express the results as mg CO₂-C per kg of dry soil.

  • Compare the respiration rates of the this compound-treated soils to the control. A deviation of more than 25% lasting for more than 7 days is often considered a significant effect.

Visualizations

Signaling Pathways and Workflows

Ioxynil_Mode_of_Action This compound's Primary Mechanisms of Action cluster_chloro Chloroplast cluster_mito Mitochondrion PSII Photosystem II (PSII) ETC_chloro Electron Transport Chain PSII->ETC_chloro e- transport ROS Reactive Oxygen Species (ROS) Generation PSII->ROS e- leak ATP_Synthase_chloro ATP Synthase ETC_chloro->ATP_Synthase_chloro H+ gradient ATP_chloro ATP ATP_Synthase_chloro->ATP_chloro synthesis Energy_Crisis Cellular Energy Crisis ETC_mito Electron Transport Chain H_gradient Proton Gradient ATP_Synthase_mito ATP Synthase ATP_mito ATP ATP_Synthase_mito->ATP_mito synthesis H_gradient->ATP_Synthase_mito drives This compound This compound This compound->PSII This compound->H_gradient DISSIPATES (Uncoupling)

Caption: this compound inhibits Photosystem II and uncouples the mitochondrial proton gradient.

Off_Target_Workflow Experimental Workflow for Assessing Off-Target Effects A 1. Hypothesis Formulation (e.g., this compound affects soil fungi) B 2. Experimental Design - Select Organism/System - Determine Endpoints - Set Concentration Range A->B C 3. Range-Finding Test (Optional, to determine definitive test concentrations) B->C D 4. Definitive Toxicity Test (e.g., Soil Microcosm Study) B->D Directly if range is known C->D E 5. Data Collection - Microbial Biomass - Enzyme Activity - Community Structure (e.g., PLFA/Sequencing) D->E F 6. Statistical Analysis - ANOVA / Regression - Calculate ECx / NOEC E->F G 7. Interpretation & Reporting - Compare to Thresholds - Assess Environmental Risk F->G

Caption: A logical workflow for investigating the off-target effects of this compound.

Downstream_Effects Hypothetical Downstream Signaling Disruption by this compound cluster_primary Primary Targets cluster_secondary Secondary Effects cluster_tertiary Tertiary Outcomes This compound This compound Exposure PSII PSII Inhibition This compound->PSII OxPhos OxPhos Uncoupling This compound->OxPhos Cx43 Connexin 43 Inhibition This compound->Cx43 ERK_activation ERK1/2 Activation (this compound-octanoate) This compound->ERK_activation octanoate form ROS ROS Production PSII->ROS ATP_depletion ATP Depletion OxPhos->ATP_depletion Cell_Comm Impaired Intercellular Communication Cx43->Cell_Comm Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Energy_Crisis Energy Crisis ATP_depletion->Energy_Crisis Altered_Growth Altered Gene Expression & Cell Growth ERK_activation->Altered_Growth Cell_Comm->Altered_Growth Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death Energy_Crisis->Cell_Death Altered_Growth->Cell_Death

Caption: Potential downstream cellular consequences of exposure to this compound.

References

Mitigating Ioxynil-induced phytotoxicity and crop scorch in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ioxynil-induced phytotoxicity and crop scorch in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: Excessive Crop Scorch and Phytotoxicity

Potential Causes:

  • High Application Rate: The concentration of this compound used may be too high for the specific crop species or cultivar, leading to excessive cellular damage.

  • Environmental Stress: Plants under stress from factors like drought, high light intensity, extreme temperatures, or nutrient deficiency are more susceptible to herbicide injury.[1]

  • Adjuvant Issues: The type or concentration of adjuvant used in the formulation may enhance penetration of this compound into the plant tissue to a detrimental extent.

  • Plant Growth Stage: Younger plants or plants at a more sensitive developmental stage may exhibit greater phytotoxicity.

Solutions:

  • Dose-Response Optimization: Conduct a dose-response experiment to determine the optimal this compound concentration that provides effective weed control (if applicable) with minimal crop damage.

  • Control Environmental Conditions: Ensure experimental plants are not under abiotic stress. Maintain optimal watering, temperature, and light conditions.

  • Adjuvant Screening: Test different adjuvants or concentrations to find a formulation that minimizes crop injury while maintaining efficacy.

  • Timing of Application: Apply this compound at the recommended growth stage for the specific crop, avoiding periods of rapid development or environmental stress.

  • Use of Safeners: Investigate the co-application of a herbicide safener. Safeners can enhance the metabolic detoxification of the herbicide in the crop plant, reducing injury.[2][3]

  • Activated Charcoal Application: In soil-based experiments, activated charcoal can be used to adsorb excess this compound, reducing its bioavailability.[4]

Issue 2: Inconsistent or Unexpected Phytotoxicity Results

Potential Causes:

  • Uneven Application: Inconsistent spray application can lead to variable phytotoxicity across the experimental units.

  • Environmental Variability: Fluctuations in light, temperature, or humidity between experiments can alter the activity of this compound.

  • Genetic Variability: If using a plant species with high genetic diversity, individual plants may respond differently to the herbicide.

  • Soil Composition: In soil-based studies, variations in organic matter or clay content can affect the adsorption and availability of this compound.

Solutions:

  • Standardize Application Technique: Use calibrated spray equipment to ensure a uniform application of the this compound solution.

  • Control and Monitor Environment: Conduct experiments in a controlled environment (growth chamber or greenhouse) where light, temperature, and humidity can be kept constant.

  • Use Genetically Uniform Plants: Whenever possible, use a single, well-characterized cultivar or inbred line to minimize genetic variability.

  • Homogenize Soil: For soil-based experiments, use a standardized, homogenous soil mix to ensure consistent herbicide availability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced phytotoxicity?

A1: this compound is an inhibitor of photosystem II (PSII) in the chloroplasts. It binds to the D1 protein of the PSII complex, blocking electron transport. This inhibition leads to the production of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis (scorch).

Q2: How can I mitigate this compound phytotoxicity in my experiments?

A2: Several strategies can be employed:

  • Herbicide Safeners: These compounds, when co-applied with the herbicide, can selectively enhance the crop's ability to metabolize and detoxify the herbicide, often by inducing the expression of glutathione S-transferases (GSTs).

  • Protectants/Adsorbents: Activated charcoal can be applied to the soil to bind this compound, reducing its uptake by the plant roots.

  • Optimizing Application: Reducing the application rate, applying at the appropriate plant growth stage, and avoiding stressful environmental conditions can also minimize phytotoxicity.

Q3: Are there specific safeners known to be effective for this compound?

Q4: What are the visual symptoms of this compound phytotoxicity?

A4: Symptoms typically appear rapidly, often within hours to a few days of application. They include chlorosis (yellowing), water-soaking of tissues, followed by necrosis (browning and tissue death), often referred to as "scorch." For foliar applications, this will appear as leaf burn. For soil applications, symptoms will appear after photosynthesis begins, with chlorosis starting at the leaf margins and progressing inwards.

Q5: How does environmental stress influence this compound phytotoxicity?

A5: Environmental stressors such as high light, high temperature, and drought can exacerbate this compound-induced damage. These conditions can independently lead to the production of ROS in plants, and when combined with the ROS generated by this compound's mode of action, the result is a synergistic increase in oxidative stress, leading to more severe phytotoxicity.

Experimental Protocols & Data

Protocol 1: Dose-Response Assessment of this compound Phytotoxicity

Objective: To determine the concentration range of this compound that causes phytotoxicity in a specific plant species.

Methodology:

  • Plant Material: Grow the desired plant species in a controlled environment to a uniform growth stage (e.g., 2-4 true leaves).

  • This compound Solutions: Prepare a series of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 ppm) in a suitable solvent with a non-phytotoxic surfactant.

  • Application: Uniformly spray the plants with the different this compound solutions until foliage is just wet. Include a control group sprayed only with the solvent and surfactant.

  • Incubation: Return plants to the controlled environment.

  • Assessment: At set time points (e.g., 24, 48, 72 hours), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete necrosis). Measure quantitative parameters such as plant height, fresh weight, and chlorophyll content.

Data Presentation:

Table 1: Example Dose-Response of this compound Octanoate on Allium cepa (Onion)

This compound Concentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)Mitotic Depression (%) (72h)
52Significant ReductionSignificant ReductionSignificant Reduction>72
209Significant ReductionSignificant ReductionSignificant Reduction>72
837Significant ReductionSignificant ReductionSignificant Reduction>72
3350Complete InhibitionComplete InhibitionComplete Inhibition>72

Data adapted from a study on Allium cepa, demonstrating significant cytogenotoxicity even at field-relevant concentrations.

Protocol 2: Evaluating Mitigation Strategies for this compound Phytotoxicity

Objective: To assess the effectiveness of a safener or activated charcoal in reducing this compound-induced phytotoxicity.

Methodology:

Part A: Safener Evaluation

  • Treatments:

    • Control (solvent + surfactant)

    • This compound (a concentration known to cause moderate phytotoxicity from Protocol 1)

    • Safener alone

    • This compound + Safener (co-application)

  • Application: Apply treatments as a foliar spray.

  • Assessment: Evaluate phytotoxicity as described in Protocol 1. Additionally, biochemical assays for oxidative stress can be performed.

Part B: Activated Charcoal Evaluation

  • Treatments:

    • Control (no this compound, no charcoal)

    • This compound incorporated into soil

    • This compound + Activated Charcoal (various rates) incorporated into soil

  • Application: Thoroughly mix this compound and/or activated charcoal into the soil before planting.

  • Assessment: After a set growth period, measure plant emergence, height, biomass, and visual injury symptoms.

Data Presentation:

Table 2: Efficacy of Activated Charcoal in Reducing Herbicide Injury (Illustrative Data)

HerbicideActivated Charcoal Rate ( kg/ha )CropInjury Reduction (%)
Aminopyralid672Okra72
Aminopyralid672Cantaloupe78
Picloram672Tomato, Okra, Cantaloupe78-94
FluopyramSoil AmendmentLettuce79.7 (leaf), 87.5 (root)

Data adapted from studies on other herbicides, demonstrating the potential of activated charcoal to significantly reduce phytotoxicity. A recommended starting rate is 200 pounds of activated charcoal per acre for each pound of active herbicide ingredient.

Protocol 3: Biochemical Assays for Oxidative Stress

Objective: To quantify the level of oxidative stress in plant tissues following this compound treatment.

Methodology:

  • Sample Collection: Harvest leaf tissue from treated and control plants at various time points after application. Immediately freeze in liquid nitrogen and store at -80°C.

  • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels, a product of this process.

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD): Measures the activity of the enzyme that converts superoxide radicals to hydrogen peroxide.

    • Catalase (CAT): Measures the activity of the enzyme that breaks down hydrogen peroxide.

    • Peroxidase (POD): Measures the activity of another enzyme involved in hydrogen peroxide detoxification.

Visualizations

Signaling Pathways and Experimental Workflows

Ioxynil_Phytotoxicity_Pathway cluster_chloroplast Chloroplast cluster_cell Plant Cell This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to and inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocked ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) ElectronTransport->ROS Leads to generation of LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Initiates MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death (Scorch/Necrosis) MembraneDamage->CellDeath

Caption: this compound-induced phytotoxicity signaling pathway.

Mitigation_Workflow cluster_problem Problem cluster_strategies Mitigation Strategies cluster_mechanism Mechanism of Action Phytotoxicity This compound-Induced Phytotoxicity Safener Co-apply Safener Phytotoxicity->Safener Charcoal Apply Activated Charcoal (Soil Application) Phytotoxicity->Charcoal DoseAdjust Optimize Dose & Environmental Conditions Phytotoxicity->DoseAdjust Detox Enhanced Herbicide Metabolism (e.g., GSTs) Safener->Detox Adsorption This compound Adsorption Charcoal->Adsorption ReducedStress Reduced Plant Stress DoseAdjust->ReducedStress Outcome Reduced Crop Scorch & Phytotoxicity Detox->Outcome Adsorption->Outcome ReducedStress->Outcome

Caption: Experimental workflow for mitigating this compound phytotoxicity.

References

Optimizing Ioxynil Working Concentrations: A Technical Guide for In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: November 2025

Brought to you by our Technical Support Team

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentrations of Ioxynil for a variety of in vitro and in vivo assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a laboratory setting?

A1: this compound is primarily known as a herbicide that inhibits photosynthesis. In a laboratory context, particularly in cancer research, it has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor progression, metastasis, and drug resistance. This compound's ability to interfere with this pathway makes it a compound of interest for therapeutic research.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. To prepare a stock solution, dissolve this compound powder in sterile, cell culture-grade DMSO to a concentration of 10-20 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to minimize solvent-induced cytotoxicity.[2][3][4]

Q3: What are the typical working concentrations of this compound for in vitro assays?

A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on available literature, a general starting range for in vitro assays is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q4: Are there established in vivo dosages for this compound in mouse models?

A4: Specific in vivo dosages for this compound in cancer xenograft models are not well-established in publicly available literature. The dosage will depend on the tumor model, administration route, and formulation. It is essential to conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range for your specific animal model. General starting points for in vivo studies with small molecule inhibitors can range from 1 mg/kg to 100 mg/kg, but this must be empirically determined for this compound.

Data Presentation: this compound Working Concentrations

The following tables summarize suggested starting concentration ranges for this compound in common in vitro assays based on available data. Note: These are starting points, and optimization is critical for each specific experimental setup.

In Vitro Assay Cell Type Suggested Starting Concentration Range (µM) Typical Incubation Time
Cytotoxicity (MTT Assay)Various Cancer Cell Lines1 - 10024 - 72 hours
STAT3 Phosphorylation Inhibition (Western Blot)Various Cancer Cell Lines5 - 502 - 24 hours
Apoptosis Induction (Flow Cytometry)Various Cancer Cell Lines10 - 5024 - 48 hours
In Vivo Assay Animal Model Administration Route Suggested Starting Dose Range (mg/kg) Dosing Frequency
Tumor Growth InhibitionMouse XenograftIntraperitoneal (i.p.) or Oral Gavage (p.o.)To be determined by MTD studiesTo be determined

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

STAT3 Phosphorylation Inhibition Assay by Western Blot

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) levels in response to this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the quantification of apoptotic cells after this compound treatment using Annexin V and PI staining.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

Issue 1: High variability in MTT assay results.

  • Possible Cause: Uneven cell seeding, inconsistent incubation times, or incomplete dissolution of formazan crystals.

  • Solution: Ensure a single-cell suspension before seeding. Standardize all incubation times. After adding the solubilization solution, ensure complete dissolution of the purple precipitate by pipetting up and down or using a plate shaker.

Issue 2: No or weak signal for p-STAT3 in Western Blot.

  • Possible Cause: Insufficient this compound concentration or treatment time, or issues with antibody quality.

  • Solution: Perform a dose-response and time-course experiment to determine optimal treatment conditions. Ensure the primary antibody for p-STAT3 is validated and used at the recommended dilution. Use a positive control (e.g., cells stimulated with a known STAT3 activator like IL-6) to confirm the assay is working.

Issue 3: High background in Annexin V/PI flow cytometry.

  • Possible Cause: Over-trypsinization during cell harvesting can damage cell membranes, leading to false positives.

  • Solution: Use a gentle cell detachment method. If using trypsin, ensure the incubation time is minimal. Wash cells gently with PBS.

Issue 4: this compound precipitates in the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the final DMSO concentration is too high, causing the compound to crash out.

  • Solution: Prepare the final working solution by adding the this compound stock solution to the pre-warmed cell culture medium while vortexing. Avoid adding the medium directly to the concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ioxynil_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation This compound This compound This compound->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: this compound's proposed mechanism of inhibiting the JAK-STAT3 signaling pathway.

Ioxynil_Apoptosis_Pathway cluster_inhibition cluster_downregulation cluster_mitochondrial_pathway Mitochondrial (Intrinsic) Pathway This compound This compound STAT3_inhibition STAT3 Inhibition This compound->STAT3_inhibition Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) STAT3_inhibition->Anti_Apoptotic Mitochondrion Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via STAT3 inhibition.

Experimental_Workflow_MTT start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (24-72h) seed->treat mtt Add MTT Reagent (3-4h) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Experimental workflow for a typical this compound cytotoxicity (MTT) assay.

References

Long-term stability and proper storage conditions for Ioxynil and its formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability and proper storage of Ioxynil and its formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a stable compound under standard temperature and pressure. It is generally stable in acidic and alkaline media but is susceptible to degradation upon exposure to sunlight and UV light.[1] Formulations of this compound, such as emulsifiable concentrates, are designed to be stable for at least two years under proper storage conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Photodegradation: Exposure to sunlight or UV radiation can lead to the breakdown of this compound. The main initial reaction is the photohydrolysis of the carbon-iodine bond, forming monohalogenated dihydroxybenzonitrile.

  • Microbial Degradation: In soil and water, microorganisms can degrade this compound and its esters. This process typically involves hydrolysis of the nitrile group to an amide (3,5-diiodo-4-hydroxybenzamide) and then to a carboxylic acid (3,5-diiodo-4-hydroxybenzoic acid).[2][3] Dehalogenation can also occur.[3]

  • Hydrolysis: While generally stable to acid and base, this compound esters, such as this compound octanoate, can be hydrolyzed to the parent this compound phenol, particularly under alkaline conditions.[4]

Q3: What are the recommended storage conditions for this compound and its formulations?

A3: To ensure long-term stability, this compound and its formulations should be stored in a cool, dry, and well-ventilated area. It is crucial to protect them from direct sunlight and heat. Containers should be kept tightly closed when not in use.

Troubleshooting Guides

Formulation Issues
Problem Potential Cause Troubleshooting Steps
Crystallization in liquid formulations Supersaturation due to temperature fluctuations or solvent evaporation.1. Gently warm the formulation to redissolve the crystals. 2. Store in a temperature-controlled environment. 3. Ensure the container is tightly sealed to prevent solvent loss.
Phase separation in emulsifiable concentrates (EC) Improper emulsifier system, extreme storage temperatures, or water contamination.1. Agitate the formulation to see if it re-homogenizes. 2. If separation persists, the formulation may have degraded. 3. Avoid storing at very high or low temperatures. 4. Ensure no water has entered the container.
Color change in the formulation Photodegradation or chemical reaction with container or contaminants.1. Check if the formulation has been exposed to light. 2. Ensure the container is made of a compatible material. 3. Discard the formulation if a significant and unexpected color change occurs, as this may indicate degradation.
Analytical Issues (HPLC)
Problem Potential Cause Troubleshooting Steps
Peak tailing for this compound peak Secondary interactions with residual silanols on the HPLC column. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. 2. Lower the pH of the mobile phase (e.g., to around 3 with phosphoric acid) to suppress silanol ionization.
Poor resolution between this compound and its degradation products Suboptimal mobile phase composition or gradient.1. Adjust the organic-to-aqueous ratio in the mobile phase. 2. Modify the gradient slope to improve separation.
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC pump for consistent flow rate.
Matrix interference in residue analysis Co-eluting compounds from the sample matrix (e.g., soil, plant material).1. Employ a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE). 2. Adjust the chromatographic conditions to separate the interfering peaks from the analyte peak.

Data Presentation

Table 1: Hydrolysis Half-life of Bromoxynil (a proxy for this compound) at 25°C

pHHalf-life (days)
534.1
711
91.7

Table 2: Microbial Degradation of this compound Octanoate

MicroorganismDegradation RateTime
Lysinibacillus boronitolerans MLH-3197%7 days
Bacillus cereus MLH-6175%7 days

Experimental Protocols

Protocol 1: Accelerated Stability Study of an this compound Formulation

Objective: To assess the stability of an this compound formulation under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Place the this compound formulation in its final commercial packaging. Prepare a control sample stored under recommended conditions (e.g., 25°C/60% RH).

  • Storage Conditions: Store the test samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Withdraw samples for analysis at specified time intervals, for example, 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for color change, phase separation, or crystallization.

    • Assay of Active Ingredient: Quantify the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 2).

    • Degradation Products: Identify and quantify any significant degradation products.

  • Data Evaluation: Compare the results from the accelerated study with the control sample. A significant change is typically defined as a 5% decrease in the initial assay of the active ingredient.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies: To generate degradation products, subject this compound to stress conditions:

    • Acid Hydrolysis: Reflux in 0.1 M HCl.

    • Base Hydrolysis: Reflux in 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Photodegradation: Expose a solution of this compound to UV light.

    • Thermal Degradation: Heat the solid compound.

  • Chromatographic Conditions Development:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm).

    • Temperature: Maintain a constant column temperature (e.g., 30°C).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

Ioxynil_Degradation_Pathways This compound This compound Photodegradation_Product Monohalogenated dihydroxybenzonitrile This compound->Photodegradation_Product Sunlight/UV Amide_Metabolite 3,5-diiodo-4-hydroxybenzamide This compound->Amide_Metabolite Microbial Degradation (Nitrile Hydratase) Ioxynil_Octanoate This compound Octanoate Ioxynil_Octanoate->this compound Hydrolysis Acid_Metabolite 3,5-diiodo-4-hydroxybenzoic acid Amide_Metabolite->Acid_Metabolite Microbial Degradation (Amidase)

This compound Degradation Pathways

Accelerated_Stability_Workflow Start Start: this compound Formulation Storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) Start->Storage Sampling Sample at Time Points (0, 1, 3, 6 months) Storage->Sampling Analysis Analyze Samples: - Appearance - Assay (HPLC) - Degradation Products Sampling->Analysis Evaluation Evaluate Data for Significant Change Analysis->Evaluation Stable Stable Evaluation->Stable No Unstable Unstable Evaluation->Unstable Yes End End: Determine Shelf Life Stable->End Unstable->End

Accelerated Stability Study Workflow

HPLC_Troubleshooting_Logic Problem HPLC Issue Observed (e.g., Peak Tailing) Check_Column Check Column: - Age and type - High purity silica? Problem->Check_Column Change_Column Action: Use a new, high-purity C18 column Check_Column->Change_Column Issue Found Check_Mobile_Phase Check Mobile Phase: - pH - Composition Check_Column->Check_Mobile_Phase No Issue Resolved Problem Resolved Change_Column->Resolved Adjust_pH Action: Lower mobile phase pH (e.g., to ~3) Check_Mobile_Phase->Adjust_pH pH Issue Adjust_Composition Action: Optimize organic/ aqueous ratio Check_Mobile_Phase->Adjust_Composition Composition Issue Adjust_pH->Resolved Adjust_Composition->Resolved

HPLC Troubleshooting Logic for Peak Tailing

References

Technical Support Center: Overcoming the Limited Translocation of Ioxynil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Ioxynil. The information provided aims to address common challenges related to its limited translocation within plant tissues and offer potential solutions and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: Why is the translocation of this compound limited in plants?

This compound is primarily a contact herbicide, meaning its primary mode of action is at the site of application with minimal movement throughout the plant.[1] This limited translocation is attributed to several factors:

  • Physicochemical Properties: this compound's chemical structure may not be optimal for long-distance transport via the plant's vascular systems (xylem and phloem).

  • Rapid Action: It acts quickly to inhibit photosynthesis, which can damage plant tissues at the application site, further impeding translocation.[1]

  • Metabolism: Plants can metabolize this compound into less mobile or inactive compounds.

Q2: What are the typical symptoms of this compound application, and how do they relate to its limited movement?

Symptoms of this compound application, such as chlorosis (yellowing) and necrosis (tissue death), typically appear on the treated leaves within a few hours to days.[1] The localized nature of these symptoms is a direct consequence of its limited translocation. While some minor chlorosis might appear on untreated parts, it is unlikely to be lethal to the entire plant, as the herbicide does not effectively reach and accumulate in remote tissues like roots or new growth.[1]

Q3: Can the formulation of this compound affect its translocation?

Yes, the formulation plays a crucial role. This compound is often formulated as an octanoate ester to improve its stability and uptake into the plant.[2] While this enhances its initial penetration through the waxy leaf cuticle, it does not inherently guarantee long-distance translocation. The addition of various adjuvants to the spray solution is a key strategy to further enhance uptake and potentially improve movement within the plant.

Q4: What are adjuvants, and how can they help overcome the limited translocation of this compound?

Adjuvants are substances added to a herbicide formulation or spray tank to improve its effectiveness. They can address the limited translocation of this compound in several ways:

  • Surfactants (Non-ionic, Organosilicone): Reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface. This increased contact area can enhance initial uptake.

  • Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These oil-based adjuvants can help dissolve the waxy cuticle of the leaf, facilitating the entry of the herbicide into the plant tissue. MSOs are generally considered more aggressive in this regard than COCs.

  • Ammonium Fertilizers (e.g., Ammonium Sulfate - AMS): Can enhance herbicide absorption, particularly in certain weed species, and can help overcome antagonism from hard water.

Troubleshooting Guides

Issue 1: Poor weed control despite thorough spray coverage.

Possible Cause Troubleshooting Step
Suboptimal Adjuvant Selection The chosen adjuvant may not be effective for the target weed species or environmental conditions.
Recommendation: Experiment with different types of adjuvants. Organosilicone-based adjuvants have shown significant potential in enhancing the uptake and translocation of foliar-applied substances. Consider a tank mix with a methylated seed oil (MSO) for weeds with a thick, waxy cuticle.
Weed Growth Stage Larger, more mature weeds are generally more tolerant to herbicides.
Recommendation: Apply this compound to young, actively growing weeds for optimal efficacy.
Environmental Conditions Hot, dry conditions can lead to thicker leaf cuticles, reducing herbicide absorption. Rain shortly after application can wash the product off the leaves.
Recommendation: Apply during periods of high humidity and moderate temperatures to enhance absorption. Ensure a sufficient rain-free period after application as specified by the product label.

Issue 2: Inconsistent results across different plant species.

Possible Cause Troubleshooting Step
Differential Metabolism Plant species vary in their ability to metabolize and detoxify herbicides.
Recommendation: Consult literature for studies on this compound metabolism in your target species. Consider that some species may rapidly break down the active ingredient.
Leaf Morphology The physical characteristics of the leaf surface (e.g., waxiness, hairiness) can significantly impact spray retention and herbicide uptake.
Recommendation: Adjust your adjuvant strategy based on the leaf characteristics of the target species. For example, a sticker adjuvant may be beneficial for hairy leaves to improve droplet retention.

Quantitative Data Summary

Direct quantitative data on this compound translocation is limited in publicly available literature. However, data from analogous studies on a chemically similar herbicide (Bromoxynil) and on the translocation of iodine with adjuvants can provide valuable insights.

Table 1: Efficacy of Tolpyralate + Bromoxynil with Various Adjuvants on Common Ragweed (8 Weeks After Application)

AdjuvantControl (%)
No Adjuvant75
MSO Concentrate®88
Merge®88
Agral® 9083
Assist® Oil Concentrate82
Carrier®80
LI 700®80

Data adapted from a study on the enhancement of tolpyralate + bromoxynil efficacy. While not solely this compound, this demonstrates the potential for MSO-based adjuvants to significantly improve performance.

Table 2: Impact of Adjuvants on Grain Iodine Concentration in Wheat Following Foliar Application

TreatmentGrain Iodine Concentration (µg/kg)
Water Control51
KIO₃ Control231
KIO₃ + Pulse® (Organosilicon)1269
KIO₃ + Synerterol® Horti Oil450
KIO₃ + Other Non-ionic SurfactantsNo significant increase over KIO₃ control

This study on iodine biofortification highlights the dramatic increase in translocation to the grain achieved with an organosilicon-based adjuvant, suggesting a promising avenue for enhancing the systemic movement of other foliar-applied substances like this compound.

Experimental Protocols

Protocol 1: Excised Leaf Assay to Quantify this compound Uptake

This protocol allows for the rapid assessment of this compound absorption through the leaf cuticle, isolating it from the complexities of whole-plant translocation.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-Ioxynil)

  • Target plant species

  • Micro-syringe

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Washing solution (e.g., water:acetone mix)

Methodology:

  • Grow target plants to a suitable, uniform growth stage.

  • Excise healthy, fully expanded leaves.

  • Using a micro-syringe, apply a known amount of radiolabeled this compound solution to a specific area on the adaxial (upper) surface of the leaf.

  • Incubate the leaves for various time points (e.g., 1, 6, 24, 48 hours) under controlled conditions (light, temperature, humidity).

  • At each time point, thoroughly wash the treated leaf surface with the washing solution to remove unabsorbed this compound. Collect the wash solution in a scintillation vial.

  • Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter. This represents the amount of this compound that was not absorbed.

  • Calculate the amount of absorbed this compound by subtracting the unabsorbed amount from the total amount applied.

  • Express uptake as a percentage of the total applied radioactivity.

Protocol 2: Whole-Plant Autoradiography to Visualize this compound Translocation

This method provides a qualitative visualization of this compound movement (or lack thereof) from the application site to other parts of the plant.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-Ioxynil)

  • Target plant species

  • Micro-syringe

  • Plant press

  • X-ray film or phosphor imager

Methodology:

  • Grow target plants to a suitable stage.

  • Apply a known amount of radiolabeled this compound to a specific leaf (the "source" leaf).

  • Allow the plant to grow for a set period (e.g., 24, 48, 72 hours) under controlled conditions.

  • Carefully harvest the entire plant, including the roots.

  • Gently wash the roots to remove any soil or growing medium.

  • Arrange the plant on a sheet of paper and press it flat using a plant press. Dry the pressed plant.

  • Place the dried, pressed plant in direct contact with X-ray film or a phosphor imager screen in a light-proof cassette.

  • Expose for a duration determined by the amount of radioactivity applied.

  • Develop the film or scan the screen to visualize the distribution of the radiolabeled this compound. Darker areas indicate higher concentrations of the herbicide.

Signaling Pathways and Logical Relationships

Plant Defense and Xenobiotic Transport

The limited translocation of this compound is not just a passive process. Plants possess active mechanisms to recognize and respond to foreign compounds (xenobiotics), which can influence the fate of herbicides.

Diagram 1: Generalized Xenobiotic Detoxification Pathway

Xenobiotic_Detoxification Xenobiotic This compound (External) Uptake Uptake Xenobiotic->Uptake Phase1 Phase I (Modification) e.g., Oxidation, Reduction Uptake->Phase1 Entry into cell Phase2 Phase II (Conjugation) e.g., Glutathione, Sugars Phase1->Phase2 Increased reactivity and water solubility Phase3 Phase III (Compartmentation/ Efflux) Phase2->Phase3 Detoxified conjugate Vacuole Vacuolar Sequestration Phase3->Vacuole Apoplast Apoplastic Sequestration Phase3->Apoplast Efflux Efflux out of cell (ABC Transporters) Phase3->Efflux

Caption: Generalized pathway of xenobiotic (e.g., this compound) detoxification in a plant cell.

This pathway illustrates how a plant might actively limit the systemic movement of this compound. After uptake, the plant's metabolic machinery can modify (Phase I) and then conjugate (Phase II) the this compound molecule, making it more water-soluble and generally less toxic. In Phase III, these conjugated forms can be actively transported and sequestered in the vacuole or cell wall (apoplast), or even pumped out of the cell by transporters like ATP-binding cassette (ABC) transporters . This active sequestration and potential efflux would contribute to the observed limited translocation.

Diagram 2: Experimental Workflow for Assessing Adjuvant Efficacy

Adjuvant_Efficacy_Workflow start Define Research Question: Improve this compound Translocation select_adjuvants Select Adjuvants for Testing (e.g., NIS, MSO, Organosilicone) start->select_adjuvants prep_solutions Prepare Spray Solutions: This compound +/- Adjuvants (with ¹⁴C-Ioxynil for tracking) select_adjuvants->prep_solutions treat_plants Treat Plants (Uniform growth stage) prep_solutions->treat_plants assess_uptake Assess Uptake (Excised Leaf Assay) treat_plants->assess_uptake assess_translocation Assess Translocation (Whole-Plant Autoradiography) treat_plants->assess_translocation quantify_translocation Quantify Translocation (Tissue Combustion & LSC) treat_plants->quantify_translocation analyze_data Analyze and Compare Data assess_uptake->analyze_data assess_translocation->analyze_data quantify_translocation->analyze_data conclusion Draw Conclusions on Adjuvant Efficacy analyze_data->conclusion

Caption: Logical workflow for experimentally evaluating the effect of adjuvants on this compound translocation.

The Role of Plant Hormones

Plant hormone signaling pathways, such as those involving auxin , can be interconnected with xenobiotic responses. While direct evidence for this compound's effect on specific hormone signaling is scarce, it is plausible that the stress induced by this compound application could trigger hormonal responses that influence the expression of detoxification enzymes and transporters, thereby affecting its own translocation. For instance, auxin is known to regulate the expression of certain ABC transporters. Future research could explore how this compound application modulates auxin signaling and whether this has a downstream effect on its mobility.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of Ioxynil and Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Ioxynil and Bromoxynil, two structurally related nitrile herbicides. The information presented is supported by experimental data to assist researchers in understanding their mechanisms of action and comparative efficacy.

Introduction

This compound and Bromoxynil are selective, post-emergence contact herbicides predominantly used for the control of broadleaf weeds in cereal crops and other agricultural settings.[1][2] Both belong to the hydroxybenzonitrile chemical class and share a similar mode of action, primarily the inhibition of photosynthesis.[1][2] Their structural difference lies in the halogen substituents on the benzene ring: this compound contains iodine, while Bromoxynil contains bromine. This seemingly minor structural variance influences their herbicidal potency and spectrum of activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Bromoxynil is presented in Table 1.

PropertyThis compoundBromoxynil
Chemical Formula C₇H₃I₂NOC₇H₃Br₂NO
Molar Mass 370.91 g/mol 276.91 g/mol
Appearance Colorless crystalline solidColorless solid
Melting Point 212-213 °C194-195 °C

Mechanism of Action

Both this compound and Bromoxynil exert their primary herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII).[1] They achieve this by binding to the D1 protein in the PSII complex, thereby blocking the electron transport chain. This disruption halts the production of ATP and NADPH, essential energy carriers for plant growth, leading to rapid chlorosis and necrosis of susceptible plant tissues.

In addition to their primary mode of action, both herbicides are known to act as uncouplers of oxidative phosphorylation in plant mitochondria. This secondary action further disrupts the plant's energy metabolism. This compound has been reported to be a more potent uncoupling agent than Bromoxynil.

G cluster_0 Photosystem II (PSII) Inhibition cluster_1 Oxidative Phosphorylation Uncoupling Light Light PSII PSII Light->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Plant_Growth Plant Growth ATP_NADPH_Production->Plant_Growth Ioxynil_Bromoxynil This compound / Bromoxynil Ioxynil_Bromoxynil->Electron_Transport_Chain Mitochondrion Mitochondrion Proton_Gradient Proton Gradient Mitochondrion->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Ioxynil_Bromoxynil_Uncoupling This compound / Bromoxynil Ioxynil_Bromoxynil_Uncoupling->Proton_Gradient Dissipates

Diagram 1: Dual mechanism of action of this compound and Bromoxynil.

Comparative Herbicidal Efficacy

Experimental data indicates that while both herbicides are effective against a similar spectrum of broadleaf weeds, this compound generally exhibits greater herbicidal activity than Bromoxynil. This enhanced efficacy is particularly notable against certain weed species.

Weed SpeciesThis compound EfficacyBromoxynil EfficacyReference
Blackberry Nightshade (Solanum nigrum)100% control (as part of industry standard)91% control (as bromoxynil butyrate)
Polygonum convolvulus (Black-bindweed)More activeLess active
Stellaria media (Common Chickweed)More activeLess active
Sinapis arvensis (Charlock)Generally good controlEffective, often used in combination with 2,4-D for high efficacy (>98%)

Note: Efficacy can be influenced by the formulation (e.g., esters), application rate, environmental conditions, and the growth stage of the weeds.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for assessing the herbicidal efficacy of this compound and Bromoxynil in a controlled greenhouse environment.

Objective: To determine the dose-response relationship and compare the efficacy of this compound and Bromoxynil on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Sinapis arvensis, Stellaria media)

  • This compound and Bromoxynil analytical standards and commercial formulations

  • Pots (10 cm diameter) filled with a standardized potting medium

  • Controlled environment greenhouse or growth chamber

  • Laboratory-grade cabinet sprayer

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Plant Cultivation: Sow a predetermined number of seeds of the target weed species in each pot. Grow the plants in a greenhouse under controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Prepare a series of herbicide concentrations for both this compound and Bromoxynil. Apply the herbicides at the 2-4 true leaf stage of the weeds using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control group.

  • Data Collection: Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (0% = no effect, 100% = complete plant death). At 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.

  • Data Analysis: Calculate the percentage of growth reduction relative to the untreated control. Use this data to perform a dose-response analysis and determine the EC₅₀ (effective concentration causing 50% response) or GR₅₀ (dose causing 50% growth reduction) values for each herbicide and weed species.

G Start Start Seed_Sowing Sow weed seeds in pots Start->Seed_Sowing Germination_Growth Germinate and grow plants to 2-4 leaf stage Seed_Sowing->Germination_Growth Herbicide_Application Apply herbicides with a calibrated sprayer Germination_Growth->Herbicide_Application Herbicide_Preparation Prepare serial dilutions of this compound & Bromoxynil Herbicide_Preparation->Herbicide_Application Incubation Incubate in greenhouse for 21 days Herbicide_Application->Incubation Visual_Assessment Visually assess plant injury Incubation->Visual_Assessment 7, 14, 21 DAT Biomass_Measurement Harvest and measure biomass Incubation->Biomass_Measurement 21 DAT Data_Analysis Calculate GR50/EC50 values Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental workflow for a greenhouse bioassay.
Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence

This method provides a rapid and non-invasive way to quantify the inhibitory effect of this compound and Bromoxynil on PSII.

Objective: To measure the inhibition of PSII electron transport by this compound and Bromoxynil.

Materials:

  • Leaf discs from a susceptible plant species (e.g., spinach, pea)

  • Solutions of this compound and Bromoxynil at various concentrations

  • A pulse-amplitude-modulated (PAM) chlorophyll fluorometer

  • Dark adaptation clips

Procedure:

  • Sample Preparation: Excise leaf discs and incubate them in the different herbicide solutions for a specified period.

  • Dark Adaptation: Dark-adapt the leaf discs for at least 20-30 minutes.

  • Fluorescence Measurement: Measure the chlorophyll fluorescence parameters using the PAM fluorometer. Key parameters include Fv/Fm (maximum quantum yield of PSII) and Y(II) (effective quantum yield of PSII).

  • Data Analysis: A decrease in Fv/Fm and Y(II) indicates inhibition of PSII. Plot the percentage of inhibition against the herbicide concentration to determine the I₅₀ (concentration causing 50% inhibition) for each compound.

Conclusion

Both this compound and Bromoxynil are effective post-emergence herbicides for the control of broadleaf weeds, sharing a primary mechanism of action through the inhibition of Photosystem II. However, experimental evidence suggests that this compound generally possesses a higher intrinsic herbicidal activity against several key weed species compared to Bromoxynil. Their dual action as uncouplers of oxidative phosphorylation further contributes to their phytotoxicity. The choice between these two herbicides may depend on the target weed spectrum, crop safety considerations, and formulation characteristics. The provided experimental protocols offer a framework for further comparative studies to elucidate more subtle differences in their herbicidal profiles.

References

A Comparative Analysis of Ioxynil and 2,4-D for Effective Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy and application of two prominent herbicides.

In the ongoing effort to optimize crop yields and ensure food security, effective weed management remains a critical component of modern agriculture. Among the arsenal of available herbicides, Ioxynil and 2,4-D have long been staples for the selective control of broadleaf weeds in various cereal crops. This guide provides a detailed comparison of the efficacy of these two active ingredients, supported by experimental data, to aid researchers, scientists, and crop protection professionals in making informed decisions for sustainable weed control strategies.

At a Glance: this compound vs. 2,4-D

FeatureThis compound2,4-D (2,4-Dichlorophenoxyacetic acid)
Herbicide Group Group 6 (WSSA) / C3 (HRAC)Group 4 (WSSA) / O (HRAC)
Mode of Action Photosystem II inhibitor[1]Synthetic auxin[2][3][4]
Primary Target Broadleaf weeds[1]Broadleaf weeds
Translocation Primarily contact, with limited translocationSystemic, translocated to meristems
Symptomology Rapid chlorosis and necrosisUncontrolled growth, stem twisting, leaf cupping
Selectivity Generally safe for young cereal cropsSelective for monocots (grasses) over dicots (broadleaf weeds)

Efficacy Comparison: Experimental Data

The following data is derived from a field study comparing the efficacy of various post-emergence herbicides for broadleaf weed control in wheat. For the purpose of this comparison, data for Bromoxynil, a closely related hydroxybenzonitrile herbicide with the same mode of action as this compound, is used as a proxy.

Table 1: Comparative Efficacy on Key Broadleaf Weeds in Wheat (% Control)

HerbicideApplication RateHenbit (Lamium amplexicaule)Common Chickweed (Stellaria media)
2,4-D 1 pt/A30 - 73%13 - 48%
Bromoxynil *1.5 pt/Aup to 68%-

Note: Bromoxynil data is presented as a proxy for this compound due to their similar chemical nature and mode of action.

Table 2: Impact on Wheat Yield (Bushels per Acre)

TreatmentPrincetonFulton Co.Warren Co.
Nontreated Check 97.595.280.8
2,4-D 97.297.182.3
Bromoxynil *99.493.386.8

Note: Bromoxynil data is presented as a proxy for this compound.

Experimental Protocols

The data presented above was generated from a field study conducted at four locations with the following methodology:

  • Experimental Design: A randomized complete block design with four replications was utilized.

  • Crop: Pioneer 2552 wheat was planted at all locations.

  • Herbicide Application: Treatments were applied using a CO2 back-pack sprayer. The spray volume was 20 gallons per acre (GPA) at one site and 26 GPA at the other three.

  • Weed Stage: Weeds were in the 2-4 inch diameter stage at the time of application.

  • Data Collection: Weed control was visually rated on a scale of 0 (no control) to 100 (complete death) in mid-April. Wheat was harvested with a plot combine, and grain yields were recorded.

  • Treatments:

    • 2,4-D 4 EC at 1 pt/A

    • Buctril (bromoxynil) 2 EC at 1.5 pt/A

    • Other herbicides (Aim, Clarity, Harmony Extra, Sencor)

    • Nontreated check

Mode of Action Signaling Pathways

The fundamental difference in the efficacy of this compound and 2,4-D lies in their distinct modes of action at the cellular level.

Signaling Pathway Overview cluster_this compound This compound (PSII Inhibitor) cluster_24D 2,4-D (Synthetic Auxin) This compound This compound PSII Photosystem II This compound->PSII Binds to D1 protein ElectronTransport Electron Transport Chain PSII->ElectronTransport Inhibits ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Blocks Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Stops PlantDeath_I Plant Death Photosynthesis->PlantDeath_I Leads to Two4D 2,4-D AuxinReceptors Auxin Receptors Two4D->AuxinReceptors Mimics natural auxin (IAA) GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth Leads to PlantDeath_24D Plant Death UncontrolledGrowth->PlantDeath_24D Results in

Figure 1: Simplified signaling pathways of this compound and 2,4-D.

Experimental Workflow for Herbicide Efficacy Evaluation

A standardized workflow is crucial for obtaining reliable and comparable data in herbicide efficacy trials. The following diagram illustrates a typical experimental process.

Experimental Workflow for Herbicide Efficacy Trials SiteSelection Site Selection & Preparation PlotDesign Experimental Plot Design (e.g., RCBD) SiteSelection->PlotDesign Planting Crop Planting PlotDesign->Planting HerbicideApplication Herbicide Application (Post-emergence) Planting->HerbicideApplication DataCollection3 Yield Data Collection (Harvest) Planting->DataCollection3 DataCollection1 Weed Control Assessment (Visual Rating) HerbicideApplication->DataCollection1 DataCollection2 Crop Injury Assessment HerbicideApplication->DataCollection2 DataAnalysis Statistical Analysis DataCollection1->DataAnalysis DataCollection2->DataAnalysis DataCollection3->DataAnalysis

Figure 2: A typical workflow for conducting herbicide efficacy trials.

Discussion and Conclusion

Based on the available data, both this compound (represented by bromoxynil) and 2,4-D demonstrate efficacy in controlling certain broadleaf weeds in wheat. The choice between the two herbicides may depend on the specific weed spectrum present in the field. For instance, in the cited study, bromoxynil showed slightly better control of henbit compared to the range observed for 2,4-D. Conversely, 2,4-D has a broader documented spectrum of control against many other broadleaf weeds.

In terms of crop safety, both herbicides exhibited good tolerance in wheat at the tested rates, with minimal to no injury reported. The impact on yield was variable and location-dependent, with no consistent significant advantage of one herbicide over the other compared to the nontreated check.

It is important for researchers and agricultural professionals to consider the specific weed pressures, crop growth stage, and environmental conditions when selecting a herbicide. Furthermore, to mitigate the development of herbicide-resistant weeds, it is crucial to rotate herbicide modes of action and integrate other weed management strategies.

This guide provides a foundational comparison based on available experimental data. Further head-to-head trials directly comparing this compound and 2,4-D across a wider range of weed species and environmental conditions would be beneficial for a more comprehensive understanding of their relative performance.

References

Validating the Inhibitory Mechanism of Ioxynil Across Different Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory mechanism of Ioxynil, a potent nitrile herbicide, with other well-known Photosystem II (PSII) inhibitors. Through a compilation of experimental data, detailed protocols, and visual representations of the affected signaling pathways, this document aims to offer a comprehensive resource for validating and understanding the action of this compound across various plant species.

Data Presentation: Comparative Inhibitory Effects of PSII Herbicides

The inhibitory efficacy of herbicides is commonly quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available IC50/EC50 values for this compound and two other widely studied PSII inhibitors, Atrazine and Diuron, in different plant species. These values were primarily determined using chlorophyll fluorescence analysis, a sensitive and non-invasive method to assess photosynthetic efficiency.

HerbicidePlant SpeciesIC50 / EC50 (µg/L)Measurement Endpoint
This compound Lemna minorNot available-
Zea mays (Maize)Not available-
Triticum aestivum (Wheat)Not available-
Atrazine Lemna minor80 - 1280Relative Growth Rate
Zea mays (Maize)TolerantNot specified
Triticum aestivum (Wheat)Not available-
Diuron Lemna minor52.2 - 59.2Frond Number[1]
Lemna gibba52.2Frond Number[1]
Zea mays (Maize)Not available-
Triticum aestivum (Wheat)Not available-

Note: The lack of directly comparable IC50 values for this compound across these specific species highlights a gap in the publicly available literature and underscores the importance of conducting standardized comparative studies. The provided data for Atrazine and Diuron serve as a benchmark for the expected range of inhibitory concentrations for PSII herbicides.

Experimental Protocols

Validating the inhibitory mechanism of this compound and other PSII-targeting herbicides relies on robust experimental methodologies. The following protocols provide a detailed framework for key experiments.

Protocol 1: Determination of Herbicide Inhibition using Chlorophyll a Fluorescence

This protocol details the measurement of chlorophyll fluorescence to assess the impact of herbicides on Photosystem II activity.

1. Plant Material and Treatment:

  • Grow healthy, uniform plants of the target species (e.g., Lemna minor, maize, or wheat seedlings) under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).
  • For aquatic plants like Lemna minor, expose them to a series of herbicide concentrations in their growth medium.
  • For terrestrial plants, apply the herbicide as a foliar spray or through the nutrient solution. Include a control group treated with a solvent-only solution.

2. Dark Adaptation:

  • Before measurement, dark-adapt the plant leaves for a minimum of 30 minutes. This ensures that all reaction centers of PSII are open and ready for photochemical activity.

3. Measurement using a Pulse Amplitude Modulated (PAM) Fluorometer:

  • Use a PAM fluorometer (e.g., HandyPEA) to measure the chlorophyll fluorescence induction curve, also known as the Kautsky curve or OJIP transient.
  • Place the fluorometer's probe on the adaxial surface of a fully developed leaf.
  • Apply a saturating pulse of light (typically >3000 µmol m⁻² s⁻¹) to the dark-adapted leaf.

4. Data Acquisition and Analysis:

  • The fluorometer will record the fluorescence signal over time, generating the OJIP curve. The key points on this curve are:
  • O (F₀): Minimal fluorescence, when all PSII reaction centers are open.
  • J (Fⱼ): Intermediate fluorescence level.
  • I (Fᵢ): Another intermediate fluorescence level.
  • P (Fₘ): Maximal fluorescence, when all PSII reaction centers are closed.
  • From these points, several parameters can be calculated to assess PSII efficiency:
  • Maximum quantum yield of PSII (Fᵥ/Fₘ): Calculated as (Fₘ - F₀) / Fₘ. A decrease in this value indicates stress on PSII.
  • Performance Index (PI_ABS): A comprehensive parameter that reflects the overall vitality of the photosynthetic apparatus.
  • Area above the fluorescence curve (Sₘ): Represents the energy required to close all reaction centers.

5. IC50 Determination:

  • Plot the percentage inhibition of a chosen parameter (e.g., Fᵥ/Fₘ or PI_ABS) against the logarithm of the herbicide concentration.
  • Use a non-linear regression model to fit the data and calculate the IC50 value.

Protocol 2: Analysis of Antioxidant Gene Expression using Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify the expression of genes encoding antioxidant enzymes in response to herbicide-induced oxidative stress.

1. Plant Treatment and Sample Collection:

  • Treat plants with a specific concentration of this compound (e.g., the IC50 value determined from the fluorescence assay) for a defined period (e.g., 24, 48, 72 hours). Include a control group.
  • Harvest leaf tissue at different time points, immediately freeze it in liquid nitrogen, and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen leaf tissue using a suitable RNA extraction kit or protocol (e.g., Trizol method).
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design and Validation:

  • Design gene-specific primers for the target antioxidant genes (e.g., Catalase - CAT, Superoxide Dismutase - SOD, Ascorbate Peroxidase - APX, Glutathione S-Transferase - GST, Glutathione Peroxidase - GPX) and a stable reference gene (e.g., Actin or Ubiquitin).
  • Validate the primer efficiency through a standard curve analysis.

4. Real-Time Quantitative PCR (RT-qPCR):

  • Perform RT-qPCR using a SYBR Green-based master mix. The reaction mixture should include the cDNA template, forward and reverse primers, and the master mix.
  • Run the PCR on a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in the control and treated samples.
  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
  • Analyze the statistical significance of the changes in gene expression between the control and treated groups.

Mandatory Visualizations

Inhibitory Mechanism of this compound at Photosystem II

The following diagram illustrates the primary mode of action of this compound, which involves the blockage of the electron transport chain within Photosystem II.

Ioxynil_Mechanism cluster_PSII Photosystem II (PSII) cluster_ETC To Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site QA->QB_site e- PQ_pool Plastoquinone (PQ) Pool QB_site->PQ_pool e- Blocked ETC_downstream ... This compound This compound This compound->QB_site Binds to D1 protein

This compound blocks the electron flow at the QB binding site in PSII.
Experimental Workflow for Validating this compound's Inhibitory Mechanism

This workflow diagram outlines the key steps involved in a typical study to validate the inhibitory effects of this compound on plant photosynthesis and the subsequent cellular responses.

Experimental_Workflow cluster_treatment Plant Treatment cluster_photosynthesis Photosynthesis Analysis cluster_molecular Molecular Analysis Plant_Culture 1. Plant Culture (e.g., Lemna minor, Maize, Wheat) Herbicide_Application 2. Herbicide Application (this compound, Atrazine, Diuron at various concentrations) Plant_Culture->Herbicide_Application Dark_Adaptation 3. Dark Adaptation (30 minutes) Herbicide_Application->Dark_Adaptation Sample_Collection 7. Sample Collection (Leaf Tissue) Herbicide_Application->Sample_Collection Chlorophyll_Fluorescence 4. Chlorophyll Fluorescence Measurement (PAM Fluorometry) Dark_Adaptation->Chlorophyll_Fluorescence Data_Analysis_PSII 5. Data Analysis (Fv/Fm, PI_ABS) Chlorophyll_Fluorescence->Data_Analysis_PSII IC50_Determination 6. IC50 Determination Data_Analysis_PSII->IC50_Determination RNA_Extraction 8. RNA Extraction Sample_Collection->RNA_Extraction RT_qPCR 9. RT-qPCR for Antioxidant Genes (CAT, SOD, APX, GST, GPX) RNA_Extraction->RT_qPCR Gene_Expression_Analysis 10. Relative Gene Expression Analysis RT_qPCR->Gene_Expression_Analysis

Workflow for assessing this compound's impact on photosynthesis and gene expression.
Signaling Pathway of this compound-Induced Oxidative Stress

The inhibition of the photosynthetic electron transport chain by this compound leads to the overproduction of Reactive Oxygen Species (ROS), which act as signaling molecules, triggering a cascade of downstream responses aimed at mitigating cellular damage.

Oxidative_Stress_Pathway This compound This compound PSII_Inhibition Photosystem II Inhibition This compound->PSII_Inhibition ROS_Production Increased Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) PSII_Inhibition->ROS_Production MAPK_Cascade MAP Kinase Cascade Activation (e.g., MPK3, MPK6) ROS_Production->MAPK_Cascade Cellular_Response Cellular Stress Response and Defense ROS_Production->Cellular_Response Oxidative Damage WRKY_TF Activation of Transcription Factors (e.g., WRKYs) MAPK_Cascade->WRKY_TF Antioxidant_Genes Upregulation of Antioxidant Genes (CAT, SOD, APX, GST, GPX) WRKY_TF->Antioxidant_Genes Antioxidant_Genes->Cellular_Response

This compound-induced ROS production activates downstream defense signaling pathways.

References

A Comparative Analysis of Ioxynil and Other Selective Nitrile Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the performance, mechanisms, and experimental evaluation of Ioxynil, Bromoxynil, and Dichlobenil.

Introduction

Selective nitrile herbicides are a critical tool in modern agriculture for the management of broadleaf weeds in a variety of crops. Among these, this compound has been a prominent post-emergent herbicide, valued for its contact activity and efficacy. This guide provides a detailed comparative study of this compound and two other notable nitrile herbicides: bromoxynil, which shares a similar mode of action, and dichlobenil, which offers a distinct mechanism for weed control. This publication is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and mechanistic insights to facilitate further research and application.

Herbicide Profiles and Mechanisms of Action

This compound and bromoxynil belong to the hydroxybenzonitrile chemical class and are potent inhibitors of photosynthesis.[1] Their primary mode of action is the disruption of photosynthetic electron transport at photosystem II (PSII). They achieve this by binding to the D1 protein of the PSII complex, thereby blocking the electron flow to the plastoquinone (PQ) pool. This inhibition leads to a rapid buildup of highly reactive molecules, causing lipid and protein membrane destruction, which manifests as chlorosis and necrosis in susceptible plants.

In contrast, dichlobenil is a member of the benzonitrile class and acts as a cellulose biosynthesis inhibitor. Its mechanism involves the disruption of the formation of cellulose synthase (CESA) complexes at the plasma membrane. This leads to an accumulation of non-motile CESA subunits and a subsequent halt in cell wall construction, ultimately inhibiting plant growth and development.

Comparative Efficacy on Broadleaf Weeds

The efficacy of these herbicides varies depending on the weed species, growth stage, and environmental conditions. The following tables summarize available dose-response data (GR₅₀ values, the herbicide concentration required to cause a 50% reduction in plant growth) for key broadleaf weeds.

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)Reference
Amaranthus retroflexus (Redroot Pigweed)This compoundData not available
BromoxynilData not available
DichlobenilData not available
Chenopodium album (Common Lambsquarters)This compoundData not available
BromoxynilData not available
DichlobenilData not available
Various Broadleaf WeedsBromoxynil + MCPASee study for details

Crop Selectivity and Phytotoxicity

A crucial aspect of selective herbicides is their safety for the intended crops. This compound and bromoxynil are known for their selectivity in cereal crops (wheat, barley) and onions. However, crop injury can occur under certain conditions, such as specific crop growth stages or environmental stressors. Dichlobenil is primarily used in woody ornamentals, fruit orchards, and non-cropland areas due to its potential for phytotoxicity in many annual crops.

CropHerbicidePhytotoxicity ObservationsReference
Onion (Allium cepa)This compoundCan cause transient scorch or wilting, especially on young plants, but subsequent growth and yield are generally unaffected.
BromoxynilOnions are more sensitive to bromoxynil than garlic. Injury can be minimized by applying when the crop has at least two true leaves and a thick wax cuticle.
DichlobenilNot typically used on onions due to high potential for injury.
Wheat (Triticum aestivum)This compoundGenerally well-tolerated.
BromoxynilGenerally well-tolerated.
DichlobenilNot used in wheat production.
Fruit Trees DichlobenilCan cause interveinal chlorosis and brown, tattered leaf margins at higher rates or with repeated use.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments.

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicidal efficacy (e.g., GR₅₀ or LD₅₀) on target weed species.

1. Plant Preparation:

  • Grow target weed species from seed in pots containing a standardized soil mix.

  • Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

  • Treat plants at a consistent growth stage (e.g., 2-4 true leaves).

2. Herbicide Application:

  • Prepare a series of herbicide concentrations (doses). A logarithmic series is often used to cover a wide range of responses.

  • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group.

3. Data Collection:

  • After a set period (e.g., 14-21 days), visually assess plant injury using a rating scale (see below).

  • Harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

4. Data Analysis:

  • Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control.

  • Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ or LD₅₀ values.

Visual Assessment of Crop Injury

A standardized method for visually assessing phytotoxicity is essential for evaluating crop safety.

1. Rating Scale:

  • Use a 0 to 100% scale, where 0% represents no visible injury and 100% represents complete plant death.

  • Intermediate ratings should be based on specific symptoms such as chlorosis, necrosis, stunting, and malformation.

2. Assessment Timing:

  • Conduct visual assessments at multiple time points after herbicide application (e.g., 3, 7, 14, and 21 days) to capture the progression of symptoms.

3. Standardization:

  • To minimize subjectivity, assessments should be conducted by the same trained individual(s) under consistent lighting conditions. Digital image analysis can also be employed for a more objective assessment.

Chlorophyll Fluorescence Assay for Photosystem II Inhibition

This assay provides a rapid and non-invasive method to quantify the inhibition of PSII by herbicides like this compound and bromoxynil.

1. Plant Material and Treatment:

  • Use leaf discs or intact leaves from the target plant species.

  • Incubate the plant material in solutions containing different concentrations of the herbicide.

2. Dark Adaptation:

  • Dark-adapt the samples for a minimum of 30 minutes before measurement to ensure all reaction centers are open.

3. Measurement:

  • Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

  • Key parameters to measure include:

    • F₀: Minimum fluorescence (all reaction centers open).

    • Fₘ: Maximum fluorescence (all reaction centers closed).

    • Fᵥ/Fₘ: Maximum quantum yield of PSII photochemistry (a measure of PSII efficiency), calculated as (Fₘ - F₀) / Fₘ.

4. Data Analysis:

  • A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the herbicide concentration to determine the concentration that causes 50% inhibition (I₅₀).

Radiolabeled Glucose Incorporation Assay for Cellulose Synthesis Inhibition

This assay measures the rate of cellulose synthesis and its inhibition by herbicides like dichlobenil.

1. Plant Material and Treatment:

  • Use plant seedlings or cell cultures.

  • Pre-incubate the plant material with the herbicide for a set period.

2. Radiolabeling:

  • Add [¹⁴C]-glucose to the incubation medium and allow it to be incorporated into the cell walls for a specific duration.

3. Cell Wall Fractionation:

  • Harvest the plant material and wash it to remove unincorporated [¹⁴C]-glucose.

  • Perform a series of chemical extractions to isolate the cellulose fraction of the cell wall.

4. Quantification:

  • Measure the radioactivity of the isolated cellulose fraction using a liquid scintillation counter.

5. Data Analysis:

  • A decrease in the amount of [¹⁴C] incorporated into cellulose in the herbicide-treated samples compared to the control indicates inhibition of cellulose synthesis.

Signaling Pathways and Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of these herbicides.

PhotosystemII_Inhibition Mechanism of Photosystem II Inhibition cluster_thylakoid_membrane Thylakoid Membrane LHCII Light Harvesting Complex II PSII Photosystem II (P680) LHCII->PSII Light Energy Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f e- This compound This compound / Bromoxynil This compound->QB

Caption: this compound/Bromoxynil binds to the D1 protein at the QB site of Photosystem II, blocking electron transport.

Cellulose_Synthesis_Inhibition Mechanism of Cellulose Synthesis Inhibition cluster_plasma_membrane Plasma Membrane CESA_complex Cellulose Synthase Complex (CESA Rosette) Cellulose Cellulose Microfibril CESA_complex->Cellulose Cellulose Synthesis Accumulation Accumulation of non-motile CESA complexes CESA_complex->Accumulation Golgi Golgi Apparatus Golgi->CESA_complex Delivery of CESA subunits Dichlobenil Dichlobenil Dichlobenil->CESA_complex Inhibits motility

Caption: Dichlobenil inhibits the motility of Cellulose Synthase (CESA) complexes, leading to their accumulation.

Conclusion

This compound and bromoxynil are effective post-emergent herbicides for broadleaf weed control in specific crops, acting through the inhibition of photosystem II. Dichlobenil provides an alternative mode of action by inhibiting cellulose biosynthesis, making it useful for managing different weed spectrums, particularly in non-annual cropping systems. The choice of herbicide depends on the target weed species, crop, and the need to manage herbicide resistance through the rotation of different modes of action. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for further comparative studies and the development of more effective and selective weed management strategies. Further research is needed to generate comprehensive comparative efficacy data to fill the existing knowledge gaps.

References

Ioxynil's Mode of Action: A Comparative Analysis with Other Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Ioxynil, a nitrile herbicide, effectively controls broadleaf weeds by targeting a crucial process in plant life: photosynthesis. Its mode of action centers on the inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. This guide provides a detailed comparison of this compound's mechanism with other herbicides that share this target, supported by experimental data and methodologies for researchers in the field.

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 6, which also includes other nitriles like bromoxynil and benzothiadiazinones such as bentazon.[1] These herbicides are classified as "phenol-type" inhibitors. They act by binding to the D1 protein within the PSII complex, disrupting the flow of electrons and ultimately leading to plant death.[2] This disruption is not simply a starvation effect; the blockage of electron transport promotes the formation of highly reactive molecules that cause rapid cell membrane destruction, leading to chlorosis and necrosis.[2]

The binding site for all PSII inhibitors is the D1 protein, a core component of the PSII reaction center. However, the specific binding interactions and the resulting effects on the protein's function can differ between herbicide classes. These differences influence their efficacy, selectivity, and the potential for weed resistance.

Comparative Performance of PSII Inhibiting Herbicides

The efficacy of a herbicide is often quantified by its IC50 value, the concentration required to inhibit a specific biological process by 50%. The binding affinity, a measure of how tightly the herbicide binds to its target, is represented by the inhibition constant (Ki). While direct comparative studies under identical conditions are limited, the following tables summarize reported IC50 values for this compound and other prominent PSII inhibitors, such as the urea herbicide diuron and the triazine herbicide atrazine.

HerbicideChemical ClassHRAC GroupTarget SpeciesIC50 (μg/L)Experimental Conditions
This compound Nitrile6--Data not readily available in direct comparative studies
Diuron Urea7Halophila ovalis4.324-hour exposure, inhibition of effective quantum yield (ΔF/Fm')
Atrazine Triazine5Halophila ovalis< 3024-hour exposure, inhibition of effective quantum yield (ΔF/Fm')
Diuron Urea7Microphytobenthic communities~100Inhibition of photosynthetic processes
Atrazine Triazine5Microphytobenthic communities~10,000Inhibition of photosynthetic processes

Table 1: Comparative IC50 Values of Selected PSII Inhibiting Herbicides. Note the significant variation in IC50 values depending on the target species and experimental setup. A direct comparison of this compound's IC50 from the same study is needed for a precise quantitative assessment.

The binding characteristics of these herbicides also differ. Phenolic herbicides like this compound have been found to bind endothermically to the PSII complex, a process that destabilizes the complex.[3] In contrast, triazine and urea-type herbicides such as atrazine and diuron exhibit exothermic binding, which tends to stabilize the PSII complex.[3] Furthermore, the binding of phenolic herbicides can lower the redox potential of the primary quinone acceptor (QA) in PSII, which may increase the plant's sensitivity to light-induced damage (photoinhibition). Conversely, urea herbicides like DCMU (diuron) can raise this redox potential, offering some protection against photodamage.

Experimental Protocols

To assess the mode of action and efficacy of PSII inhibiting herbicides, several key experiments are employed. Detailed methodologies for three common assays are provided below.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique provides detailed information about the functioning of the photosynthetic apparatus and can rapidly detect the effects of PSII inhibitors.

Objective: To measure the transient fluorescence induction curve (OJIP) and derive parameters that reflect the efficiency of PSII photochemistry.

Materials:

  • Handy-PEA fluorometer (e.g., Hansatech Instruments Ltd.)

  • Leaf clips

  • Dark adaptation clips or a dark room

  • Plant material (e.g., leaves of a susceptible weed species)

  • Herbicide solutions of varying concentrations

  • Spraying equipment

Procedure:

  • Plant Treatment: Treat plants with different concentrations of the herbicide. Include an untreated control.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes. This ensures that all reaction centers are open and ready for photochemistry.

  • Measurement:

    • Attach a leaf clip to the adaxial (upper) surface of a fully developed leaf.

    • Use the fluorometer to apply a saturating pulse of light and record the chlorophyll fluorescence emission over a period of 1 second.

    • The resulting OJIP transient curve plots fluorescence intensity over time on a logarithmic scale.

  • Data Analysis:

    • From the OJIP curve, several key fluorescence parameters are calculated:

      • F0 (or O): Minimum fluorescence, when PSII reaction centers are open.

      • Fm (or P): Maximum fluorescence, when PSII reaction centers are closed.

      • Fv = Fm - F0: Variable fluorescence.

      • Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.

      • J and I steps: Intermediate steps in the fluorescence rise that provide information about the reduction state of the plastoquinone pool. PSII inhibitors typically cause a rapid rise to the J-step.

    • The relative variable fluorescence (Vt) can be calculated as Vt = (Ft - F0) / (Fm - F0), where Ft is the fluorescence at a given time.

    • Plotting the percentage inhibition of a key parameter (e.g., Fv/Fm or the area above the OJIP curve) against herbicide concentration allows for the determination of the IC50 value.

DCPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport through PSII by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Objective: To quantify the rate of PSII-mediated electron transport in isolated chloroplasts and determine the inhibitory effect of herbicides.

Materials:

  • Fresh plant material (e.g., spinach leaves)

  • Blender or mortar and pestle

  • Chilled isolation buffer (e.g., containing sucrose, KCl, and a phosphate buffer at pH 7.0)

  • Muslin or cheesecloth

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • DCPIP solution (e.g., 1 x 10^-4 M)

  • Test tubes and rack

  • Light source (e.g., 100W lamp)

  • Ice bath

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of muslin.

    • Centrifuge the filtrate at a low speed to pellet debris.

    • Centrifuge the supernatant at a higher speed to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of cold isolation buffer. Keep the chloroplast suspension on ice.

  • Reaction Setup:

    • Prepare a series of test tubes with a reaction mixture containing the isolated chloroplasts and the DCPIP solution.

    • Include a "dark" control tube wrapped in foil to prevent light exposure.

    • Include a "blank" tube with chloroplasts but without DCPIP to zero the spectrophotometer.

    • Add different concentrations of the herbicide to the experimental tubes.

  • Measurement:

    • Expose the tubes to a bright light source.

    • At set time intervals (e.g., every 2 minutes), take a sample from each tube and measure the absorbance at approximately 600-620 nm. DCPIP is blue in its oxidized state and becomes colorless upon reduction by electrons from PSII.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction by determining the change in absorbance over time.

    • Correct the rates of the light-exposed tubes by subtracting the rate of the dark control.

    • Plot the percentage inhibition of the DCPIP reduction rate against the herbicide concentration to determine the IC50 value.

Thermoluminescence Measurement

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. In the context of photosynthesis, it provides information about the charge recombination reactions within PSII, which are affected by herbicide binding.

Objective: To analyze the thermoluminescence glow curves of thylakoid membranes to study the effects of herbicides on the stability of charge pairs in PSII.

Materials:

  • Isolated thylakoid membranes

  • Thermoluminescence measuring apparatus with a controlled heating unit and a sensitive light detector (photomultiplier tube).

  • Cryostat for low-temperature illumination

  • Flash illumination source

Procedure:

  • Sample Preparation:

    • Prepare a suspension of isolated thylakoid membranes.

    • Incubate the thylakoids with different concentrations of the herbicide.

  • Illumination and Freezing:

    • Cool the sample to a low temperature (e.g., -5°C).

    • Excite the sample with a saturating flash of light to induce charge separation in PSII.

    • Rapidly freeze the sample to a very low temperature (e.g., -40°C or below) to trap the separated charges.

  • Heating and Measurement:

    • Heat the sample at a constant rate (e.g., 0.5°C/second).

    • As the temperature increases, the trapped charges recombine, and the excess energy is released as light (luminescence).

    • The photomultiplier tube detects this light emission, and the intensity is plotted against the temperature, generating a "glow curve."

  • Data Analysis:

    • The glow curve consists of several bands, with the B-band being particularly relevant for studying herbicide binding. The B-band arises from the recombination of the S2/S3 states of the oxygen-evolving complex with the reduced secondary quinone acceptor, QB-.

    • Herbicides that displace QB from its binding site will prevent the formation of the S2/3QB- charge pair, leading to a suppression of the B-band.

    • The peak temperature of the glow curve bands is related to the activation energy of the recombination reaction. Changes in the peak temperature upon herbicide binding can provide insights into how the herbicide affects the stability of the charge-separated state. For example, phenolic herbicides have been shown to lower the peak temperature of thermoluminescence bands.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

Photosystem_II_Inhibition Figure 1: Mechanism of Photosystem II Inhibition by Different Herbicide Classes cluster_PSII Photosystem II (PSII) cluster_Herbicides PSII Inhibiting Herbicides P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA Pheo->QA Electron QB_site QB Binding Site (D1 Protein) QA->QB_site Electron Plastoquinone Plastoquinone Pool QB_site->Plastoquinone Electron This compound This compound (Nitrile) This compound->QB_site Binds and blocks electron transfer Diuron Diuron (Urea) Diuron->QB_site Binds and blocks electron transfer Atrazine Atrazine (Triazine) Atrazine->QB_site Binds and blocks electron transfer Experimental_Workflow Figure 2: General Experimental Workflow for Assessing PSII Inhibiting Herbicides cluster_Preparation Sample Preparation cluster_Assays Inhibition Assays cluster_Analysis Data Analysis Plant_Material Plant Material (e.g., Weed Seedlings) Herbicide_Treatment Herbicide Treatment (Varying Concentrations) Plant_Material->Herbicide_Treatment Chlorophyll_Fluorescence Chlorophyll Fluorescence (OJIP Test) Herbicide_Treatment->Chlorophyll_Fluorescence DCPIP_Assay DCPIP Photoreduction (Hill Reaction) Herbicide_Treatment->DCPIP_Assay Thermoluminescence Thermoluminescence Herbicide_Treatment->Thermoluminescence IC50_Determination IC50 Determination Chlorophyll_Fluorescence->IC50_Determination DCPIP_Assay->IC50_Determination Binding_Affinity Binding Affinity (Ki) Analysis Thermoluminescence->Binding_Affinity

References

Comparative Cytotoxicity Assessment: Ioxynil and its Primary Degradation Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of the herbicide ioxynil and its principal degradation metabolites, 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. While studies indicate that this compound exhibits moderate cytotoxicity, its metabolites are generally considered to be less toxic. The primary mechanisms of this compound-induced cytotoxicity are believed to involve the uncoupling of oxidative phosphorylation and the induction of oxidative stress, leading to apoptosis. This guide summarizes the available data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Data Presentation: Comparative Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound and its Metabolites on Human Cell Lines

CompoundCell LineExposure Time (h)IC50 (µM)AssayReference
This compound HepG2 (Liver)24[Data not available]MTT-
HEK293 (Kidney)24[Data not available]MTT-
3,5-diiodo-4-hydroxybenzamide HepG2 (Liver)24[Expected to be higher than this compound]MTT-
HEK293 (Kidney)24[Expected to be higher than this compound]MTT-
3,5-diiodo-4-hydroxybenzoic acid HepG2 (Liver)24[Expected to be higher than this compound]MTT-
HEK293 (Kidney)24[Expected to be higher than this compound]MTT-

Table 2: Markers of Oxidative Stress and Apoptosis Induced by this compound

MarkerCell LineTreatmentObservation
Reactive Oxygen Species (ROS) MultipleThis compoundIncreased levels
Lipid Peroxidation (MDA) MultipleThis compoundIncreased levels
Caspase-3/7 Activity MultipleThis compoundIncreased activity
Annexin V Staining MultipleThis compoundIncreased staining

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's cytotoxicity are provided below.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its metabolites in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the control wells.

Protocol 3: ROS Detection using DCFDA

2',7'-Dichlorofluorescin diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other reactive oxygen species (ROS) activity within the cell.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells (24, 48, 72h) cell_seeding->treatment compound_prep Prepare this compound & Metabolite Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay ros_assay ROS Assay treatment->ros_assay plate_reader Measure Absorbance/ Fluorescence mtt_assay->plate_reader ldh_assay->plate_reader ros_assay->plate_reader calc_viability Calculate % Viability/ Cytotoxicity plate_reader->calc_viability ic50 Determine IC50 calc_viability->ic50 signaling_pathway cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway This compound This compound Mitochondria Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax Activation OxidativeStress->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Unraveling a Complex Web: Cross-Resistance Studies Involving Ioxynil and Other Herbicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and patterns of weed resistance to the photosystem II inhibitor ioxynil reveals a complex interplay with other herbicide groups. This guide synthesizes key experimental findings, offering researchers and agricultural scientists a comparative look at cross-resistance profiles, detailed experimental methodologies, and the underlying biochemical pathways.

This compound, a nitrile herbicide, functions by inhibiting photosynthesis at photosystem II (PSII). It is classified under the HRAC (Herbicide Resistance Action Committee) Group 6 (globally C3), a group known for the risk of developing resistant weed populations. Understanding the patterns of cross-resistance—where resistance to one herbicide confers resistance to another, often from a different chemical class—is crucial for sustainable weed management strategies.

While comprehensive quantitative data on cross-resistance specifically involving this compound remains elusive in readily available literature, studies on other PSII inhibitors, such as bentazone, in weed species like common lambsquarters (Chenopodium album), provide valuable insights into the potential for cross-resistance with other herbicide modes of action, particularly acetolactate synthase (ALS) inhibitors.

Comparative Analysis of Herbicide Resistance

The following table summarizes data from a study on a Chenopodium album population with multiple resistance to the PSII inhibitor bentazone and the ALS inhibitor thifensulfuron-methyl. This data serves as a proxy to understand potential cross-resistance scenarios that could involve this compound, another PSII inhibitor. The effective dose required to kill 50% of the population (ED50) and the resistance index (RI) are presented.

Herbicide ClassHerbicideResistant Population ED50 (g a.i./ha)Susceptible Population ED50 (g a.i./ha)Resistance Index (RI)
Photosystem II Inhibitor Bentazone1254.3260.84.81
ALS Inhibitor Thifensulfuron-methyl2.890.555.25

Data adapted from a study on a multiple-resistant Chenopodium album population. The ED50 values represent the dose of the active ingredient (a.i.) required to cause 50% mortality.

Experimental Protocols

The confirmation and characterization of herbicide resistance involve standardized experimental procedures. The whole-plant pot assay is a fundamental method used to determine the level of resistance in a weed population.

Whole-Plant Pot Assay Protocol

This dose-response study is essential for quantifying the level of herbicide resistance.

  • Seed Collection and Germination:

    • Collect mature seeds from suspected resistant weed populations that have survived herbicide treatment in the field. A sufficient number of seeds (e.g., >5,000) should be collected from multiple plants to ensure genetic diversity.

    • Germinate seeds in a controlled environment. For many weed species, this involves placing seeds on a suitable substrate like agar in petri dishes and incubating them under appropriate light and temperature conditions.

  • Plant Cultivation:

    • Once germinated, transplant uniform seedlings into pots filled with a standard potting mix.

    • Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for temperature, light, and humidity to ensure healthy and uniform growth.

  • Herbicide Application:

    • When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicides.

    • A range of herbicide doses, typically including the recommended field rate, as well as several dilutions and multiples of this rate, are applied to different sets of plants. A non-treated control group is also included.

    • Herbicides are applied using a precision bench sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), assess the plants for injury, and measure biomass (fresh or dry weight) of the above-ground parts.

    • The data is then used to construct dose-response curves, from which the ED50 (or GR50, for growth reduction) values are calculated.

    • The Resistance Index (RI) is calculated by dividing the ED50 of the resistant population by the ED50 of a known susceptible population. An RI greater than 1 indicates resistance.

Visualizing Experimental and Logical Relationships

To better understand the workflow of herbicide resistance studies and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_field Field Operations cluster_lab Laboratory & Greenhouse seed_collection 1. Seed Collection (Suspected Resistant Population) seed_germination 2. Seed Germination seed_collection->seed_germination plant_cultivation 3. Plant Cultivation seed_germination->plant_cultivation herbicide_application 4. Herbicide Application (Dose-Response) plant_cultivation->herbicide_application data_collection 5. Data Collection (Biomass/Mortality) herbicide_application->data_collection data_analysis 6. Data Analysis (ED50 & RI Calculation) data_collection->data_analysis

Figure 1: A generalized workflow for a whole-plant pot assay to determine herbicide resistance.

Signaling_Pathway This compound This compound (PSII Inhibitor) PSII Photosystem II (D1 Protein) This compound->PSII Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Disrupts Plant_Death Plant Death Photosynthesis->Plant_Death Leads to

Figure 2: Simplified signaling pathway showing the mode of action of this compound.

Conclusion

The potential for cross-resistance between this compound and other herbicide classes, particularly ALS inhibitors, highlights the need for vigilant monitoring and integrated weed management practices. While direct quantitative data for this compound cross-resistance is limited, the presented methodologies and the case study on a related PSII inhibitor provide a solid framework for researchers. Future studies should focus on generating specific dose-response data for this compound against a broader range of herbicide classes in various resistant weed populations to enable more precise and effective weed control strategies.

Comparative Analysis of Soil Degradation Rates: Ioxynil vs. Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the environmental fate of two structurally related herbicides.

Ioxynil and bromoxynil are post-emergence herbicides widely used for the control of broadleaf weeds in various agricultural settings. As benzonitrile herbicides, their environmental persistence and degradation are of significant interest to researchers, environmental scientists, and regulatory bodies. This guide provides a detailed comparison of the soil degradation rates of this compound and bromoxynil, supported by experimental data, detailed methodologies, and visual representations of key processes.

Quantitative Comparison of Soil Half-Life

The persistence of a herbicide in soil is commonly expressed by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The degradation rates of this compound and bromoxynil are influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and microbial activity. Below is a summary of reported soil half-lives from various studies.

HerbicideHalf-Life (DT50) in Soil (Days)Soil Type/ConditionsReference
This compound 9-10Clay loam with high organic matter[1]
< 1.78Not specified
Bromoxynil 7Clay loam with high organic matter[1]
approx. 14General soil conditions
4.12 (mean)Not specified[2]
< 1Dundee silt loam[3]
6.4 (first application)Not specified[4]
4.9 (third application)Not specified
7 to 28 (at higher concentration)Not specified
Bromoxynil octanoate 0.5 - 3.7 (microbial degradation)Sand, sandy loam, and loam soils
2 - 4.6 (photolysis)Sand, sandy loam, and loam soils

Factors Influencing Degradation Rates

The degradation of both this compound and bromoxynil in soil is primarily a biological process mediated by microorganisms. However, abiotic factors can significantly influence the rate of this degradation by affecting microbial populations and the bioavailability of the herbicides.

  • Soil Type and Organic Matter: Soils with higher organic matter and clay content tend to exhibit increased adsorption of this compound and bromoxynil. This can sometimes lead to slower degradation rates as the herbicides become less available to soil microorganisms. However, high organic matter also supports a larger and more diverse microbial population, which can enhance degradation. One study found that bromoxynil's sorption coefficient (Kd) was positively correlated with soil organic carbon.

  • pH: Soil pH can affect both the chemical stability of the herbicides and the activity of the microbial populations responsible for their degradation. While specific quantitative data on the effect of pH on this compound and bromoxynil degradation is limited in the provided search results, it is a known factor influencing herbicide persistence in general. For instance, the hydrolysis of bromoxynil esters is pH-dependent, occurring more readily at alkaline pH.

  • Temperature and Moisture: Microbial activity is highly dependent on temperature and moisture. Optimal conditions for microbial growth and metabolism will generally lead to faster degradation of both herbicides. Degradation rates are typically slower in cold and dry conditions.

  • Microbial Adaptation: Repeated applications of these herbicides can lead to an adaptation of the soil microbial community, resulting in accelerated degradation over time. This was observed in a study where the half-life of bromoxynil decreased from 6.4 days after the first application to 4.9 days after the third.

Experimental Protocols

The determination of herbicide degradation rates in soil involves a combination of laboratory and field studies. The following outlines a general experimental approach.

Soil Collection and Characterization:

Topsoil is collected from the desired field location. The soil is then characterized for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.

Laboratory Incubation Study (Aerobic):
  • Sample Preparation: A known weight of sieved, fresh soil is brought to a specific moisture content (e.g., 50-75% of field capacity).

  • Herbicide Application: The soil samples are fortified with a known concentration of this compound or bromoxynil. For detailed metabolic studies, 14C-labeled herbicides are often used to trace the parent compound and its degradation products.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). To maintain aerobic conditions, the containers are either left open to the atmosphere or aerated periodically.

  • Sampling: Sub-samples of the soil are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days).

  • Extraction: The herbicide and its metabolites are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: The concentration of the parent herbicide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the herbicide over time. The half-life (DT50) is then calculated, often assuming first-order kinetics.

Field Dissipation Study:

Field studies are conducted to understand herbicide persistence under real-world environmental conditions.

  • Plot Establishment: Test plots are established in a field with known soil characteristics.

  • Herbicide Application: The herbicide is applied to the plots at a known rate, simulating agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various depths and at different time intervals after application.

  • Analysis: The soil samples are processed and analyzed for herbicide residues as described in the laboratory study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis soil_collection Soil Collection soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization herbicide_application Herbicide Application soil_characterization->herbicide_application incubation Incubation (Controlled Temp & Moisture) herbicide_application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification Analytical Quantification (HPLC, GC-MS) extraction->quantification data_analysis Data Analysis (Kinetics, DT50 Calculation) quantification->data_analysis Degradation_Pathways cluster_this compound This compound Degradation cluster_bromoxynil Bromoxynil Degradation This compound This compound (4-hydroxy-3,5-diiodobenzonitrile) ioxynil_amide 3,5-diiodo-4-hydroxybenzamide This compound->ioxynil_amide Microbial Metabolism ioxynil_acid 3,5-diiodo-4-hydroxybenzoic acid ioxynil_amide->ioxynil_acid Microbial Metabolism ioxynil_co2 CO2 + Mineralization Products ioxynil_acid->ioxynil_co2 Further Degradation bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) bromoxynil_amide 3,5-dibromo-4-hydroxybenzamide bromoxynil->bromoxynil_amide Microbial Metabolism bromoxynil_acid 3,5-dibromo-4-hydroxybenzoic acid bromoxynil_amide->bromoxynil_acid Microbial Metabolism bromoxynil_phenol 2,6-dibromophenol bromoxynil_acid->bromoxynil_phenol Decarboxylation bromoxynil_co2 CO2 + Mineralization Products bromoxynil_acid->bromoxynil_co2 Further Degradation

References

A Comparative Analysis of the Environmental Fate and Persistence of Ioxynil and Chloroxynil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate and persistence of two structurally related benzonitrile herbicides: Ioxynil and Chloroxynil. While both compounds share a similar mode of action, their environmental behavior can differ based on their halogen substituents. This document summarizes available experimental data, outlines standard testing methodologies, and visualizes key environmental processes to aid in the understanding of their potential environmental impact.

Executive Summary

This compound (3,5-diiodo-4-hydroxybenzonitrile) and Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) are selective, post-emergence herbicides.[1] This guide reveals that this compound is characterized by relatively low persistence in soil and water, with biodegradation being a primary dissipation pathway. In contrast, quantitative data on the environmental fate of Chloroxynil is sparse due to its status as an obsolete and less studied herbicide.[1] Consequently, much of the understanding of Chloroxynil's environmental behavior is inferred from its structural similarity to this compound and the better-studied Bromoxynil.

Data Presentation: Physicochemical Properties and Environmental Fate Parameters

The following tables summarize the available quantitative data for this compound and Chloroxynil, highlighting the current data gaps for Chloroxynil.

Table 1: Comparison of Physicochemical and Environmental Fate Parameters

ParameterThis compoundChloroxynilReference(s)
Soil Sorption Coefficient (Kd) Data not availableData not available
Organic Carbon-Water Partitioning Coefficient (Koc) Data not availableData not available
Soil Degradation Half-Life (DT50) 9-10 days (aerobic)~30 days (aerobic, qualitative); ~14 days (anaerobic, qualitative)[this compound: PubChem; Chloroxynil: Wikipedia]
Aqueous Photolysis Half-Life (DT50) Data not availableData not available
Bioconcentration Factor (BCF) 3 (estimated)Data not available[this compound: PubChem]

Note: The lack of specific Kd and Koc values for both compounds in the reviewed literature prevents a direct comparison of their mobility in soil. However, based on the behavior of similar herbicides, it can be inferred that they are likely to have low to moderate sorption potential.

Experimental Protocols

The determination of the environmental fate parameters presented in this guide follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different studies and compounds.

Soil Sorption: OECD Guideline 106

The soil sorption coefficient (Kd) and the organic carbon-water partitioning coefficient (Koc) are determined using the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Methodology:

  • Preparation: A series of vessels are prepared containing a known mass of soil and a solution of the test substance (this compound or Chloroxynil) at various concentrations.

  • Equilibration: The vessels are agitated for a predetermined period to allow the substance to partition between the soil and the aqueous phase until equilibrium is reached.

  • Analysis: The concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Soil Degradation: OECD Guideline 307

The soil degradation half-life (DT50) is determined following the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Methodology:

  • Incubation: Soil samples are treated with the test substance and incubated under controlled aerobic or anaerobic conditions at a constant temperature.

  • Sampling: At various time intervals, soil samples are taken and analyzed for the concentration of the parent compound and its transformation products.

  • Data Analysis: The decline in the concentration of the test substance over time is plotted, and the time taken for the concentration to reduce by 50% (DT50) is calculated, typically assuming first-order kinetics.

Bioconcentration in Fish: OECD Guideline 305

The bioconcentration factor (BCF) is determined according to the OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[2]

Methodology:

  • Exposure Phase (Uptake): Fish are exposed to a constant concentration of the test substance in the water for a defined period.

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean water and the elimination of the substance from their tissues is monitored over time.

  • Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

  • Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Degradation Pathways and Experimental Workflows

Environmental Degradation Pathway

The primary route of degradation for this compound in the environment is microbial breakdown. The degradation of Chloroxynil is presumed to follow a similar pathway due to their structural similarities. The key steps involve the transformation of the nitrile group to an amide and subsequently to a carboxylic acid, followed by further degradation of the aromatic ring.

cluster_this compound This compound Degradation cluster_chloroxynil Chloroxynil Degradation (Inferred) This compound This compound Amide_I 3,5-diiodo-4-hydroxybenzamide This compound->Amide_I Nitrile Hydratase Acid_I 3,5-diiodo-4-hydroxybenzoic acid Amide_I->Acid_I Amidase Ring_Cleavage_I Ring Cleavage Products (e.g., CO2) Acid_I->Ring_Cleavage_I Further Degradation Chloroxynil Chloroxynil Amide_C 3,5-dichloro-4-hydroxybenzamide Chloroxynil->Amide_C Nitrile Hydratase Acid_C 3,5-dichloro-4-hydroxybenzoic acid Amide_C->Acid_C Amidase Ring_Cleavage_C Ring Cleavage Products (e.g., CO2) Acid_C->Ring_Cleavage_C Further Degradation

Caption: Proposed microbial degradation pathways for this compound and Chloroxynil.

Experimental Workflow for Soil Degradation Analysis

The following diagram illustrates a typical workflow for determining the soil degradation half-life (DT50) of a herbicide according to OECD Guideline 307.

start Start: Soil Collection & Characterization prep Soil Preparation (Sieving, Moisture Adjustment) start->prep treat Treatment with Test Substance prep->treat incubate Incubation (Aerobic/Anaerobic, 20°C) treat->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze Chemical Analysis (e.g., HPLC, LC-MS) extract->analyze data Data Analysis (Concentration vs. Time) analyze->data dt50 DT50 Calculation (First-Order Kinetics) data->dt50

References

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